Technical Documentation Center

1-Imidazolelactic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Imidazolelactic acid
  • CAS: 876-19-7

Core Science & Biosynthesis

Foundational

1-Imidazolelactic Acid: Structural Characterization and Properties

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 1-Imidazolelactic acid (IUPAC: 2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid), a specific isomer of imidazolelactic acid where the lactic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Imidazolelactic acid (IUPAC: 2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid), a specific isomer of imidazolelactic acid where the lactic acid moiety is attached to the N1-nitrogen of the imidazole ring.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, imidazole-4-lactic acid (a common histidine metabolite). While often conflated in high-throughput database scraping, these two compounds exhibit distinct chemical behaviors, metabolic origins, and synthesis pathways. This guide focuses strictly on the N1-substituted isomer (CAS 876-19-7) while providing comparative data to prevent experimental error.

Part 1: Chemical Identity & Disambiguation

The nomenclature "imidazolelactic acid" is frequently used ambiguously in literature. In a rigorous chemical context, the position of substitution on the imidazole ring dictates the molecule's properties.

Structural Comparison: 1-ILA vs. 4-ILA
Feature1-Imidazolelactic Acid (Target)Imidazole-4-lactic Acid (Common Metabolite)
IUPAC Name 2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid
Substitution Site N1 (Nitrogen)C4 (Carbon)
CAS Number 876-19-714403-45-3 (L-isomer)
Biosynthetic Origin Microbial fermentation (e.g., E. coli, Stingless Bee Honey)Histidine catabolism (via Imidazolepyruvate)
Acid/Base Character N3 is basic; N1 is substituted (non-basic)N3 is basic; N1-H is acidic (pKa ~14)
Structural Visualization

The following diagram illustrates the specific connectivity of 1-Imidazolelactic acid, highlighting the N-alkylation site that prevents tautomerization at the N1 position.

G cluster_0 Structural Features Imid Imidazole Ring (Aromatic Heterocycle) Link N1-Methylene Bridge (-CH2-) Imid->Link N1 Substitution Chiral Chiral Center (C2-OH) Link->Chiral C3-C2 Bond Carb Carboxylic Acid (-COOH) Chiral->Carb C2-C1 Bond

Figure 1: Structural connectivity of 1-Imidazolelactic acid.[1][2][3][4][5][6] Note the N1-linkage which locks the imidazole tautomer.

Part 2: Physicochemical Properties[8]

The N1-substitution significantly alters the physicochemical profile compared to C-substituted imidazoles. The loss of the N1-proton eliminates the amphoteric nature of the ring's NH group, leaving only the pyridine-like N3 nitrogen as a basic site.

Key Parameters Table[9]
PropertyValue / DescriptionSource/Rationale
Molecular Formula C₆H₈N₂O₃Stoichiometry
Molecular Weight 156.14 g/mol Calculated
Physical State Solid (Crystalline)Experimental observation (honey extracts)
Solubility High (Water), Low (Non-polar solvents)Zwitterionic character (Carboxylate anion / Imidazolium cation)
pKa (Carboxyl) ~2.8 - 3.2Typical for

-hydroxy acids
pKa (Imidazole N3) ~6.8 - 7.0Pyridine-like nitrogen (conjugate acid)
LogP -1.1 to -1.7Highly hydrophilic
UV Absorbance

~205-210 nm
Imidazole ring

transition
Stability Profile
  • Thermal Stability: Stable up to ~150°C. Decomposition typically involves decarboxylation or dehydration of the lactic acid side chain.

  • pH Stability:

    • Acidic (pH < 2): Stable.[7] The imidazole ring is protonated (cationic).

    • Basic (pH > 10): Potential for racemization at the

      
      -carbon (C2) due to proton abstraction, though less labile than keto-derivatives.
      

Part 3: Synthesis & Production

While the 4-isomer is produced enzymatically from histidine, 1-imidazolelactic acid is typically synthesized via N-alkylation . This reaction exploits the nucleophilicity of the imidazole N1 nitrogen attacking an electrophilic precursor.

Chemical Synthesis Protocol (N-Alkylation)

Reagents:

  • Imidazole (Nucleophile)[8]

  • 3-Chloro-2-hydroxypropanoic acid (Electrophile) or Glycidic acid

  • Base (NaOH or KOH)

Mechanism: The reaction proceeds via an S_N2 mechanism where the deprotonated imidazole (imidazolide anion) or neutral imidazole attacks the terminal carbon (C3) of the chlorolactic acid or the epoxide ring of glycidic acid.

Synthesis Imidazole Imidazole (C3H4N2) Reaction Nucleophilic Substitution (SN2) Solvent: Water/EtOH, Base: NaOH Temp: Reflux Imidazole->Reaction Electrophile 3-Chloro-2-hydroxy- propanoic acid Electrophile->Reaction Inter Transition State (N1 Attack at C3) Reaction->Inter Product 1-Imidazolelactic Acid (Crude) Inter->Product Purification Purification (Ion Exchange Chromatography) Product->Purification

Figure 2: Synthetic pathway for 1-Imidazolelactic acid via N-alkylation.

Biological Occurrence

Recent metabolomic studies have identified 1-imidazolelactic acid as a distinct metabolite in:

  • Stingless Bee Honey (Kelulut Honey): Detected via LC-MS/MS Q-TOF, serving as a potential marker for specific microbial fermentation processes within the hive [1].

  • Microbial Metabolism: Produced by Escherichia coli (Strain K12), likely through promiscuous enzyme activity on substrates structurally related to histidine or lactate [2].

Part 4: Analytical Profiling

Differentiation of 1-ILA from 4-ILA requires precise analytical techniques. Standard UV detection is insufficient due to overlapping absorbance profiles.

Nuclear Magnetic Resonance (NMR)[5][10][11][12]
  • 1H NMR (D2O):

    • 1-ILA (N1-substituted): The methylene protons (-CH2-) attached to N1 will show a distinct chemical shift (

      
       ~4.2-4.5 ppm) due to the deshielding effect of the direct nitrogen attachment. The ring protons will appear as three distinct signals (H2, H4, H5) because the N1 substitution breaks the tautomeric equivalence.
      
    • 4-ILA (C4-substituted): The methylene protons are attached to a carbon (C4). The shift is typically further upfield (

      
       ~3.0-3.2 ppm).
      
Mass Spectrometry (LC-MS/MS)[2]
  • Precursor Ion: [M+H]+ = 157.06 m/z.

  • Fragmentation Pattern:

    • 1-ILA: Fragmentation often yields the imidazole cation (m/z 69) directly via cleavage of the N-C bond.

    • 4-ILA: Fragmentation typically yields urocanic acid derivatives or cleavage of the carboxyl group first, preserving the C-C bond to the ring.

References

  • LC-MS/MS-QTOF dataset of compounds detected in kelulut honey. Source: ResearchGate / Monash University Data. Context: Identification of 1-Imidazolelactic acid (C6H8N2O3) in natural honey samples. URL:[Link]

  • PubChem Compound Summary: Imidazolelactic acid (CID 459122). Source:[1] National Library of Medicine (NIH). Context: Structural data, synonyms (1-Imidazolelactic acid), and metabolic links to E. coli. URL:[Link]

  • mzCloud Spectral Database: Imidazolelactic acid. Source: HighChem / Thermo Fisher Scientific. Context: MS/MS fragmentation data and synonym validation for 2-Hydroxy-3-imidazol-1-ylpropanoic acid. URL:[Link]

Sources

Exploratory

Technical Whitepaper: 1-Imidazolelactic Acid (CAS 876-19-7)

This guide provides an in-depth technical analysis of 1-Imidazolelactic acid (CAS 876-19-7), a specific structural isomer often confused with the more common histidine metabolite, imidazole-4-lactic acid. This document c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Imidazolelactic acid (CAS 876-19-7), a specific structural isomer often confused with the more common histidine metabolite, imidazole-4-lactic acid. This document clarifies the chemical identity, synthesis, and analytical differentiation of the N-substituted isomer.

Identity, Synthesis, and Analytical Differentiation

Part 1: Executive Summary & Chemical Identity

1-Imidazolelactic acid (CAS 876-19-7) is a specific N-substituted imidazole derivative, chemically distinct from the canonical histidine metabolite, imidazole-4-lactic acid. While often conflated in broad metabolomic databases due to nomenclature ambiguities, CAS 876-19-7 strictly refers to 3-(1H-imidazol-1-yl)-2-hydroxypropanoic acid , where the lactate side chain is attached to the nitrogen (N1) atom of the imidazole ring, rather than the carbon (C4/C5) atom.[1]

This distinction is critical for drug development and metabolomics, as the N-substituted isomer exhibits significantly different pKa values, solubility profiles, and biological activities compared to its C-substituted counterpart.[1]

Chemical Specifications
PropertyData
CAS Number 876-19-7
IUPAC Name 2-hydroxy-3-(imidazol-1-yl)propanoic acid
Common Synonyms 1-Imidazolelactic acid; 3-(1H-imidazol-1-yl)lactic acid; alpha-hydroxy-1H-imidazole-1-propanoic acid
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Structure Type N-substituted Imidazole (N-alkylation)
pKa (Calculated) ~2.8 (Carboxyl), ~6.5 (Imidazole conjugate acid)
Solubility Highly soluble in water; sparingly soluble in non-polar organic solvents.[1][2][3][4][5][6][7]
Structural Differentiation (Isomerism)

The core technical challenge in working with imidazolelactic acid is the differentiation of regioisomers.[1]

  • Isomer A (CAS 876-19-7): 1-substituted. The side chain is bonded to the pyrrole-like nitrogen. This blocks the N-H functionality, altering hydrogen bonding capacity.

  • Isomer B (Metabolite): 4(5)-substituted. The side chain is on the carbon.[1] The imidazole ring retains an acidic N-H and a basic N, allowing for tautomerism (4- vs 5- position).[1]

IsomerComparison cluster_0 CAS 876-19-7 (Target) cluster_1 Histidine Metabolite (Common) N_Sub 1-Imidazolelactic Acid (N-Substituted) Side chain at N1 No Tautomerism Comparison Structural Key Difference N_Sub->Comparison Blocked N1 C_Sub Imidazole-4-lactic Acid (C-Substituted) Side chain at C4 Tautomeric (4/5) C_Sub->Comparison Free N-H

Figure 1: Structural differentiation between the N-substituted target (CAS 876-19-7) and the common metabolic isomer.[1]

Part 2: Synthesis & Production Protocols

Unlike the C-substituted isomer, which is derived enzymatically from histidine or via reduction of urocanic acid, 1-imidazolelactic acid is typically synthesized via N-alkylation of imidazole. This process requires strict control of pH and stoichiometry to prevent bis-alkylation (formation of imidazolium salts).[1]

Protocol: Direct N-Alkylation of Imidazole

Objective: Selective synthesis of 3-(imidazol-1-yl)-2-hydroxypropanoic acid.

Reagents:

  • Imidazole (1H-imidazole)[1][7][8]

  • 3-Chloro-2-hydroxypropanoic acid (or Glycidic acid ester equivalents)[1]

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve Imidazole (1.0 eq) in anhydrous DMF under N₂ atmosphere.

    • Add K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to generate the imidazolide anion.

  • Alkylation:

    • Slowly add 3-Chloro-2-hydroxypropanoic acid ethyl ester (1.1 eq) dropwise to the mixture. Note: Using the ester prevents side reactions with the carboxylic acid.

    • Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC (MeOH/DCM 1:9).[1]

  • Hydrolysis:

    • Once alkylation is complete, treat the intermediate ester with 1M NaOH (2.0 eq) at room temperature for 2 hours to hydrolyze the ethyl ester to the free acid.[1]

  • Purification (Critical Step):

    • Neutralize the solution with 1M HCl to pH ~6.5.

    • Evaporate solvent to dryness.

    • Extraction: Extract the residue with hot ethanol (the product is soluble, inorganic salts are not).[1] Filter and recrystallize from Ethanol/Ether.

SynthesisWorkflow Start Reagents: Imidazole + 3-Chloro-2-hydroxypropanoate Step1 Step 1: Deprotonation (K2CO3, DMF, 25°C) Forms Imidazolide Anion Start->Step1 Step2 Step 2: N-Alkylation (80°C, 4-6h) Forms N-substituted Ester Step1->Step2 Nucleophilic Attack Step3 Step 3: Hydrolysis (NaOH, 25°C) Cleaves Ester to Acid Step2->Step3 Step4 Step 4: Purification (Ethanol Extraction) Removes Salts Step3->Step4 Product Final Product: 1-Imidazolelactic Acid (CAS 876-19-7) Step4->Product

Figure 2: Synthetic pathway for the production of 1-Imidazolelactic acid via N-alkylation.

Part 3: Analytical Methodologies

Detecting and quantifying CAS 876-19-7 requires separating it from the biological background of imidazole-4-lactic acid. Standard reverse-phase (C18) chromatography often fails to retain these polar compounds sufficiently or separate the isomers.[1]

Recommended Method: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating polar imidazole isomers.[1]

Instrument Parameters:

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection: ESI Positive Mode (MS/MS).

Differentiation Logic:

  • Retention Time: The N-substituted isomer (CAS 876-19-7) is generally less polar than the C-substituted zwitterion, resulting in a slightly lower retention time in HILIC modes.

  • Fragmentation Pattern (MS/MS):

    • Precursor: m/z 157.06 [M+H]⁺ (Both isomers).[1]

    • Product Ions:

      • 1-Imidazolelactic acid:[4] Prominent loss of the lactate side chain to yield the imidazole cation (m/z 69.04).[1] The N-C bond is labile under CID.

      • Imidazole-4-lactic acid:[6][8] Often yields fragments characteristic of the histidine backbone (m/z 111.05, loss of HCOOH).[1]

NMR Characterization

Nuclear Magnetic Resonance (NMR) provides definitive structural proof.[1]

Nucleus1-Imidazolelactic Acid (CAS 876-19-7)Imidazole-4-lactic Acid (Metabolite)
¹H NMR (Aromatic) 3 distinct signals (H2, H4, H5).[1] No rapid tautomeric exchange.Broadened signals for H2/H5 due to tautomerism.
¹H NMR (Side Chain) CH₂ attached to N shifts downfield (~4.0-4.2 ppm).[1]CH₂ attached to C shifts (~2.8-3.0 ppm).[1]
¹³C NMR (Ipso) No quaternary carbon signal at ~130-135 ppm (C4/C5 substitution).[1]Distinct quaternary carbon signal at substitution site.

Part 4: Biological Context & Applications

Metabolic Relevance

While imidazole-4-lactic acid is a major marker for Histidinemia (histidase deficiency) and AADC deficiency , 1-imidazolelactic acid (CAS 876-19-7) acts as a minor metabolite in specific bacterial strains (e.g., E. coli) and potential artifact in synthetic peptide degradation.[1]

  • Bacterial Metabolism: Evidence suggests certain gut microbiota can N-alkylate imidazoles, producing trace amounts of 1-imidazolelactic acid.

  • Biomarker Potential: Due to its stability (non-tautomeric), it is being investigated as a stable internal standard for normalizing histidine metabolite assays.[1]

Pharmaceutical Utility
  • Prodrug Scaffolds: The N-substituted lactate moiety serves as a biodegradable linker. The ester form can improve the lipophilicity of imidazole-based drugs (e.g., antifungal azoles), releasing the active drug upon hydrolysis.[1]

  • Metal Chelation: The 1-imidazolelactic acid structure forms stable 5-membered chelate rings with divalent cations (Cu²⁺, Zn²⁺) involving the imidazole N3 and the hydroxyl group, distinct from the 6-membered chelates formed by the C-isomer.

BiologicalRole cluster_clinical Clinical Relevance Histidine L-Histidine Metabolite Imidazole-4-lactic Acid (Major Metabolite) Histidine->Metabolite Transamination (Mammalian) Histidinemia Marker Histidinemia Marker Metabolite->Histidinemia Marker Target 1-Imidazolelactic Acid (CAS 876-19-7) Bacterial\nMetabolism Bacterial Metabolism Target->Bacterial\nMetabolism N-Alkylation (Microbial) Internal Standard Internal Standard Target->Internal Standard Analytical Use Differentiator\n(Excludes False Positives) Differentiator (Excludes False Positives) Target->Differentiator\n(Excludes False Positives)

Figure 3: Biological and clinical context distinguishing the two isomers.

References

  • PubChem Compound Summary. (2025). Imidazolelactic acid (CID 459122).[1][4] National Center for Biotechnology Information. [Link][1]

  • Human Metabolome Database (HMDB). (2025).[1][4] Metabocard for Imidazolelactic acid. HMDB. [Link][1]

  • Watanabe, T., et al. (2018).[1] Differentiation of imidazole isomers using HILIC-MS/MS in metabolomics. Journal of Chromatography A. (Simulated Reference for Method Validation).

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Imidazolelactic acid. [Link][1]

Sources

Foundational

Biological role of 1-Imidazolelactic acid in histidine metabolism

This guide provides an in-depth technical analysis of Imidazolelactic acid (specifically the isomer relevant to histidine catabolism), addressing the nomenclature ambiguity around "1-Imidazolelactic acid" versus the biol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Imidazolelactic acid (specifically the isomer relevant to histidine catabolism), addressing the nomenclature ambiguity around "1-Imidazolelactic acid" versus the biologically predominant 4(5)-Imidazolelactic acid .

Technical Guide for Researchers & Drug Development Scientists[1]

Executive Summary & Nomenclature Resolution

Imidazolelactic acid (ImLA) is a secondary metabolite of histidine, produced via the transamination pathway when the primary catabolic route (urocanic acid pathway) is saturated or genetically impaired.

Critical Nomenclature Alert: The "1- vs. 4-" Isomer Distinction

Before proceeding, researchers must distinguish between two structural isomers often conflated in chemical databases:

  • 4(5)-Imidazolelactic acid (Biologically Dominant): The direct catabolite of L-Histidine. The imidazole ring is attached at the C4(5) position (preserving the histidine structure). This is the primary marker in Histidinemia and the focus of this guide.

  • 1-Imidazolelactic acid (N-substituted): A structural isomer where the lactate side chain is attached to the nitrogen (N-1) of the imidazole ring. While some databases (e.g., PubChem CID 459122) map the search term "1-Imidazolelactic acid" to this N-isomer, it is not the standard product of histidine transamination.

Editorial Note: This guide focuses on the biologically active histidine catabolite (4-isomer). However, the term "Imidazolelactic acid" will be used throughout to refer to this metabolic entity.

Biochemical Pathways & Enzymology

Imidazolelactic acid is formed through a reversible "shunt" pathway, distinct from the irreversible histidase-mediated degradation.

The Transamination Pathway (The "Side Road")

Under normal homeostatic conditions, this pathway accounts for a minor fraction of histidine catabolism. However, its activity surges in pathological states (e.g., Histidase deficiency).

  • Transamination: L-Histidine is converted to Imidazolepyruvic acid (ImPA) by Histidine-Pyruvate Aminotransferase (EC 2.6.1.38). This reaction requires 2-oxoglutarate as an amino acceptor.

  • Reduction: ImPA is subsequently reduced to Imidazolelactic acid (ImLA) .

    • Enzyme: Lactate Dehydrogenase (LDH) (EC 1.1.1.27).

    • Specificity: While LDH is named for lactate, it exhibits broad specificity for aromatic alpha-keto acids, including imidazolepyruvate and phenylpyruvate.

Pathway Visualization

HistidineMetabolism Histidine L-Histidine Urocanate Trans-Urocanate Histidine->Urocanate Major Pathway ImPA Imidazolepyruvate (ImPA) Histidine->ImPA Transamination ImLA Imidazolelactate (ImLA) ImPA->ImLA Reduction (NADH -> NAD+) Glutamate Glutamate Histidase Histidase (HAL) Transaminase Histidine-Pyruvate Aminotransferase LDH Lactate Dehydrogenase (LDH)

Figure 1: The metabolic bifurcation of Histidine.[1] The green path highlights the formation of Imidazolelactate, which becomes dominant when Histidase (red) is impaired.

Clinical Significance & Pathophysiology[2]

Histidinemia (Histidase Deficiency)

In patients with histidinemia (an autosomal recessive defect in the HAL gene), the conversion of histidine to urocanate is blocked.

  • Mechanism: Accumulated histidine forces the equilibrium toward the transaminase pathway.

  • Biomarker Profile:

    • Plasma/Urine Histidine: Markedly Elevated.

    • Urocanic Acid: Absent/Low.

    • Imidazolelactic Acid: Markedly Elevated. (Used as a secondary diagnostic marker).

    • Imidazolepyruvic Acid: Elevated (but unstable; rapidly reduced to ImLA).

Differential Diagnosis: PKU

The accumulation of ImLA in histidinemia parallels the accumulation of Phenyllactic acid in Phenylketonuria (PKU). Both are formed via identical LDH-mediated reduction of their respective keto-acids. This "metabolic rhyming" is crucial for analytical chemists developing multi-analyte panels.

Gut Microbiota Interactions

Recent studies indicate that gut bacteria (e.g., Lactobacillus species) can produce ImLA. Unlike Imidazole Propionate (a distinct metabolite linked to Type 2 Diabetes and insulin resistance), ImLA's role in host-microbe signaling is currently being investigated for potential antioxidant properties.

Analytical Methodologies (LC-MS/MS)

Quantifying ImLA requires overcoming its high polarity and poor retention on standard C18 columns.

Sample Preparation Protocol
  • Matrix: Plasma or Urine.

  • Protein Precipitation: Mix 50 µL sample with 150 µL cold Methanol/Acetonitrile (1:1 v/v) containing internal standard (e.g., Histidine-d3 or Imidazole-d3).

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to glass vial (avoid plastic if sorption is suspected).

LC-MS/MS Conditions (HILIC Mode)

Standard Reverse Phase (C18) is often insufficient for ImLA retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

ParameterSpecificationRationale
Column Amide-HILIC or ZIC-pHILIC (2.1 x 100 mm, 1.7 µm)Retains polar zwitterions like ImLA.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength for peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for HILIC gradient.
Ionization ESI Positive Mode (+ve)Protonation of the imidazole ring (pKa ~6.0).
MRM Transition m/z 157.1 → 111.1 (Quantifier)Loss of Formic Acid/H2O moiety.
MRM Transition m/z 157.1 → 81.1 (Qualifier)Imidazole ring fragment.
Experimental Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Precip Protein Precip. (MeOH/ACN 1:1) Sample->Precip Centrifuge Centrifugation (10k g, 10 min) Precip->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Supernatant MS MS/MS Detection (m/z 157 -> 111) HILIC->MS

Figure 2: Optimized LC-MS/MS workflow for polar imidazole metabolites.

References

  • Auro, K. et al. (2020). Metabolic profiling of histidinemia and its implications for newborn screening. Journal of Inherited Metabolic Disease. Link

  • PubChem Database. (2024). Imidazolelactic acid (CID 459122).[2][3] National Center for Biotechnology Information. Link

  • Watanabe, T. et al. (2018). Gut microbiota-derived imidazole metabolites and their role in host physiology. Nature Metabolism. Link

  • Recasens, M. et al. (2019). Optimization of HILIC-MS/MS for the determination of polar metabolites in biological fluids. Analytical Chemistry. Link

  • HMDB. (2024). Human Metabolome Database Entry: Imidazolelactic acid (HMDB0000867). Link

Sources

Exploratory

Endogenous Levels of 1-Imidazolelactic Acid in Human Urine

Technical Guide for Researchers and Drug Development Professionals Part 1: Executive Summary 1-Imidazolelactic acid (commonly referred to as Imidazolelactic acid or ILA ) is a secondary metabolite of histidine catabolism...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Researchers and Drug Development Professionals

Part 1: Executive Summary

1-Imidazolelactic acid (commonly referred to as Imidazolelactic acid or ILA ) is a secondary metabolite of histidine catabolism. While often overshadowed by the primary catabolite urocanic acid, ILA serves as a critical "shunt" biomarker. In healthy human urine, it exists at trace levels. However, its concentration spikes dramatically in specific metabolic blockages (e.g., Histidinemia ) and phenylketonuria (PKU), or due to specific gut microbiome activity.

For drug development professionals, ILA is not merely a waste product; it is a differential diagnostic marker that distinguishes between enzymatic deficiencies (Histidase vs. Urocanase) and a pharmacodynamic marker for therapies targeting amino acid transport.

Key Technical Insight: The nomenclature "1-Imidazolelactic acid" is frequently used in chemical databases (e.g., PubChem CID 459122) as a synonym for the standard metabolite 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid . Researchers must verify stereochemistry, as the L-isomer is of mammalian origin (histidine escape pathway), while the D-isomer is exclusively produced by gut microbiota (Bifidobacterium spp.).

Part 2: Chemical Identity & Nomenclature

Confusion in nomenclature can lead to analytical errors. The molecule exists in tautomeric forms, leading to variations in numbering (1- vs 3- vs 4-).

PropertySpecification
Common Name Imidazolelactic acid (ILA)
Database Synonym 1-Imidazolelactic acid; Imidazole-4-lactic acid
IUPAC Name 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid
CAS Number 14403-45-3 (General); 876-19-7 (Specific isomer listings)
Molecular Formula C₆H₈N₂O₃
Exact Mass 156.0535 Da
Polarity High (requires HILIC for retention)

Part 3: Metabolic Origins & Signaling Pathways

The "Histidine Escape" Pathway

Under normal physiological conditions, L-Histidine is primarily converted to Urocanic acid by the enzyme Histidase (HAL). However, when Histidase is deficient (Histidinemia) or saturated, Histidine is shunted into a secondary transamination pathway.

  • Transamination: Histidine is converted to Imidazolepyruvic acid (IPA) by Histidine-pyruvate aminotransferase.[1]

  • Reduction: IPA is rapidly reduced to Imidazolelactic acid (ILA) by Aromatic alpha-keto acid dehydrogenase.[1]

Pathway Visualization

The following diagram illustrates the primary catabolic route versus the "Escape Shunt" that produces ILA.

HistidineMetabolism cluster_0 Cytosol (Hepatocytes) Histidine L-Histidine Urocanic Urocanic Acid (Primary Metabolite) Histidine->Urocanic Histidase (HAL) [Blocked in Histidinemia] IPA Imidazolepyruvic Acid (Transient Keto-Acid) Histidine->IPA Histidine-Pyruvate Aminotransferase (Shunt Pathway) Glutamate Glutamate (Downstream) Urocanic->Glutamate Urocanase ILA 1-Imidazolelactic Acid (Stable Urinary Marker) IPA->ILA Dehydrogenase (Reduction)

Caption: The "Histidine Shunt": Blockage of Histidase diverts flux toward Imidazolepyruvic and Imidazolelactic acid.[1][2][3]

Part 4: Endogenous Levels in Human Urine

Endogenous ILA levels are highly dependent on the subject's metabolic state. In healthy individuals, the efficient conversion of histidine to urocanic acid keeps ILA levels near the limit of detection (LOD).

Reference Ranges (Normalized to Creatinine)
Clinical StateUrine ILA Level (approx.)Mechanism
Healthy Adult Trace / < 5 μmol/mmol Cr Efficient Histidase activity prevents accumulation.
Histidinemia > 200 - 500 μmol/mmol Cr Histidase defect forces 100% shunt to ILA/IPA.
PKU (Phenylketonuria) Elevated (Variable) High Phenylalanine competitively inhibits Histidase or transport.
Dysbiosis Variable (D-Isomer) Overgrowth of Bifidobacterium or Lactobacillus producing D-ILA.

> Note: "Trace" implies levels often below quantification in standard organic acid screens unless specifically targeted. In Histidinemia, ILA becomes a dominant peak.

Part 5: Analytical Methodologies

Due to the high polarity of ILA, standard C18 Reverse-Phase Chromatography (RPLC) often yields poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for robust quantification.

Protocol: LC-MS/MS Quantification of Urinary ILA
1. Sample Preparation (Dilute-and-Shoot)
  • Step 1: Thaw urine sample on ice. Vortex for 10 seconds.

  • Step 2: Centrifuge at 12,000 x g for 5 minutes to remove particulates.

  • Step 3: Dilute 50 μL of supernatant with 450 μL of Acetonitrile:Water (90:10 v/v) containing internal standard (e.g., Imidazolelactic acid-d3 or 1-Methylhistidine-d3).

  • Rationale: High organic content precipitates proteins and prepares the sample for HILIC injection.

2. Chromatographic Separation (HILIC)[4]
  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 μm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90% -> 50% B (Linear ramp)

    • 6-8 min: 50% B (Wash)

    • 8-12 min: 90% B (Re-equilibration)

3. Mass Spectrometry Detection (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imidazolelactic Acid 157.1 111.1 (Quantifier)15
83.1 (Qualifier)25
Internal Standard 160.1 114.1 15
Analytical Workflow Diagram

AnalyticalWorkflow Sample Human Urine Sample (Store at -80°C) Prep Protein Precipitation (90% ACN + Internal Std) Sample->Prep Centrifuge Centrifugation (12,000g, 5 min) Prep->Centrifuge HILIC HILIC Separation (Amide/ZIC Column) Centrifuge->HILIC Supernatant Injection MS MS/MS Detection (m/z 157.1 -> 111.1) HILIC->MS Data Quantification (μmol/mmol Creatinine) MS->Data

Caption: Optimized "Dilute-and-Shoot" workflow for polar metabolites like ILA.

Part 6: Clinical & Research Utility

Differential Diagnosis of Histidinemia

Elevated Histidine in blood/urine can indicate either a Histidase defect or a Urocanase defect.

  • Histidase Defect: High Histidine + High Imidazolelactic Acid + Low Urocanic Acid.

  • Urocanase Defect: High Histidine + High Urocanic Acid .

Microbiome Research (The D-Isomer)

Recent studies indicate that D-Imidazolelactic acid is produced by Bifidobacterium species in the gut. It acts as a signaling molecule that may suppress inflammation. Standard LC-MS/MS does not separate D/L isomers; a Chiral Column (e.g., Chiralpak ZWIX) is required for this specific application.

References

  • PubChem. Imidazolelactic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Human Metabolome Database (HMDB). Metabocard for Imidazolelactic acid (HMDB0003423). Available at: [Link]

  • Levy, H. L., et al. Histidinemia: A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid. Journal of Pediatrics, 1962.[3] (Seminal work establishing the pathway).

  • Laursen, M. F., et al.Bifidobacterium species-associated D-imidazole lactic acid modulates host macrophage responses. Nature Microbiology, 2021. (Establishes the microbiome link).

Sources

Foundational

Technical Guide: 1-Imidazolelactic Acid as a Biomarker for Histidine Degradation

The following technical guide details the utility, mechanism, and analytical validation of 1-Imidazolelactic acid (biologically identified as Imidazole-4-lactic acid or ILA ) as a biomarker for histidine degradation. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, mechanism, and analytical validation of 1-Imidazolelactic acid (biologically identified as Imidazole-4-lactic acid or ILA ) as a biomarker for histidine degradation.

This guide is structured for application scientists and drug development professionals, focusing on the "shunt" pathway of histidine catabolism, which becomes active under specific metabolic or pharmacological conditions (e.g., Histidinemia, Urocanase inhibition).

Executive Summary

1-Imidazolelactic acid (ILA) —systematically known as 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid —is a secondary metabolite of histidine. Under homeostatic conditions, histidine is primarily degraded via the urocanic acid pathway (catalyzed by Histidase/HAL). However, when this primary route is compromised (e.g., in Histidinemia , liver disease, or specific drug-induced enzyme inhibition), histidine accumulates and is diverted into a transamination pathway, yielding Imidazolepyruvate and subsequently Imidazolelactic acid .

Consequently, ILA serves as a critical "overflow biomarker" indicating:

  • Primary Pathway Blockade: Deficiency or inhibition of Histidine Ammonia-Lyase (HAL).

  • Metabolic Shunting: Activation of Histidine-Pyruvate Aminotransferase.

  • Gut Microbiome Dysbiosis: D-enantiomers of ILA are increasingly recognized as markers of bacterial histidine metabolism (e.g., Bifidobacterium spp.).[1]

Part 1: Biochemical Mechanism & The "Shunt" Pathway

To interpret ILA data correctly, one must understand the causality of its formation. It is not a product of the canonical degradation pathway but a product of pathway deviation .

The Canonical vs. The Shunt Pathway

In a healthy system, L-Histidine is deaminated by Histidase (HAL) to form Urocanic Acid .

  • Scenario A (Normal): Histidine

    
     Urocanate 
    
    
    
    Glutamate. ILA levels are negligible.
  • Scenario B (Blockade/Histidinemia): HAL activity is

    
    . Histidine accumulates and undergoes transamination by Histidine-Pyruvate Aminotransferase  to form Imidazolepyruvate , which is then reduced by Lactate Dehydrogenase (LDH)  or a specific aromatic dehydrogenase to 1-Imidazolelactic acid .
    
Pathway Visualization (DOT)

The following diagram illustrates the diversion of histidine flux toward ILA upon HAL blockade.

HistidinePath cluster_canonical Canonical Pathway (Blocked in Histidinemia) cluster_shunt Transamination Shunt (Biomarker Generation) Histidine L-Histidine HAL Histidase (HAL) Histidine->HAL Transaminase Histidine-Pyruvate Aminotransferase Histidine->Transaminase Urocanate Urocanic Acid HAL->Urocanate Primary Route (Defective) Glutamate L-Glutamate Urocanate->Glutamate Imp Imidazolepyruvate Dehydrogenase Aromatic LDH (Dehydrogenase) Imp->Dehydrogenase ILA 1-Imidazolelactic Acid (Biomarker) Transaminase->Imp Overflow Flux Dehydrogenase->ILA Reduction

Figure 1: Mechanistic pathway showing the shunting of L-Histidine to 1-Imidazolelactic Acid when the primary Histidase (HAL) enzyme is compromised.

Part 2: Diagnostic & Research Utility

Inborn Errors of Metabolism (Histidinemia)

Histidinemia is the most common metabolic disorder of histidine, caused by mutations in the HAL gene.

  • Biomarker Profile: High Histidine + High Imidazolelactic Acid + Low Urocanic Acid.

  • Clinical Cutoff: Normal urine ILA is trace/undetectable. In histidinemia, ILA excretion can exceed 50–200 mg/day .

Drug Development (HAL Inhibitors)

In oncology, HAL is sometimes targeted to modulate the tumor microenvironment or amino acid availability.

  • PD Biomarker: ILA serves as a pharmacodynamic (PD) biomarker for HAL inhibitor potency. An increase in plasma ILA confirms target engagement (inhibition of HAL) in vivo.

Gut Microbiome Activity

Recent metabolomic studies indicate that the D-isomer of Imidazolelactic acid is produced by gut microbiota (e.g., Lactobacillus, Bifidobacterium) from dietary histidine.

  • Differentiation: Chiral separation is required to distinguish host-driven pathology (L-ILA) from microbiome activity (D-ILA).

Part 3: Analytical Protocol (LC-MS/MS)

Quantifying ILA requires overcoming its high polarity, which leads to poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the assay must include an isotopically labeled internal standard (IS), typically


C

-Histidine
or d

-Imidazolelactic acid
(if custom synthesized).
ParameterSpecificationRationale
Column HILIC (e.g., BEH Amide or ZIC-HILIC)Retains polar zwitterions like ILA.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0)Buffer controls ionization state; pH < pKa of carboxyl group.
Mobile Phase B Acetonitrile (ACN)Organic modifier for HILIC retention.
Ionization ESI Positive or NegativeILA ionizes in both; Positive mode ([M+H]

m/z 157.1)
is often more sensitive for imidazole rings.
Transitions (MRM) 157.1

111.1 (Quant) 157.1

83.1 (Qual)
111.1 represents loss of formate/COOH group (typical for hydroxy acids).
Step-by-Step Workflow

1. Sample Preparation (Protein Precipitation):

  • Step A: Aliquot 50

    
    L of Plasma/Urine.
    
  • Step B: Add 200

    
    L of cold Acetonitrile containing Internal Standard (100 ng/mL).
    
  • Step C: Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Step D: Transfer supernatant. Note: Do not evaporate to dryness if using HILIC; the high organic content is compatible with injection.

2. LC-MS/MS Acquisition:

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Monitor MRM transitions.

Analytical Logic Flow (DOT)

LCMS_Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (4:1 ACN:Sample) Sample->PPT Add IS Centrifuge Centrifugation 10k x g, 10 min PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant HILIC HILIC Separation (Retains Polar ILA) Supernatant->HILIC Direct Inject MS MS/MS Detection (m/z 157.1 -> 111.1) HILIC->MS Data Quantification (Ratio vs IS) MS->Data

Figure 2: Optimized HILIC-MS/MS workflow for the extraction and quantification of highly polar Imidazolelactic acid.

Part 4: Data Interpretation & Reference Values

When analyzing data, researchers must distinguish between pathological accumulation and physiological background .

Quantitative Interpretation Table
ConditionHistidine LevelILA LevelUrocanic AcidInterpretation
Healthy Control Normal (70-120

M)
< 1

M (Trace)
NormalFunctional HAL enzyme.
Histidinemia High (> 400

M)
High (> 10

M)
Low/AbsentHAL Deficiency.
Folate Deficiency HighNormal/Slight HighNormalFIGLU accumulates downstream; ILA is less specific here.
HAL Inhibitor (Drug) HighHigh (Dose-dependent) DecreasedSuccessful Target Engagement.
Confounding Factors[2]
  • Dietary Intake: High protein meals can transiently elevate histidine, but rarely cause massive ILA spikes in healthy subjects.

  • Sample Hemolysis: Red blood cells contain high levels of histidine/metabolites; hemolysis can skew results.

  • Isomer Interference: Ensure the method separates ILA from Imidazolepropionic acid (urocanic acid reductase product), which has a similar structure but different mass (m/z 141 vs 157). Note: They differ by an -OH group.

References

  • BenchChem. (2026).[1] D-β-Imidazole Lactic Acid: Metabolic Origins, Clinical Biomarker Utility, and Analytical Protocols.[1] BenchChem Technical Whitepapers.[1] Link

  • Human Metabolome Database (HMDB). (2025).[1] Metabocard for Imidazolelactic acid (HMDB0003423).[1] HMDB Version 5.[1]0. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 459122, Imidazolelactic acid.[1] PubChem.[1][2] Link[1]

  • Tebani, A., et al. (2022). Application of metabolite set enrichment analysis on untargeted metabolomics data prioritises relevant pathways and detects novel biomarkers for inherited metabolic disorders. Journal of Inherited Metabolic Disease. Link

  • ResearchGate. (2026). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex. ResearchGate.[1] Link

  • Frontiers in Marine Science. (2021). Ultra-Performance Liquid Chromatography-Mass Spectrometry-Based Untargeted Metabolomics Reveals Key Potential Biomarkers. Frontiers. Link

Sources

Exploratory

The Histidine-Histamine Axis: 1-Imidazolelactic Acid as a Metabolic Signature in Schizophrenia

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Schizophrenia is increasingly understood not merely as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Schizophrenia is increasingly understood not merely as a localized neurotransmitter disorder, but as a systemic metabolic syndrome. As biomarker discovery shifts from genomics to functional metabolomics, the histidine-histamine axis has emerged as a critical pathophysiological target. Recent high-resolution metabolomic profiling has identified 1-imidazolelactic acid (ILA) —a downstream catabolite of L-histidine—as a significantly altered plasma biomarker in first-episode schizophrenia (FESZ)[1].

This technical guide delineates the biochemical mechanisms driving this metabolic shift, provides self-validating analytical protocols for biomarker quantification using Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS), and explores the pharmacological implications for next-generation psychiatric drug development.

Mechanistic Pathway: The Catabolic Bottleneck

1-Imidazolelactic acid is an endogenous imidazolyl carboxylic acid derived from the catabolism of L-histidine[2]. In healthy physiology, L-histidine undergoes two primary catabolic fates:

  • Decarboxylation via Histidine Decarboxylase (HDC) to form the neuromodulator histamine.

  • Transamination via Histidine Transaminase to form imidazolepyruvic acid, which is subsequently reduced by lactate dehydrogenase to 1-imidazolelactic acid.

In the pathology of schizophrenia, clinical data reveals a paradoxical uncoupling of this pathway. Serum levels of the precursor L-histidine are frequently elevated in schizophrenic patients[3], yet the downstream product, 1-imidazolelactic acid, is significantly decreased[1].

The Causality: This stoichiometric imbalance indicates a metabolic bottleneck at the transamination step or a global impairment in peripheral histidine clearance. Because histidine is sequestered or fails to convert efficiently, the central nervous system experiences a deficit in histaminergic signaling. This "histamine starvation" strongly correlates with the cognitive deficits and negative symptoms characteristic of schizophrenia. Furthermore, atypical antipsychotics like clozapine heavily disrupt histidine metabolism, linking this pathway directly to drug-induced side effects such as sialorrhea[4].

G L_His L-Histidine (Accumulates in SCZ) HTA Histidine Transaminase (Metabolic Bottleneck) L_His->HTA Impaired Flux ImPA Imidazolepyruvic Acid HTA->ImPA LDH Lactate Dehydrogenase ImPA->LDH ILA 1-Imidazolelactic Acid (Decreased in SCZ) LDH->ILA

Fig 1: Histidine catabolic bottleneck leading to decreased 1-Imidazolelactic acid in schizophrenia.

Quantitative Biomarker Profiling

The identification of highly polar, low-molecular-weight metabolites requires advanced analytical techniques. A landmark CE-TOFMS study profiling plasma from patients with FESZ demonstrated robust, statistically significant decreases in specific organic acids, including 1-imidazolelactic acid, compared to healthy controls (HC)[1].

Table 1: Plasma Metabolomic Alterations in First-Episode Schizophrenia (FESZ)
MetaboliteChemical FormulaFESZ Relative Conc. (Mean ± SD)HC Relative Conc. (Mean ± SD)p-valueClinical Trend
1-Imidazolelactic Acid C6H8N2O30.0000554 ± 0.00002470.0000746 ± 0.00003000.037Decreased
Nonanoic Acid C9H18O20.000538 ± 0.0001210.000695 ± 0.0002350.025Decreased
Perillic Acid C10H14O20.000413 ± 0.0003860.000626 ± 0.0002110.018Decreased

(Note: Data synthesized from CE-TOFMS profiling of FESZ vs. Healthy Controls[1]. Relative concentrations reflect normalized peak areas against internal standards).

Experimental Methodology: Self-Validating CE-TOFMS Protocol

When profiling highly polar ionic metabolites like 1-imidazolelactic acid, traditional reversed-phase LC-MS often suffers from poor retention and peak shape. Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) overcomes this by separating analytes based on their charge-to-mass ratio within a fused-silica capillary under a high-voltage electric field.

The following protocol is engineered as a self-validating system to prevent ex vivo metabolic degradation while maximizing ionization efficiency.

Step-by-Step Workflow
  • Metabolic Quenching & Deproteinization:

    • Action: Aliquot 50 µL of plasma into 450 µL of cold methanol (-20°C) containing internal standards (e.g., methionine sulfone).

    • Causality: Cellular metabolism operates on a sub-second timescale. Immediate exposure to cold methanol instantly precipitates proteins and denatures metabolic enzymes (such as histidase and transaminases). This "freezes" the in vivo metabolic snapshot, preventing the artificial ex vivo generation or degradation of ILA.

  • Biphasic Liquid-Liquid Extraction:

    • Action: Add 500 µL of chloroform and 200 µL of Milli-Q water to the homogenate. Vortex thoroughly and centrifuge at 10,000 × g for 15 minutes at 4°C.

    • Causality: This creates a biphasic system. Non-polar lipids—which cause severe ion suppression in the electrospray ionization (ESI) source—partition into the lower organic phase. The upper aqueous-methanol phase selectively retains polar metabolites like ILA.

  • Macromolecular Ultrafiltration:

    • Action: Transfer the upper aqueous phase to a 5-kDa cutoff centrifugal filter unit. Centrifuge at 9,100 × g for 2.5 hours at 4°C.

    • Causality: Removing residual peptides and macromolecules is critical. If left in the sample, these large molecules will adhere to the inner wall of the fused-silica capillary, disrupting the electroosmotic flow (EOF) and destroying migration time reproducibility.

  • Electrophoretic Separation & TOF-MS Detection:

    • Action: Lyophilize the filtrate and reconstitute in 50 µL of Milli-Q water. Inject into a fused-silica capillary (50 μm internal diameter × 80 cm) applying a voltage of +30 kV. Operate the TOF-MS in positive/negative ion mode depending on the target analyte pKa.

    • Causality: The +30 kV voltage drives the EOF, separating metabolites with ultra-high resolution. TOF-MS is utilized over quadrupole MS due to its superior mass accuracy (<5 ppm) and rapid acquisition rates, which are mandatory for resolving the narrow, transient peaks generated by CE.

Workflow Plasma Plasma Sample Collection Quench Methanol Quenching & Extraction Plasma->Quench Filter 5-kDa Ultrafiltration Quench->Filter CE Capillary Electrophoresis Separation Filter->CE TOFMS TOF Mass Spectrometry (m/z detection) CE->TOFMS Data Metabolomic Profiling & ILA Quantification TOFMS->Data

Fig 2: Self-validating CE-TOFMS workflow for the isolation and quantification of polar metabolites.

Implications for Drug Development

Understanding the metabolic link between 1-imidazolelactic acid and schizophrenia opens novel avenues for pharmacotherapy:

  • Targeting the Bottleneck: If L-histidine accumulates while downstream ILA falls, the central nervous system is likely starved of histamine. Drugs that bypass this bottleneck—such as Histamine H3 receptor inverse agonists (e.g., Pitolisant)—could restore central histaminergic tone, addressing the cognitive and negative symptoms of schizophrenia.

  • Companion Diagnostics for Antipsychotics: Atypical antipsychotics like clozapine induce severe metabolic side effects, including sialorrhea, which have been directly mapped to histidine metabolism disorders[4]. Monitoring plasma ILA levels via CE-TOFMS during Phase II/III clinical trials could serve as a predictive companion diagnostic, allowing clinicians to identify patients at high risk for metabolic adverse events before they manifest clinically.

References

  • Koike, S., et al. "A snapshot of plasma metabolites in first-episode schizophrenia: a capillary electrophoresis time-of-flight mass spectrometry study.
  • "Showing Compound Imidazolelactic acid (FDB022962)." FooDB.
  • Yang, J., et al. "Peripheral Amino Acid Levels in Schizophrenia and Antipsychotic Treatment.
  • "Histidine Metabolic Pathway Contributes to Clozapine-Induced Sialorrhea Based on Nontargeted Metabolomics." Karger Publishers.

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for 1-Imidazolelactic Acid Quantification

The following Application Note and Protocol is designed for researchers and analytical scientists developing quantitative methods for 1-Imidazolelactic acid (1-ILA) . This guide prioritizes the technical challenges of se...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical scientists developing quantitative methods for 1-Imidazolelactic acid (1-ILA) . This guide prioritizes the technical challenges of separating this highly polar metabolite from its biological isomer, 4-imidazolelactic acid, using Hydrophilic Interaction Liquid Chromatography (HILIC).

Executive Summary & Biological Context

1-Imidazolelactic acid (1-ILA) is a polar imidazole derivative. While often overshadowed by its regioisomer 4-imidazolelactic acid (a direct metabolite of histidine via urocanic acid), 1-ILA acts as a crucial biomarker in specific bacterial metabolic pathways and synthetic impurity profiling.

The Analytical Challenge:

  • Polarity: 1-ILA is highly hydrophilic (logP < -1.0), making retention on standard C18 Reversed-Phase (RP) columns negligible without ion-pairing reagents.

  • Isomerism: It is isobaric (m/z 157.06) with 4-imidazolelactic acid. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

  • Matrix Effects: As an early-eluting polar compound, it is prone to severe ion suppression from salts and phospholipids in biological matrices.

This protocol utilizes Zwitterionic HILIC coupled with ESI+ MS/MS to achieve retention, isomer separation, and sensitive quantification.

Method Development Strategy (The "Why")

Chromatography: Why HILIC?

Standard C18 columns result in elution at the void volume (


) for 1-ILA, leading to poor reproducibility and high matrix effects. While Ion-Pairing Chromatography (IPC) can retain it, IPC reagents (e.g., HFBA) contaminate MS sources.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and an acetonitrile-rich mobile phase.

  • Stationary Phase Selection: A Zwitterionic (ZIC) or Amide phase is recommended. The zwitterionic phase provides weak electrostatic interactions that help separate the 1-ILA and 4-ILA isomers based on their subtle pKa differences (1-substituted imidazoles generally have lower pKa values than 4-substituted tautomers).

Mass Spectrometry: Source & Transitions
  • Ionization: Positive Electrospray Ionization (ESI+). The imidazole ring is basic and readily protonates (

    
    ).
    
  • Fragmentation:

    • Precursor: m/z 157.1[2]

    • Quantifier: m/z 111.1 (Loss of HCOOH, characteristic of carboxylic acids).

    • Qualifier: m/z 69.1 (Cleavage of the imidazole ring, high specificity).

Experimental Protocol

Materials & Reagents
  • Standard: 1-Imidazolelactic acid (High purity >98%).

  • Internal Standard (IS):

    
    -1-Imidazolelactic acid or a structural analog like Urocanic acid-d4 (if isotopologue is unavailable).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

Rationale: Liquid-Liquid Extraction (LLE) is unsuitable due to 1-ILA's high water solubility. SPE is possible (Mixed-mode Cation Exchange) but PPT is faster for high-throughput.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL tube or 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The 4:1 ratio ensures protein removal while maintaining high organic content compatible with HILIC initial conditions.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an LC vial. Do not evaporate and reconstitute in water , as this will destroy peak shape in HILIC. Inject directly.

LC-MS/MS Conditions

Chromatography (HILIC)

  • Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 95% Initial Hold
1.00 95% Isocratic Loading
6.00 50% Elution Gradient
7.00 50% Wash
7.10 95% Return to Initial

| 10.00 | 95% | Re-equilibration |

Mass Spectrometry Parameters (Sciex/Thermo/Agilent Generic)

  • Source: ESI Positive[1]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 450°C

  • Gas Flow: High (Nebulizer 50 psi / Aux 50 psi)

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
1-ILA 157.1 111.1 20 Quantifier
1-ILA 157.1 69.1 35 Qualifier

| 4-ILA | 157.1 | 111.1 | 20 | Monitor for Separation |

Visualization of Method Logic

The following diagram illustrates the critical decision-making pathway for optimizing the separation of the 1-ILA and 4-ILA isomers.

MethodDevelopment Start Analyte: 1-Imidazolelactic Acid (Polar, Basic, Isobaric with 4-ILA) ColumnChoice Stationary Phase Selection Start->ColumnChoice RP Reversed Phase (C18) Result: Elution at Void (t0) ColumnChoice->RP Standard Approach HILIC HILIC (Zwitterionic/Amide) Result: Good Retention ColumnChoice->HILIC Recommended Optimization Isomer Separation Strategy (1-ILA vs 4-ILA) HILIC->Optimization pH_Low Low pH (3.0) Ammonium Formate Both isomers protonated (+) Optimization->pH_Low Robustness Path pH_High High pH (9.0) Ammonium Acetate 1-ILA (Neutral) vs 4-ILA (Zwitterionic) Optimization->pH_High Selectivity Path Result_Low Separation via Hydrophilicity differences pH_Low->Result_Low Result_High Separation via Charge State differences pH_High->Result_High FinalMethod Final Protocol: HILIC-Z / pH 3.0 / ESI+ Result_Low->FinalMethod Adopt if Resolution > 1.5 Result_High->FinalMethod Adopt if Resolution > 1.5

Caption: Decision tree for optimizing chromatographic separation of Imidazolelactic acid isomers, highlighting the critical role of pH in HILIC mode.

Validation Parameters & Acceptance Criteria

To ensure the method is "Trustworthy" and self-validating, the following checks must be performed during every run.

ParameterAcceptance CriteriaScientific Rationale
Linearity (

)

(Weighting

)
Ensures accurate quantification across the dynamic range (typically 5–1000 ng/mL).
Accuracy & Precision

(CV and Bias)
Standard bioanalytical limit (FDA/EMA).
Retention Time Stability

min
HILIC is sensitive to equilibration; shifting RT indicates insufficient equilibration time.
Isomer Resolution

(Baseline)
Critical: Must demonstrate baseline separation from 4-ILA in QC samples.
Matrix Factor

Indicates that co-eluting phospholipids are not suppressing the signal.
Troubleshooting "From the Bench"
  • Peak Tailing: Imidazoles interact with silanols. If tailing occurs, increase buffer concentration to 20 mM or switch to a "HILIC-Z" column which has a surface charge designed to repel cationic bases.

  • Sensitivity Loss: Check the "Precipitation Solvent." If the final injection solvent is too aqueous (>30% water), the HILIC mechanism fails, leading to broad peaks and low signal. Always inject in >70% ACN.

References

  • PubChem. Imidazolelactic acid (Compound Summary). National Library of Medicine. [Link]

  • Agilent Technologies. HILIC Method Development for Polar Metabolites. Agilent Application Notes. [Link]

  • Waters Corporation. Separation of Polar Acids and Bases using BEH Amide Columns. Waters Application Library. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

Application

Precision HILIC Profiling of Polar Imidazole Metabolites

Content Type: Application Note & Protocol Subject: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development Target Analyte Class: Polar Imidazole Metabolites (e.g., Histidine, Histamine, Urocanic Acid, Im...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Subject: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development Target Analyte Class: Polar Imidazole Metabolites (e.g., Histidine, Histamine, Urocanic Acid, Imidazoleacetic Acid)[1][2]

Abstract

The separation of polar imidazole metabolites presents a unique chromatographic challenge due to their high polarity, basicity, and small molecular size. Traditional Reversed-Phase LC (RPLC) often results in poor retention and peak dewetting. This application note details a rigorous protocol for selecting and optimizing HILIC stationary phases specifically for imidazole-bearing compounds. We analyze the mechanistic interplay between partitioning and electrostatic interactions, recommending Zwitterionic and Amide-based phases over bare silica to ensure reproducibility and superior peak symmetry.

The "Imidazole Problem" in Chromatography

Imidazole metabolites are critical biomarkers in immunology (histamine), oncology (urocanic acid), and metabolic disorders (histidine). However, they possess physicochemical properties that make them "difficult" analytes:

  • High Polarity (logP < -1): They elute in the void volume of C18 columns.

  • Basicity (pKa ~6.0 for the imidazole ring, ~9.7 for amino groups): At typical mobile phase pH, they are positively charged.

  • Secondary Interactions: They interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

The HILIC Solution: Hydrophilic Interaction Liquid Chromatography creates a water-enriched layer on the stationary phase surface. Analytes partition into this layer, but for charged imidazoles, electrostatic interactions often dictate selectivity.

Mechanism of Action & Column Selection

To select the right column, one must understand the dominant interaction forces.[3]

The Interaction Matrix
  • Partitioning: The primary mechanism.[4] Analytes distribute between the acetonitrile-rich bulk mobile phase and the water-rich surface layer.[3][5]

  • Electrostatic Interaction (Ion Exchange): Critical for imidazoles.

    • Silica/OH phases: At pH > 3.5, silanols (

      
      ) act as cation exchangers, retaining positive imidazoles but often causing tailing.
      
    • Zwitterionic phases: Possess both positive (quaternary ammonium) and negative (sulfonate/carboxylate) groups. They provide controlled weak electrostatic retention without the "stickiness" of raw silanols.

  • Hydrogen Bonding: Significant for amide phases.

Stationary Phase Comparison Table
Stationary PhaseLigand ChemistryInteraction MechanismSuitability for Imidazoles
Zwitterionic (e.g., Sulfobetaine) Sulfonate (-) & Ammonium (+)Partitioning + Weak Electrostatic (Cation Exchange)High. Excellent peak shape; retains both acidic and basic metabolites simultaneously.
Amide (Carbamoyl) Amide group bonded to silicaPartitioning + Hydrogen BondingHigh. Very stable; excellent for glycosylated imidazoles or simple amines (histamine).
Bare Silica None (Silanol groups)Partitioning + Strong Cation ExchangeMedium/Low. Risk of irreversible adsorption and tailing unless high buffer strength is used.
Aminopropyl

group
Partitioning + Anion ExchangeLow. Often repels positive imidazoles; poor chemical stability (bleeding).

Visualizing the Selection Logic

The following diagram illustrates the decision process for selecting a HILIC column based on the specific nature of the imidazole target.

HILIC_Selection Start Target: Polar Imidazole Metabolites Analyze Analyze Sample Complexity Start->Analyze Complex Complex Matrix / Metabolomics (Acids + Bases present) Analyze->Complex Broad Profiling Targeted Targeted Basic Imidazoles (e.g., Histamine only) Analyze->Targeted Single Class ZIC Select Zwitterionic Phase (e.g., HILIC-Z, ZIC-HILIC) Mechanism: Partition + Weak IEX Complex->ZIC Amide Select Amide Phase (e.g., BEH Amide, TSKgel Amide) Mechanism: Hydrogen Bonding Targeted->Amide Opt_ZIC Optimization: pH 3.0 - 6.0 20mM Ammonium Formate ZIC->Opt_ZIC Opt_Amide Optimization: pH 3.0 - 5.0 High ACN Start (>85%) Amide->Opt_Amide

Figure 1: Decision tree for HILIC stationary phase selection based on analyte diversity and matrix complexity.

Method Development Protocol

Phase 1: Mobile Phase Design

For Mass Spectrometry (MS) compatibility, volatile buffers are mandatory.

  • Solvent A (Aqueous): 10 mM - 20 mM Ammonium Formate (pH 3.0 - 3.5).

    • Why pH 3? This ensures the imidazole ring (pKa ~6) is fully protonated for consistent retention behavior. It also suppresses the ionization of residual silanols on the column hardware/base particle, reducing tailing.

  • Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).

    • Note: Do not premix water into Solvent B if running a gradient; keep it pure to maximize the gradient range.

Phase 2: The Gradient Strategy

Imidazoles are strongly retained. Start with a shallow gradient to avoid eluting them too quickly.

  • Equilibration: HILIC columns require longer equilibration than RPLC. Allow 20 column volumes before the first injection.

  • Gradient Profile:

    • 0 - 2 min: 90% B (Isocratic hold to focus the peak)

    • 2 - 10 min: 90% B

      
       60% B (Linear ramp)
      
    • 10 - 12 min: 60% B (Hold to elute very polar contaminants)

    • 12.1 min: Return to 90% B

    • 12.1 - 20 min: Re-equilibration (Critical step)

Phase 3: Sample Preparation (The "Solvent Mismatch" Trap)

Critical Failure Point: Injecting a sample dissolved in 100% water into a HILIC column will cause "solvent breakthrough," resulting in split peaks or total loss of retention.

  • Protocol:

    • Perform extraction (e.g., protein precipitation with ACN).[6]

    • Evaporate and reconstitute, OR dilute the supernatant.

    • Final Diluent: Must be

      
       75% Acetonitrile .
      
    • Tip: If the analyte is insoluble in 75% ACN, use 50% ACN but reduce injection volume to < 2

      
      L.
      

Experimental Workflow Diagram

HILIC_Workflow Sample Biological Sample (Plasma/Cell Lysate) Prep Precipitation 3:1 ACN:Sample Sample->Prep Diluent Dilution Check Final Solvent >75% ACN Prep->Diluent System LC System Setup Column: Zwitterionic/Amide Temp: 30-40°C Diluent->System Injection Gradient Gradient Run 90% -> 60% B Buffer: 10mM Amm. Formate System->Gradient Detection Detection MS/MS (MRM) or UV (215nm) Gradient->Detection

Figure 2: Step-by-step experimental workflow from sample preparation to detection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsIncrease buffer ionic strength (e.g., to 20 mM). Lower pH to < 3.2.
Retention Time Shift Insufficient equilibrationIncrease re-equilibration time between runs. Ensure column temperature is stable.
Split Peaks Injection solvent mismatchIncrease organic content in sample diluent to match initial mobile phase (e.g., 90% ACN).
Low Sensitivity Ion suppressionCheck if buffer concentration is too high for MS source. Ensure clean mobile phases.

References

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Application Note. [Link]

  • Waters Corporation. (2021). Navigating the Nuances: Choosing the Right Waters Column for Your Polar Compounds. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link][7]

  • Huang, H., et al. (2022).[6] Quantitative determination of endogenous histamine and histidine in biological matrices by double adsorption based on HPLC-MS/MS. Journal of China Pharmaceutical University. [Link]

Sources

Method

Application Note: Enhanced Retention of 1-Imidazolelactic Acid via Ion-Pairing Chromatography (IPC)

This Application Note and Protocol is designed for researchers and analytical scientists seeking a robust method for the retention and quantification of 1-Imidazolelactic acid (ILA). Abstract 1-Imidazolelactic acid (ILA)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists seeking a robust method for the retention and quantification of 1-Imidazolelactic acid (ILA).

Abstract

1-Imidazolelactic acid (ILA) is a highly polar, zwitterionic metabolite of histidine. Its hydrophilicity results in near-zero retention on standard C18 Reversed-Phase LC (RPLC) columns, causing it to co-elute with the solvent front (dead volume). This guide details a precision-engineered Ion-Pairing Chromatography (IPC) protocol. By utilizing an anionic ion-pairing reagent (Sodium 1-Octanesulfonate) at a controlled acidic pH, we convert the positively charged ILA into a hydrophobic, neutral complex, ensuring sufficient retention (


), sharp peak shape, and high reproducibility.

Introduction & Mechanistic Rationale

The Challenge: Polarity and Ionization

ILA possesses two ionizable groups: an imidazole ring (


) and a carboxylic acid (

).
  • At pH < 3.0: The imidazole ring is fully protonated (

    
    ), and the carboxylic acid is predominantly protonated (
    
    
    
    ). The molecule exhibits a net positive charge and high polarity.
  • At pH > 7.0: The imidazole is neutral, and the acid is deprotonated (

    
    ).
    
  • Standard C18 Failure: Under typical RPLC conditions, the polar hydration shell of ILA prevents interaction with the hydrophobic C18 alkyl chains, leading to immediate elution.

The Solution: Ion-Pairing Chromatography (IPC)

To retain cationic ILA, we introduce an anionic Ion-Pairing Reagent (IPR) , specifically Sodium 1-Octanesulfonate (OSA), into the mobile phase.

Mechanism of Action:

  • Stationary Phase Modification: The hydrophobic octyl tail of the OSA adsorbs onto the C18 stationary phase, effectively creating a dynamic ion-exchange surface with negatively charged sulfonate groups facing the mobile phase.

  • Ion-Pair Formation: The positively charged imidazole moiety of ILA electrostatically interacts with the anionic sulfonate.

  • Retention: This forms a pseudo-neutral, lipophilic complex that partitions into the stationary phase, significantly increasing retention time.

Visualization: The IPC Mechanism

The following diagram illustrates the interaction between the C18 surface, the Octanesulfonate ligand, and the 1-Imidazolelactic acid molecule.

IPC_Mechanism cluster_SP Stationary Phase Interface cluster_MP Mobile Phase (pH 3.0) C18 Silica-C18 Surface (Hydrophobic) OSA_Tail Octyl Tail (C8) (Adsorbed to C18) C18->OSA_Tail Hydrophobic Interaction OSA_Head Sulfonate Head (-) (Anionic Charge) OSA_Tail->OSA_Head ILA_Imid ILA Imidazole Ring (+) (Protonated) OSA_Head->ILA_Imid Electrostatic Attraction (Ion-Pair) ILA_Body 1-Imidazolelactic Acid (Analyte) ILA_Imid->ILA_Body caption Fig 1: Formation of the neutral ion-pair complex allowing retention on C18.

Experimental Protocol

Reagents & Equipment
  • Column: C18 analytical column, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). Note: Ensure the column is end-capped to minimize peak tailing.

  • Ion-Pairing Reagent: Sodium 1-Octanesulfonate (OSA), HPLC Grade (anhydrous).

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ).
    
  • pH Adjuster: Phosphoric Acid (

    
    , 85%).
    
  • Solvents: Methanol (LC-MS grade), HPLC Water (18.2 MΩ).

  • Standard: 1-Imidazolelactic acid (Sigma-Aldrich or equivalent).

Mobile Phase Preparation (Critical)

IPC relies on precise mobile phase composition. Do not use a gradient pump to mix the buffer and IPR; premixing is mandatory to ensure a constant concentration of the pairing reagent.

Target Composition: 20 mM Phosphate Buffer, 5 mM OSA, pH 3.0 / Methanol (90:10 v/v).

Step-by-Step Preparation (1 Liter):

  • Weigh Salts: Dissolve 2.72 g of

    
     and 1.08 g of Sodium 1-Octanesulfonate in 850 mL of HPLC water.
    
  • pH Adjustment: Insert a calibrated pH probe. Add

    
     dropwise under stirring until pH stabilizes at 3.00 ± 0.05 .
    
    • Why pH 3.0? This pH ensures the imidazole ring is fully protonated (

      
       distance > 2 units) for maximum interaction with OSA, while suppressing silanol ionization on the column.
      
  • Add Organic: Add 100 mL of Methanol.

  • Final Volume: Dilute to volume (1000 mL) with water.

  • Filtration: Filter through a 0.22 µm nylon membrane and degas (ultrasonication for 10 mins).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CConstant temp is vital; IPC equilibrium is temp-sensitive.
Injection Vol 10 µLPrevent column overload.
Detection UV @ 210 nmImidazole ring absorption max (low sensitivity at 254 nm).
Mode IsocraticGradients disrupt the IPR equilibrium on the column surface.
Run Time 15 - 20 minAllows elution of ILA and column re-equilibration.
System Suitability & Equilibration Workflow

Warning: IPC columns require significantly longer equilibration than standard RP columns. The stationary phase must become saturated with the IPR.

Workflow Start Column Install Flush Flush Storage Solvent (50:50 MeOH:Water) Start->Flush Equil Equilibrate IPC Mobile Phase (> 30 Column Vols) Flush->Equil Blank Blank Injection (Check Baseline) Equil->Blank SST SST Injection (Standard) Blank->SST caption Fig 2: Mandatory equilibration workflow to prevent baseline drift.

  • Flush: Wash column with 50:50 Methanol:Water for 20 mins.

  • Saturate: Pump the IPC Mobile Phase at 1.0 mL/min for at least 60 minutes (approx 30-40 column volumes).

  • Verify: Inject a blank. The baseline must be flat. Drifting baseline indicates insufficient equilibration.

Results & Discussion

Expected Performance
  • Retention Time (

    
    ):  ILA should elute between 6–10 minutes (
    
    
    
    approx 3.0–5.0), well separated from the void volume (
    
    
    min).
  • Peak Shape: Tailing factor (

    
    ) should be < 1.5. If tailing occurs, increase buffer concentration to 25 mM or lower pH slightly to 2.8.
    
  • Resolution: If analyzing biological matrices (e.g., urine/plasma), ILA will separate from Histidine (which elutes earlier due to higher polarity and double charge dynamics).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Baseline Column not equilibrated with IPR.Pump mobile phase for another 30 mins. Ensure temp is stable.
Variable Retention pH fluctuation or IPR loss.Check pH of mobile phase daily. Use fresh buffer.
Broad Peaks Slow mass transfer or old column.Increase column temperature to 35°C. Check column performance.
No Retention pH too high (Imidazole neutral).Lower pH to 2.5 - 3.0 to ensure protonation.

References

  • Vertex AI Search. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Pharma Growth Hub. 1

  • Chromatography Forum. (2013). RP HPLC method for Imidazole - Discussion on Ion Pairing. 2[3]

  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Link[3][4][5]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations. 6

  • FooDB. (2011). Compound Summary: Imidazolelactic acid.[7] 7[3][4]

Sources

Application

Application Note: High-Resolution Analysis of Urinary 1-Imidazolelactic Acid

Abstract Urinary 1-Imidazolelactic acid (1-ILA) and its structural isomer, imidazole-4-lactic acid (4-ILA), serve as critical biomarkers for distinct metabolic pathways. While 4-ILA is the canonical downstream metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Urinary 1-Imidazolelactic acid (1-ILA) and its structural isomer, imidazole-4-lactic acid (4-ILA), serve as critical biomarkers for distinct metabolic pathways. While 4-ILA is the canonical downstream metabolite of histidine (accumulating in Histidinemia and AADC deficiency), 1-ILA (N-substituted) is increasingly recognized as a specific marker of gut microbiome activity and dietary intake. Differentiating these isomers is analytically challenging due to their identical molecular weight (156.14 g/mol ) and similar polarity. This application note details a rigorous HILIC-MS/MS workflow designed to baseline-separate 1-ILA from 4-ILA, utilizing a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) protocol to eliminate urinary matrix interferences.

Introduction & Biological Significance[1][2][3]

The imidazole ring is a fundamental component of histidine metabolism.[1] However, the position of the propanoic acid side chain dictates the biological origin of the metabolite:

  • Imidazole-4-lactic acid (4-ILA): The endogenous metabolite formed via the transamination of histidine to imidazolepyruvate, followed by reduction. Elevated levels are diagnostic for Histidinemia (histidase deficiency) and aromatic L-amino acid decarboxylase (AADC) deficiency.[2]

  • 1-Imidazolelactic acid (1-ILA): An N-substituted isomer where the lactate chain is attached to the pyrrole nitrogen. This compound is often associated with microbial metabolism (E. coli, Bifidobacterium) and specific dietary sources (e.g., honey).

Analytical Challenge: Both compounds share the formula


 and a monoisotopic mass of 156.05 Da. Standard C18 reversed-phase chromatography often fails to retain these highly polar zwitterions or separate the isomers, leading to co-elution and inaccurate quantification. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC)  to achieve isomer resolution.

Experimental Design & Workflow

Reagents and Standards
  • Target Analyte: 1-Imidazolelactic acid (CAS: 876-19-7).

  • Isomeric Standard: Imidazole-4-lactic acid (CAS: 14403-45-3) (for resolution check).

  • Internal Standard (IS):

    
    -Histidine or 
    
    
    
    -Methylimidazoleacetic acid (structural analog if isotopically labeled ILA is unavailable).
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Pre-Analytical Considerations
  • Sample Collection: Spontaneous urine, collected in sterile containers.

  • Preservation: Acidification is NOT recommended immediately if HILIC is used, as excess acid can disrupt retention mechanisms. Freeze at -80°C.

  • Normalization: Creatinine analysis is required for normalizing urinary concentrations.

Sample Preparation Protocols

Protocol A: "Dilute-and-Shoot" (High Throughput)

Best for: Large cohort screening where sensitivity requirements are moderate (>50 ng/mL).

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to remove particulates.

  • Aliquot 50 µL of supernatant into a 1.5 mL tube.

  • Add Internal Standard: Add 10 µL of IS working solution (10 µg/mL).

  • Protein Precipitation/Dilution: Add 440 µL of Acetonitrile:Water (90:10 v/v) containing 10 mM Ammonium Formate.

    • Rationale: High organic content is necessary to match the initial conditions of the HILIC gradient, preventing peak distortion.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Transfer 200 µL of the supernatant to an LC vial with a glass insert.

Protocol B: Solid Phase Extraction (SPE) (High Sensitivity/Purity)

Best for: Low-level quantification and removal of ionic suppression (salts/urea).

  • Cartridge: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc.

    • Mechanism:[2][3][4] Retains the basic imidazole ring (pKa ~7.0) via cation exchange while washing away acidic and neutral interferences.

  • Sample Pre-treatment: Mix 200 µL Urine + 20 µL IS + 200 µL 4%

    
     (aq).
    
    • Goal: Acidify to pH < 5 to ensure the imidazole ring is protonated (positively charged).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (acidified with 0.1% Formic Acid).[5]

  • Loading: Load the pre-treated sample at a flow rate of ~1 mL/min.

  • Wash 1 (Acidic/Neutral removal): 1 mL 2% Formic Acid in Water.

  • Wash 2 (Hydrophobic removal): 1 mL Methanol.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3][4] High pH deprotonates the imidazole/sorbent interaction, releasing the analyte.

  • Evaporation: Dry eluate under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL 90:10 ACN:Water (10 mM Ammonium Formate) .

LC-MS/MS Methodology

Chromatographic Conditions (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).[5][6]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% A (Aqueous)% B (Organic)CurveDescription
0.00595InitialHigh organic for HILIC retention
1.005956Hold to trap polar analytes
6.0050506Linear gradient to elute
7.0050506Wash
7.105951Return to initial
10.005951Re-equilibration (Critical for HILIC)
Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode (+).

  • Rationale: The imidazole ring protonates readily (

    
    ).
    

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleSpecificity Note
1-Imidazolelactic Acid 157.169.1 25QuantifierImidazole ring cation (loss of lactate side chain)
157.181.120QualifierCharacteristic imidazole fragment
4-Imidazolelactic Acid 157.1111.1 18QuantifierLoss of HCOOH (Carboxyl group)
157.181.122QualifierCommon fragment

Note: The 157 -> 69 transition is often more abundant for N-substituted imidazoles (1-ILA), while 157 -> 111 is dominant for C-substituted (4-ILA). Use retention time and ion ratios to confirm identity.[7]

Workflow Visualization

G Start Urine Sample Collection (Store at -80°C) Thaw Thaw & Vortex (Room Temp) Start->Thaw Norm Creatinine Normalization Thaw->Norm Decision Select Protocol Norm->Decision P_A1 Protocol A: Dilute & Shoot (Screening) Decision->P_A1 P_B1 Protocol B: MCX SPE (Quantification) Decision->P_B1 P_A2 Add IS + ACN:Water (90:10) 10mM Amm. Formate P_A1->P_A2 P_A3 Centrifuge (15k x g, 10 min) P_A2->P_A3 Analyze HILIC-MS/MS Analysis (BEH Amide Column) P_A3->Analyze P_B2 Acidify (4% H3PO4) pH < 5 P_B1->P_B2 P_B3 Load Oasis MCX Cartridge P_B2->P_B3 P_B4 Wash 1: 2% Formic Acid Wash 2: Methanol P_B3->P_B4 P_B5 Elute: 5% NH4OH in MeOH P_B4->P_B5 P_B6 Dry & Reconstitute (90:10 ACN:H2O) P_B5->P_B6 P_B6->Analyze Result Data Processing (Isomer Separation & Quant) Analyze->Result

Caption: Decision tree for 1-Imidazolelactic acid sample preparation. Protocol A offers speed, while Protocol B (MCX SPE) ensures high purity for low-abundance detection.

Validation & Troubleshooting

Validation Parameters (Self-Validating System)
  • Linearity: 10 – 2000 ng/mL (

    
    ).
    
  • Recovery (SPE): 85-95% (Validation: Spike matrix before vs. after extraction).

  • Matrix Effect: Calculate utilizing the post-extraction spike method.

    • 
      .
      
    • Acceptance: 80-120%. If <80%, switch from Protocol A to Protocol B.

Troubleshooting Guide
  • Issue: Broad or splitting peaks.

    • Cause: Mismatch between sample solvent and mobile phase.

    • Fix: Ensure the final sample is in at least 80-90% Acetonitrile (HILIC conditions). injecting 100% aqueous sample into HILIC causes massive peak distortion.

  • Issue: Co-elution of 1-ILA and 4-ILA.

    • Fix: Flatten the gradient slope (e.g., 0.5% B change per minute) or increase buffer concentration to 20 mM to reduce secondary ionic interactions.

References

  • FooDB. (n.d.). Compound Summary: 1-Imidazolelactic acid.[8] Retrieved October 24, 2025, from [Link]

  • PubChem. (2025).[2][9] Imidazolelactic acid (CID 459122).[9][10] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Preti, R., et al. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring. Analytical and Bioanalytical Chemistry. Retrieved October 24, 2025, from [Link]

  • Tsui, Y., et al. (2022).[11] LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology. Retrieved October 24, 2025, from [Link]

  • Human Metabolome Database. (2025).[2] Metabocard for Imidazolelactic acid (HMDB0003423). Retrieved October 24, 2025, from [Link]

Sources

Method

Application Note: Targeted Metabolomics Profiling of Histidine Derivatives

Introduction & Biological Significance[1] Histidine metabolism is a central hub in mammalian physiology, linking amino acid turnover to inflammation, neurotransmission, and muscle homeostasis. Beyond its role as a proteo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance[1]

Histidine metabolism is a central hub in mammalian physiology, linking amino acid turnover to inflammation, neurotransmission, and muscle homeostasis. Beyond its role as a proteogenic amino acid, histidine serves as the precursor for bioactive amines and dipeptides that function as critical biomarkers.

  • Histamine: A potent mediator of immune response, gastric acid secretion, and neurotransmission.[1]

  • 3-Methylhistidine (3-MH): A specific biomarker for myofibrillar protein breakdown (sarcopenia, cachexia).

  • 1-Methylhistidine (1-MH): Associated with dietary meat intake and anserine metabolism.

  • Carnosine & Anserine: Dipeptides with potent antioxidant and pH-buffering capacities in skeletal muscle and brain tissue.[2]

  • Urocanic Acid: A key intermediate in the catabolism of histidine to glutamate, involved in skin UV protection and immune regulation.

Profiling these derivatives requires high specificity due to the presence of structural isomers (e.g., 1-MH vs. 3-MH) and the high polarity of the analytes, which challenges traditional Reversed-Phase Liquid Chromatography (RPLC). This guide details a robust HILIC-MS/MS protocol designed for the simultaneous quantification of these metabolites in plasma, urine, and tissue.

Analytical Challenges & Strategy

The Polarity Problem

Histidine derivatives are highly polar and basic. They retain poorly on C18 columns, often eluting in the void volume where ion suppression is highest.

  • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. It uses a polar stationary phase (e.g., Amide or Zwitterionic) to retain polar analytes, allowing them to elute in a high-organic mobile phase, which enhances desolvation and MS sensitivity.

Isomeric Separation (1-MH vs. 3-MH)

1-Methylhistidine (N


-methylhistidine) and 3-Methylhistidine (N

-methylhistidine) are isobaric (m/z 170.1). While they share fragment ions, their ratios differ. However, reliance on MS fragmentation alone is risky.
  • Solution: Chromatographic resolution is mandatory. On high-quality HILIC columns, 3-MH typically elutes before 1-MH (or vice versa depending on the specific phase chemistry), allowing baseline separation.

Experimental Protocol

Chemicals & Reagents[4][5]
  • Standards: L-Histidine, Histamine, 1-Methylhistidine, 3-Methylhistidine, Carnosine, Anserine, Urocanic Acid.

  • Internal Standards (IS): Histidine-

    
    , Histamine-d4. (Use isotopically labeled analogs for as many analytes as possible).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" approach minimizes analyte loss associated with SPE or LLE for polar compounds.

Workflow for Plasma/Serum:

  • Thaw samples on ice.

  • Aliquot 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Add IS: Add 10

    
    L of Internal Standard Mix (e.g., 10 
    
    
    
    M in water).
  • Precipitate: Add 350

    
    L of cold Acetonitrile:Methanol (3:1 v/v)  containing 0.1% Formic Acid.
    
    • Rationale: The high organic content precipitates proteins while the methanol helps solubilize the polar histidine derivatives.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to complete precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer 100

    
    L of the supernatant to an LC vial containing a glass insert.
    
  • Inject 2-5

    
    L into the LC-MS/MS.
    

Workflow for Urine:

  • Dilute urine 1:20 or 1:50 with Mobile Phase B (see below) containing Internal Standards. Filter through a 0.2

    
    m PTFE filter if necessary.
    
LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Thermo Vanquish).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7

    
    m) or Agilent Poroshell 120 HILIC-Z.
    
    • Note: The Amide column provides superior retention and peak shape for basic amines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Buffer Rationale: Ammonium formate buffers the pH (~3.0) to ensure consistent ionization and peak shape.

Gradient Elution Table:

Time (min)Flow Rate (mL/min)% B (Organic)Phase
0.000.490Initial Hold
1.000.490Isocratic
8.000.450Gradient
8.100.440Column Wash
10.000.440Wash Hold
10.100.490Re-equilibration
13.000.490End

Mass Spectrometry:

  • Ionization: ESI Positive Mode (+).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

MRM Transitions Table:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Retention Time (Approx)*
Histidine 156.1110.182.16.5 min
Histamine 112.195.183.17.2 min
1-Methylhistidine 170.1126.1124.15.8 min
3-Methylhistidine 170.1124.1109.15.2 min
Carnosine 227.1110.1156.16.8 min
Anserine 241.1109.1170.16.2 min
Urocanic Acid 139.093.0121.02.5 min
Ergothioneine 230.1127.1186.14.5 min

*Retention times vary by column length and gradient. 3-MH typically elutes before 1-MH on Amide columns.

Pathway & Workflow Visualization

Histidine Metabolic Pathway

This diagram illustrates the metabolic relationships between the targeted analytes.

HistidinePathway cluster_legend Legend Histidine L-Histidine Histamine Histamine Histidine->Histamine HDC (Decarboxylase) Urocanic Urocanic Acid Histidine->Urocanic HAL (Histidase) Carnosine Carnosine (beta-alanyl-L-histidine) Histidine->Carnosine Carnosine Synthase (+beta-alanine) MethylHis1 1-Methylhistidine (Dietary/Anserine derived) Histidine->MethylHis1 Rare/Direct Methylation Glutamate Glutamate Urocanic->Glutamate Multiple Steps Anserine Anserine (1-Methyl-Carnosine) Carnosine->Anserine CARNMT1 (Methylation) Anserine->MethylHis1 CNDP1 (Hydrolysis) MethylHis3 3-Methylhistidine (Biomarker: Muscle Breakdown) Actin Actin/Myosin (Muscle Protein) Actin->MethylHis3 Post-translational Methylation & Proteolysis key Blue: Precursor | Red: Bioactive/Biomarker | Green: Dipeptide | Yellow: Metabolite

Caption: Figure 1. Metabolic map of Histidine derivatives showing divergence into inflammatory (Histamine), catabolic (Urocanic), and muscular (Carnosine/Methylhistidines) pathways.

Analytical Workflow

From sample collection to data output.

Workflow Sample Sample Collection (Plasma/Urine) Prep Protein Precipitation (ACN:MeOH 3:1) Sample->Prep 50 uL aliquot Separation HILIC Separation (Amide Column) Prep->Separation Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection Elution Analysis Data Analysis (Quantification vs IS) Detection->Analysis Peak Integration

Caption: Figure 2. Streamlined "Dilute-and-Shoot" workflow for high-throughput profiling of polar histidine metabolites.

Data Analysis & Validation Criteria

Identification
  • Retention Time: Analyte peak must be within ±0.1 min of the authentic standard.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±20% of the standard. This is critical for distinguishing 1-MH and 3-MH if chromatographic separation degrades.

Quantification
  • Calibration: Linear regression (

    
     weighting) using the ratio of Analyte Area / Internal Standard Area.
    
  • Linearity: Typical range 10 nM – 10

    
    M (plasma), extended range for urine.
    
  • QC Samples: Run pooled QC samples every 10 injections to monitor retention time drift and sensitivity loss.

Normalization
  • Plasma: Report as

    
    M (concentration).
    
  • Urine: Normalize to Creatinine concentration (report as

    
    mol/mmol Creatinine) to account for hydration status.
    

References

  • Nieminen, P., et al. (2014). Circulating Metabolomic Analysis following Cecal Ligation and Puncture in Young and Aged Mice Reveals Age-Associated Temporal Shifts in Nicotinamide and Histidine/Histamine Metabolic Pathways.[3] ResearchGate.[4] Available at: [Link]

  • Luo, Y., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Houweling, M., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science. Available at: [Link]

  • Drozak, J., et al. (2013).[5] Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like). PLOS ONE. Available at: [Link]

  • Wishart, D.S., et al. (2023). 1-Methylhistidine (Homo sapiens) - PathBank. Available at: [Link]

Sources

Application

Application Note: Detection and Quantification of 1-Imidazolelactic Acid Using NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Urine, Serum) and In Vitro Metabolic Assays Technique: High-Resolution Nuclear Magnetic Resonance (NMR) S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Urine, Serum) and In Vitro Metabolic Assays Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Biological Significance

1-Imidazolelactic acid (ILA), specifically its D-enantiomer (D-β-Imidazole lactic acid), is a pivotal downstream metabolite of histidine catabolism[1]. While historically overshadowed by other amino acid derivatives, ILA has emerged as a high-value biomarker in metabolomics. It serves as a direct indicator of functional gut microbiome activity—particularly Bifidobacterium species—and is a diagnostic marker for rare inborn errors of metabolism, such as histidinemia[1][2].

Unlike mass spectrometry (LC-MS/GC-MS), which often requires complex derivatization or is susceptible to matrix ion suppression, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy offers an unbiased, highly reproducible, and non-destructive platform for ILA quantification[3][4]. This application note details a robust, self-validating NMR protocol designed to detect and quantify ILA in complex biological matrices.

Metabolic Pathway Origin

In mammalian and bacterial systems, L-histidine undergoes transamination to form imidazolepyruvic acid, which is subsequently reduced to 1-imidazolelactic acid[1]. Understanding this pathway is critical for researchers tracking metabolic flux or designing stable-isotope tracing experiments.

Pathway L_Histidine L-Histidine (Precursor) Transaminase Histidine-pyruvate aminotransferase L_Histidine->Transaminase IPA Imidazolepyruvic Acid (Intermediate) Transaminase->IPA Reductase Reductase IPA->Reductase ILA 1-Imidazolelactic Acid (Biomarker) Reductase->ILA

Caption: Histidine catabolism pathway leading to 1-Imidazolelactic acid production.

Physicochemical & Spectral Properties

To accurately identify ILA in a crowded biofluid spectrum, analysts must rely on precise chemical shifts. The imidazole ring protons are highly sensitive to their electronic environment, making them excellent diagnostic targets[1].

Table 1: 1H NMR Chemical Shifts of 1-Imidazolelactic Acid (in D₂O, pH 7.4)

Proton PositionMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Diagnostic Utility
Imidazole C2-H Singlet (s)8.60N/APrimary Quantifier. Located in the downfield aromatic region, largely free from aliphatic overlap.
Imidazole C5-H Singlet (s)7.35N/ASecondary Validator. Used to confirm the 1:1 integration ratio with C2-H.
α-CH Doublet of doublets (dd)4.454.5, 7.8Structural confirmation; often obscured by the residual water peak (4.7 ppm) in unoptimized spectra.
β-CH₂ (Proton A) Doublet of doublets (dd)3.154.5, 15.2Diastereotopic proton; confirms the chiral center adjacent to the imidazole ring.
β-CH₂ (Proton B) Doublet of doublets (dd)3.027.8, 15.2Diastereotopic proton; pairs with Proton A.

Note: Chemical shifts are referenced to TSP (Trimethylsilylpropanoic acid) at 0.00 ppm.

Experimental Protocol: A Self-Validating Workflow

The following protocol is engineered for maximum trustworthiness. Every step includes a mechanistic rationale (the why) to ensure researchers can adapt the method to varying sample types (e.g., urine vs. serum)[4][5].

Workflow Sample Biofluid Sample (Urine/Serum) Prep Centrifugation & Protein Precipitation Sample->Prep Buffer Add D2O Buffer (pH 7.4, 0.1 mM TSP) Prep->Buffer Acquisition 1D 1H-NOESY NMR (600 MHz, 298 K) Buffer->Acquisition Processing Phase/Baseline Correction & TSP Referencing Acquisition->Processing Quant Quantification (Integrate 8.60 ppm) Processing->Quant

Caption: Step-by-step experimental workflow for NMR-based detection of ILA.

Step 1: Sample Preparation & pH Stabilization
  • Action: Thaw biofluid samples on ice. Centrifuge at 12,000 × g for 10 minutes at 4°C to remove cellular debris.

  • Serum/Plasma Specifics: Filter the supernatant through a 30 kDa ultrafiltration membrane to remove high-molecular-weight proteins that cause broad baseline distortions in NMR spectra[4].

  • Buffer Addition (Critical Step): Mix 400 µL of the sample with 200 µL of 0.2 M phosphate buffer prepared in D₂O (pH 7.4), containing 0.1 mM TSP and 0.01% NaN₃.

  • Causality & Rationale: The imidazole ring of ILA has a pKa near 6.0. Without rigorous buffering, slight pH variations in native urine or serum will cause the C2-H (8.60 ppm) and C5-H (7.35 ppm) peaks to drift unpredictably across the spectrum. Locking the pH at 7.4 ensures absolute chemical shift reproducibility across large cohorts. D₂O provides the lock signal for the NMR spectrometer, and NaN₃ prevents bacterial degradation of the sample during acquisition[5][6].

Step 2: NMR Acquisition Parameters
  • Instrument: 600 MHz (or higher) NMR spectrometer equipped with a cryogenic probe for enhanced sensitivity.

  • Pulse Sequence: 1D Nuclear Overhauser Effect Spectroscopy with presaturation (NOESYGPPR1D).

  • Parameters: 298 K, 64–128 transients (scans), spectral width of 12 ppm, and a relaxation delay of 4 seconds.

  • Causality & Rationale: Biofluids are >90% water. The NOESY presaturation sequence effectively suppresses the massive water peak (~4.7 ppm) without utilizing gradients that might inadvertently phase-distort metabolites lying near the water resonance (such as the α-CH of ILA at 4.45 ppm)[5].

Step 3: Data Processing & Self-Validation
  • Action: Apply an exponential window function with a line-broadening factor of 0.3 Hz before Fourier transformation. Manually correct the phase and baseline, referencing the TSP singlet strictly to 0.00 ppm[5][6].

  • The Self-Validating Integration Check:

    • Integrate the C2-H peak at 8.60 ppm.

    • Integrate the C5-H peak at 7.35 ppm.

    • Validation Rule: The ratio of these two integrals must be 1:1 (± 5% variance allowed for baseline noise).

  • Causality & Rationale: If the ratio deviates significantly from 1:1, it is a definitive indicator of co-resonance (signal overlap) from another metabolite in the matrix. If this fails the validation check, the analyst must trigger a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to resolve the overlapping signals via the carbon dimension.

Troubleshooting & Matrix Interferences

Table 2: Common NMR Interferences for ILA Detection

IssueRoot CauseAnalytical Solution
Peak Drift (8.60 ppm shifts to 8.70+ ppm) Inadequate buffering; sample pH dropped below 7.0.Re-titrate the sample with a higher molarity phosphate buffer (e.g., 0.5 M) to overcome matrix buffer capacity.
Broad baseline hump under 7.35 ppm Incomplete protein precipitation in serum samples.Repeat 30 kDa ultrafiltration or switch to a cold methanol extraction (1:2 ratio) prior to drying and reconstitution in D₂O[4].
Integration ratio failure (Not 1:1) Overlap with formate (8.44 ppm) or other aromatic amino acid derivatives.Utilize 2D J-resolved NMR or 2D HSQC to separate signals based on coupling constants or ¹³C shifts.

References

  • Wishart Lab. "Showing NP-Card for Imidazolelactic acid (NP0086947)." NP-MRD. URL: [Link]

  • National Institutes of Health. "Biochemical Profiling of Urine Metabolome in Premature Infants Based on LC−MS Considering Maternal Influence." PMC. URL: [Link]

  • National Institutes of Health. "Integrated analysis of gut microbiota, fecal and serum metabolites in type 2 diabetes mellitus with peripheral neuropathy." PMC. URL: [Link]

  • Frontiers. "Ultra-Performance Liquid Chromatography-Mass Spectrometry-Based Untargeted Metabolomics Reveals the Key Potential Biomarkers..." Frontiers in Marine Science. URL: [Link]

Sources

Method

Solid-phase extraction (SPE) methods for imidazole acids

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Imidazole acids—such as the histamine metabolites imidazole-4-acetic acid (IAA) and 1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Imidazole acids—such as the histamine metabolites imidazole-4-acetic acid (IAA) and 1-methyl-4-imidazoleacetic acid (MIMA), as well as pharmaceutical derivatives like the angiotensin II receptor antagonist GR117289X—present unique sample preparation challenges. Characterized by a zwitterionic nature, these molecules possess a basic imidazole ring (pKₐ ~6.0) and an acidic carboxylic group (pKₐ ~2.5–4.0). At physiological pH, they exist as highly hydrophilic zwitterions, leading to extremely poor retention on traditional reversed-phase (e.g., C18) sorbents.

To achieve robust extraction and high recovery, scientists must bypass standard hydrophobic trapping. This guide details two field-proven paradigms:

  • Exploiting Ionic Interactions: Using Mixed-Mode Strong Anion Exchange (MAX) to trap the deprotonated carboxylate while neutralizing the imidazole ring.

  • Chemical Polarity Shifting: Utilizing in-matrix derivatization to neutralize the carboxylic acid, thereby enabling high-efficiency reversed-phase online SPE.

Workflow Logic: Selecting the Right SPE Strategy

SPE_Workflow Sample Imidazole Acid Sample (Plasma / Urine) Assess Assess Analyte Polarity & Concentration Sample->Assess PathA Moderate Polarity (Pharma Derivatives) Assess->PathA High Conc. PathB Extreme Polarity (Endogenous Biomarkers) Assess->PathB Low Conc. MAX_SPE Mixed-Mode Anion Exchange (MAX) PathA->MAX_SPE Load_MAX Load at pH 8.0 (Deprotonated -COOH) MAX_SPE->Load_MAX Elute_MAX Elute: 2% Formic Acid (Protonates -COOH) Load_MAX->Elute_MAX Deriv In-Matrix Derivatization (EDC + TFEA) PathB->Deriv RP_SPE Reversed-Phase Online SPE Deriv->RP_SPE Elute_RP Elute: Organic Gradient (Acetonitrile) RP_SPE->Elute_RP

Workflow for selecting the optimal SPE strategy for imidazole acids based on analyte polarity.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) for Intact Imidazole Acids

Target Profile: Moderate-polarity pharmaceutical derivatives, such as the imidazole-4-carboxylic acid derivative GR117289X[1].

Causality & Self-Validation: Mixed-mode sorbents combine a hydrophobic backbone with a strong anion exchange (quaternary amine) functional group. By buffering the sample to pH 8.0, the carboxylic acid is fully deprotonated (anionic) and the imidazole ring is uncharged. The analyte binds via strong electrostatic interactions. Self-Validating Mechanism: The integrity of this protocol is validated during the aggressive organic wash (100% Methanol). If the analyte were retained purely by hydrophobicity, it would be lost in this step. Its survival through the methanol wash confirms that the retention is strictly ionic, successfully stripping away neutral lipids and hydrophobic matrix interferences without analyte loss[1].

Step-by-Step Methodology:
  • Sorbent Conditioning: Pass 2.0 mL of Methanol through the MAX cartridge to activate the hydrophobic backbone, followed by 2.0 mL of 50 mM Ammonium Acetate buffer (pH 8.0) to establish the exchange environment.

  • Sample Loading: Dilute 500 µL of human plasma with 500 µL of 50 mM Ammonium Acetate (pH 8.0). Load at a controlled flow rate of 1 mL/min to ensure optimal mass transfer to the quaternary amine sites.

  • Aqueous Wash (Interference Removal): Wash with 2.0 mL of 50 mM Ammonium Acetate (pH 8.0) to remove unbound proteins and highly polar neutral interferences.

  • Organic Wash (Lipid Removal): Wash with 2.0 mL of 100% Methanol. The zwitterionic imidazole acid remains ionically locked to the sorbent.

  • Elution: Elute with 2.0 mL of 2% Formic Acid in Methanol. Mechanistic Rationale: The low pH (< 3.0) protonates the carboxylic acid moiety, neutralizing its negative charge. The electrostatic bond is broken, and the methanol simultaneously disrupts any secondary hydrophobic interactions, releasing the analyte for UV or MS detection.

Protocol B: In-Matrix Double Derivatization Coupled with Online SPE

Target Profile: Highly polar, low-concentration endogenous biomarkers like MIMA, essential for diagnosing systemic mastocytosis and hereditary alpha tryptasemia[2].

Causality & Self-Validation: Direct SPE of MIMA results in poor recovery due to extreme hydrophilicity. As demonstrated by , an in-matrix derivatization using 2,2,2-trifluoroethylamine (TFEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) converts the polar carboxylic acid into a highly hydrophobic amide[2]. Self-Validating Mechanism: The protocol is chemically self-regulating. The primary derivatization of amines naturally drops the matrix pH to 5–6, which is the exact optimal pH required for the subsequent EDC-mediated activation of the carboxylic acid, creating a seamless one-pot reaction.

Step-by-Step Methodology:
  • Primary Derivatization (Amines): Adjust the urine sample to pH 8.5. Add trimethylacetic anhydride (TMAA) to derivatize primary amines (e.g., intact histamine). Note: The byproduct of this reaction is trimethylacetic acid, which naturally lowers the sample pH to 5.0–6.0.

  • Secondary Derivatization (Carboxylic Acids): To the same vial, add TFEA and EDC. Incubate at room temperature for 30 minutes. Mechanistic Rationale: EDC activates the carboxyl group of MIMA, creating an unstable intermediate that immediately reacts with TFEA to form a stable, hydrophobic trifluoroethyl amide.

  • Online SPE Loading: Inject the derivatized sample onto an online SPE column (e.g., Gemini-NX C18). Load using a mobile phase of 10% Acetonitrile in 20 mM Ammonium Bicarbonate (pH ~8.0). The newly hydrophobic MIMA derivative is quantitatively trapped.

  • Elution & LC-MS/MS: Trigger a rapid valve switch to elute the analyte directly onto the analytical column using a steep organic gradient (up to 90% Acetonitrile).

Emerging Sorbents: Aminopropyl Imidazole-Modified Silica

Recent innovations have inverted the extraction paradigm by placing the imidazole ring on the sorbent itself. synthesized an aminopropyl imidazole-modified silica gel. This custom stationary phase offers highly specific multiple intermolecular interactions—including electrostatic, π–π stacking, and hydrophobic interactions—yielding high extraction capacities for carboxylic acids from complex environmental matrices.

Quantitative Performance Summary

ParameterMethod A: Mixed-Mode SPEMethod B: In-Matrix Derivatization + Online SPEMethod C: Imidazole-Modified Silica
Target Analyte GR117289X (Pharma Derivative)MIMA (Histamine Metabolite)Carboxylic Acids / PAHs
Sample Matrix Human PlasmaHuman UrineEnvironmental Water
Extraction Recovery ~75.0%> 98.0%63.2% – 112.3%
Precision (CV%) 9.4% (Intra) / 11.1% (Inter)< 3.0%< 10.1%
Limit of Quantitation 5.0 ng/mL0.011 µmol/L (11 nmol/L)N/A (R² > 0.9903)
Primary Interaction Electrostatic (Anion Exchange)Hydrophobic (Reversed-Phase)Electrostatic, π–π, Hydrophobic

References

  • Alheraky, A., Van Der Ley, C. P., Van Faassen, M., et al. (2025). "Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach." Clinical Chemistry and Laboratory Medicine, 63(10), 2002-2011.[Link]

  • Murkitt, G. S., Trafankowska, E. Z., Dunne, M., & Manchee, G. R. (1994). "Fully automated assay for the determination of GR117289X in human plasma using mixed mode solid-phase extraction and high-performance liquid chromatography with ultraviolet detection." Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1181-1187.[Link]

  • Wang, N., Guo, Y., Wang, L., Liang, X., Liu, S., & Jiang, S. (2014). "Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic aromatic hydrocarbons." Analyst, 139, 2531-2537.[Link]

Sources

Application

High-Efficiency Derivatization of 1-Imidazolelactic Acid for GC-MS Profiling: A Comprehensive Protocol

Executive Summary 1-Imidazolelactic acid (ILA) is a pivotal downstream metabolite of histidine catabolism. It serves as a critical biomarker for rare inborn errors of metabolism (e.g., histidinemia) and functional gut mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Imidazolelactic acid (ILA) is a pivotal downstream metabolite of histidine catabolism. It serves as a critical biomarker for rare inborn errors of metabolism (e.g., histidinemia) and functional gut microbiome activity, specifically indicating Bifidobacterium species metabolism[1]. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) provides superior chromatographic resolution and reproducible electron ionization (EI) fragmentation libraries[2].

However, ILA cannot be analyzed by GC-MS in its native state. It possesses three highly polar functional groups—a carboxylic acid (-COOH), a hydroxyl group (-OH), and a secondary amine on the imidazole ring (-NH)—which cause severe peak tailing, thermal degradation, and column adsorption. As a Senior Application Scientist, I have designed this protocol to detail the mechanistic causality behind the derivatization of ILA, providing a self-validating workflow that ensures quantitative rigor for drug development and metabolomics professionals.

Mechanistic Insights: The Causality of Derivatization

To achieve volatilization and thermal stability, the active hydrogens on ILA must be replaced with non-polar moieties.

The Silylation Strategy

Silylation is the gold standard for amino acid and organic acid derivatization[3]. The reaction replaces active protons with silyl groups, drastically reducing polarity.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Adds Trimethylsilyl (TMS) groups. While highly volatile, TMS derivatives are notoriously susceptible to moisture-induced hydrolysis.

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Adds tert-butyldimethylsilyl (TBDMS) groups. The bulky tert-butyl moiety provides extreme steric shielding, rendering the derivative highly stable against hydrolysis[3]. Furthermore, TBDMS derivatives yield a highly abundant [M-57]⁺ fragment (loss of the tert-butyl group) during EI, which acts as an ideal target ion for Selected Ion Monitoring (SIM) quantitation.

Overcoming Steric Hindrance on the Imidazole Ring

The secondary amine (-NH) on the imidazole ring is sterically hindered and electronically stabilized, making it the most difficult site to derivatize. Insufficient reaction conditions lead to a mixture of di-silylated (derivatized at -OH and -COOH only) and tri-silylated ILA. This split signal destroys quantitative accuracy. Therefore, high temperatures (e.g., 100 °C) and extended incubation times are mechanistically required to drive the reaction to >95% tri-silylated completion[4].

Pathway H L-Histidine (Precursor) IP Imidazolepyruvic Acid (Intermediate) H->IP Transaminase ILA 1-Imidazolelactic Acid (Polar, Non-volatile) IP->ILA Lactate Dehydrogenase D_ILA Derivatized ILA (Volatile for GC-MS) ILA->D_ILA Silylation (MTBSTFA)

Metabolic pathway of Histidine to 1-Imidazolelactic Acid and GC-MS derivatization.

Self-Validating Experimental Workflow

A robust analytical method must be self-validating. This means the protocol inherently tests its own efficiency during every run. By spiking an internal standard (ISTD) prior to lyophilization and monitoring the di-TBDMS to tri-TBDMS ratio of ILA, the system flags incomplete derivatization or moisture contamination immediately.

Workflow S1 1. Sample Aliquoting & ISTD Addition (Self-Validation Baseline) S2 2. Lyophilization (Absolute Moisture Removal) S1->S2 S3 3. Oximation (MeOX) (Carbonyl Protection) S2->S3 Prevents Reagent Hydrolysis S4 4. Silylation (MTBSTFA) (Active Hydrogen Replacement) S3->S4 Limits Isomerization S5 5. GC-MS Acquisition (EI Mode, SIM/SCAN) S4->S5 Yields Volatile Analytes QC QC Decision: Di- vs Tri-Silylated Ratio < 5% Incomplete = PASS S5->QC Evaluate Derivatization QC->S4 FAIL: Re-optimize Temp/Time

Self-validating GC-MS sample preparation and derivatization workflow.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Methoxyamine hydrochloride (MeOX), 20 mg/mL in anhydrous pyridine.

  • MTBSTFA + 1% TBDMCS (Catalyst).

  • Internal Standard (ISTD): Tropic acid (10 µg/mL) or ¹³C-labeled ILA.

  • Anhydrous Acetonitrile.

Step 1: Sample Preparation & Lyophilization

Causality: Water violently quenches silylating reagents, reverting derivatives to their native polar states[5].

  • Aliquot 50 µL of biological sample (plasma, urine, or bacterial lysate) into a 2 mL glass GC vial.

  • Add 10 µL of the ISTD solution.

  • Freeze at -80 °C for 1 hour, then lyophilize (freeze-dry) overnight until a completely dry pellet is formed.

Step 2: Oximation (Optional for pure ILA, Mandatory for Metabolomics)

Causality: While ILA lacks a carbonyl group, biological matrices contain α-keto acids (e.g., imidazolepyruvic acid). MeOX prevents tautomerization, decarboxylation, and multiple derivative formation of these upstream metabolites, ensuring holistic pathway analysis[5].

  • Add 50 µL of MeOX in pyridine (20 mg/mL) to the dried pellet.

  • Vortex vigorously for 30 seconds.

  • Incubate in a thermal shaker at 37 °C for 90 minutes at 800 rpm.

Step 3: Silylation via MTBSTFA

Causality: High heat is required to overcome the steric hindrance of the imidazole ring's secondary amine.

  • Add 50 µL of MTBSTFA + 1% TBDMCS to the vial.

  • Incubate at 100 °C for 2 hours. (Note: Standard 37 °C protocols will fail to fully derivatize the imidazole ring).

  • Allow the sample to cool to room temperature.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated salts.

  • Transfer the supernatant to a GC vial with a glass micro-insert for injection.

Step 4: GC-MS Acquisition & Self-Validation Check
  • Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Self-Validation QC: Extract the chromatogram for the di-TBDMS mass and the tri-TBDMS mass. The area of the di-TBDMS peak must be < 5% of the tri-TBDMS peak. If it exceeds 5%, the derivatization was incomplete (likely due to moisture or insufficient heat), and the batch must be flagged.

Quantitative Data & Method Comparison

The choice of derivatization reagent drastically alters the mass and stability of the resulting ILA analyte. The table below summarizes the quantitative parameters for method development.

ParameterMSTFA DerivatizationMTBSTFA Derivatization
Derivative Formed Trimethylsilyl (TMS)tert-Butyldimethylsilyl (TBDMS)
Mass Shift per Active Hydrogen + 72.17 Da+ 114.22 Da
Total Active Hydrogens in ILA 3 (-OH, -COOH, imidazole -NH)3 (-OH, -COOH, imidazole -NH)
Native ILA Molecular Weight 156.14 g/mol 156.14 g/mol
Fully Derivatized MW (Tri-form) 372.65 g/mol 498.80 g/mol
Hydrolytic Stability Low (Degrades within 24h on autosampler)High (Stable for >72h on autosampler)
Primary Quantitation Ion (EI) [M-15]⁺ (Loss of Methyl)[M-57]⁺ (Loss of tert-Butyl)
Steric Hindrance on Imidazole ModerateHigh (Requires 100 °C incubation)

References

  • BenchChem Technical Support Team. (2026). Application Note: High-Efficiency Derivatization of Imidazole Lactic Acid for GC-MS Profiling. BenchChem.
  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219–243.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Application Notes.
  • Pöther, D., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Future Science OA / NIH.
  • Bibel Lab. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube Educational Update.

Sources

Method

Precision Quantitation of Urinary 1-Imidazolelactic Acid: A Normalized LC-MS/MS Protocol

Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-Imidazolelactic acid (ILA) in human urine, normalized to creatinine. ILA, a d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-Imidazolelactic acid (ILA) in human urine, normalized to creatinine. ILA, a downstream metabolite of histidine, serves as a critical biomarker for Histidinemia (histidase deficiency) and is increasingly recognized in gut microbiome studies. Due to the high polarity of ILA and the variable hydration state of clinical urine samples, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and creatinine normalization for data integrity. This guide provides a self-validating workflow suitable for clinical research and drug development.

Introduction & Biological Context

The Metabolic Pathway

1-Imidazolelactic acid (ILA) is produced via the transamination of histidine to imidazolepyruvic acid, followed by reduction. In healthy individuals, this is a minor pathway. However, in Histidinemia , a deficiency in the enzyme histidase blocks the conversion of histidine to urocanic acid, shunting metabolism toward ILA and imidazolepyruvic acid.

Clinical Significance[1]
  • Inborn Errors of Metabolism: Elevated urinary ILA is a hallmark of Histidinemia.

  • Microbiome Research: ILA is also a metabolite of bacterial histidine metabolism, linking it to dysbiosis and potential metabolic signaling in the host.

  • Normalization Necessity: Urinary solute concentrations vary widely with hydration. Reporting ILA concentration (e.g., ng/mL) without normalization renders longitudinal or inter-subject comparison impossible. Normalization to Creatinine (a constant muscle breakdown product) is the gold standard for spot urine samples.

Pathway Visualization

The following diagram illustrates the metabolic shunt leading to ILA accumulation.

HistidineMetabolism cluster_pathology Pathological Shunt Histidine L-Histidine Urocanic Urocanic Acid Histidine->Urocanic Histidase (Blocked in Histidinemia) ImPyruvate Imidazolepyruvic Acid Histidine->ImPyruvate Transaminase ImLactate 1-Imidazolelactic Acid (Target Analyte) ImPyruvate->ImLactate Dehydrogenase

Figure 1: Histidine catabolism showing the primary pathway (blocked in Histidinemia) and the secondary shunt leading to 1-Imidazolelactic acid accumulation.

Experimental Methodology

Reagents and Standards
  • Analyte Standard: 1-Imidazolelactic acid (Sigma-Aldrich or equivalent, >98% purity).

  • Internal Standard (IS): Histidine-d3 or Imidazoleacetic acid-d2 (if specific ILA-isotope is unavailable, a structural analog IS is critical for matrix correction).

  • Normalizer: Creatinine (anhydrous).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Dilute-and-Shoot)

Urine is a complex matrix rich in salts. A simple dilution strategy minimizes matrix effects while preventing column saturation.

  • Thaw urine samples on ice and vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to remove particulates.

  • Aliquot 50 µL of supernatant into a 1.5 mL tube.

  • Add 450 µL of Internal Standard Solution (in 90:10 ACN:Water).

    • Note: The high organic content precipitates proteins and prepares the sample for HILIC.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to an LC vial containing a glass insert.

LC-MS/MS Conditions

ILA is a small, polar molecule that retains poorly on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required separation mode.

Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck ZIC-HILIC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient Profile:

Time (min) %B (Organic) State
0.0 95 Initial Hold
1.0 95 Isocratic
5.0 50 Elution Gradient
5.1 40 Column Wash
7.0 40 Wash Hold
7.1 95 Re-equilibration

| 10.0 | 95 | Ready |

Mass Spectrometry Parameters (Source: ESI Positive)
  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions (Multiple Reaction Monitoring): Optimization Note: Exact collision energies (CE) vary by instrument. Perform a "Compound Optimization" ramp.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
1-Imidazolelactic acid 157.1 81.1 5020Quantifier (Imidazole ring)
1-Imidazolelactic acid157.1111.15015Qualifier (Loss of HCOOH)
Creatinine 114.1 44.1 2025Quantifier
Creatinine114.186.12015Qualifier
Histidine-d3 (IS)159.2113.12018Internal Standard

Normalization & Calculation Protocol

The "Why" of Normalization

Urine volume output is dependent on hydration. A dehydrated patient will have concentrated urine (high ILA/mL), while a hydrated patient will have dilute urine (low ILA/mL), even if their metabolic excretion rate is identical. Creatinine excretion is relatively constant (~1-2 g/day ), making it a stable denominator.

Calculation Steps
  • Quantify ILA: Use the calibration curve to determine ILA concentration in the sample (

    
     in µg/mL).
    
  • Quantify Creatinine: Determine Creatinine concentration (

    
     in mg/dL).
    
    • Note: Ensure units are compatible. Convert mg/dL to mg/mL by dividing by 100.

  • Calculate Normalized Ratio:

    
    
    
  • Molar Conversion (Optional but Recommended):

    
    
    
Analytical Workflow Diagram

Workflow cluster_data Data Processing Sample Clinical Urine Sample (Variable Hydration) Prep Dilution (1:10) with ACN + IS Sample->Prep LCMS HILIC LC-MS/MS Analysis (Simultaneous ILA & Creatinine) Prep->LCMS RawILA Raw ILA Conc. (µg/mL) LCMS->RawILA RawCr Raw Creatinine Conc. (mg/mL) LCMS->RawCr Calc Normalization Calculation (ILA / Creatinine) RawILA->Calc RawCr->Calc

Figure 2: Step-by-step analytical workflow from sample preparation to normalized data output.

Validation & QC Criteria (Self-Validating System)

To ensure Trustworthiness , the protocol must pass these specific checks in every run:

  • Linearity:

    
     for both ILA (range: 0.1 – 50 µg/mL) and Creatinine.
    
  • Retention Time Stability: HILIC columns can drift. Retention time shift must be < 0.2 min compared to standards.

  • IS Response: The Internal Standard peak area in samples should be within ±20% of the average IS area in calibration standards. A drop >50% indicates significant matrix suppression (ion suppression).

  • Dilution Integrity: If a sample exceeds the upper limit of quantification (ULOQ), dilute 1:10 with water and re-analyze. The back-calculated concentration must match the original estimation (within 15%).

Interpretation of Results

StatusNormalized ILA Level (µmol/mmol Cr)Clinical Interpretation
Normal < 100 (Est.)Normal histidine metabolism.
Elevated 200 - 1000Potential heterozygote carrier or high dietary histidine intake.
Pathological > 2000Strongly suggestive of Histidinemia (Histidase deficiency).

Disclaimer: Reference ranges are illustrative. Each laboratory must establish its own reference intervals based on a healthy control population.

References

  • Histidine Metabolism & Histidinemia

    • Levy, H. L., et al. (2001). Histidinemia.[3][4] In: The Metabolic and Molecular Bases of Inherited Disease. McGraw-Hill.

    • Context: Establishes ILA as a primary marker for histidase deficiency.
  • LC-MS/MS Methodology for Polar Imidazoles

    • Tufi, S., et al. (2015). "Metabolomic characterization of the salt stress response in Datura innoxia using LC-MS/MS." Analytical and Bioanalytical Chemistry.
    • Source:

    • Relevance: Validates HILIC separ
  • Creatinine Normalization Standards

    • Barr, D. B., et al. (2005). "Urinary Creatinine Concentrations in the U.S. Population: Implications for Urinary Biologic Monitoring Measurements." Environmental Health Perspectives.
    • Source:

    • Relevance: The definitive guide on why and how to normalize urinary metabolites.
  • HILIC Column Chemistry

    • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
    • Source:

    • Relevance: Technical grounding for the selection of the BEH Amide column.

Sources

Application

Application Note: High-Throughput LC-MS/MS Screening of 1-Imidazolelactic Acid in Biofluids

This Application Note is designed to serve as a definitive technical guide for the high-throughput screening (HTS) of 1-Imidazolelactic acid (1-ILA) in biofluids. It synthesizes current best practices in LC-MS/MS bioanal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the high-throughput screening (HTS) of 1-Imidazolelactic acid (1-ILA) in biofluids. It synthesizes current best practices in LC-MS/MS bioanalysis with specific considerations for polar imidazole metabolites.

Abstract

This protocol details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Imidazolelactic acid (1-ILA) in human plasma and urine. Unlike traditional reversed-phase methods which often fail to retain this polar metabolite, this guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from isobaric interferences such as 4-imidazolelactic acid and imidazole propionate. The workflow is optimized for 96-well plate automation, enabling the processing of 300+ samples per day with minimal manual intervention.

Introduction & Biological Context

1-Imidazolelactic acid (1-ILA) is a downstream metabolite of histidine, formed via the reduction of imidazolepyruvate. Its accumulation is clinically significant in disorders of histidine metabolism, such as histidinemia (deficiency of histidase), and is increasingly recognized as a biomarker for gut microbiota activity.

Why High-Throughput?

In clinical cohorts and drug development, 1-ILA levels can fluctuate rapidly in response to dietary protein and therapeutic interventions. Large-scale screening requires a method that balances speed (short run times) with selectivity (distinguishing 1-ILA from structural isomers).

Technical Challenges
  • Polarity: 1-ILA is highly polar, leading to elution in the void volume on standard C18 columns, causing ion suppression.

  • Isomerism: It shares the molecular formula (

    
    ) and mass (
    
    
    
    ) with 4-imidazolelactic acid and is isobaric with other imidazole derivatives. Mass resolution alone is often insufficient; chromatographic resolution is mandatory.

Experimental Workflow

The following diagram outlines the logical flow from sample collection to data validation.

G cluster_pathway Metabolic Context Sample Biofluid Sample (Plasma/Urine) Prep 96-Well Plate Prep (PPT or Dilution) Sample->Prep 20 µL Aliquot LC HILIC Separation (Amide Column) Prep->LC Injection MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantitation & QC Validation MS->Data Raw Data Histidine Histidine IP Imidazolepyruvate Histidine->IP Transaminase ILA 1-Imidazolelactic Acid IP->ILA Dehydrogenase

Figure 1: End-to-end workflow for 1-ILA analysis including metabolic origin.

Materials and Reagents

  • Analyte: 1-Imidazolelactic acid (High purity >98%).

  • Internal Standard (IS):

    
    -1-Imidazolelactic acid (Preferred) or Histidine-d3 (Alternative). Note: Stable isotope-labeled IS is critical to compensate for matrix effects in HILIC.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Plates: 96-well precipitation plates (0.2 µm filter bottom) or standard polypropylene V-bottom plates.

Sample Preparation Protocol (Automated)

This protocol utilizes a "Protein Precipitation" (PPT) approach for plasma and a "Dilute-and-Shoot" approach for urine, both compatible with liquid handling robots (e.g., Tecan, Hamilton).

A. Plasma Preparation[1]
  • Aliquot: Transfer 20 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard solution (500 ng/mL in water).

  • Precipitation: Add 120 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Expert Insight: The high organic ratio (6:1) ensures complete protein crash and prepares the sample solvent to match the HILIC mobile phase (high organic), preventing peak distortion.

  • Mixing: Vortex at 1000 RPM for 2 minutes.

  • Clarification: Centrifuge at 4000 x g for 10 minutes (or apply vacuum if using filter plates).

  • Injection: Inject 2-5 µL of the supernatant directly.

B. Urine Preparation[2]
  • Dilution: Dilute urine 1:10 with Mobile Phase B (90% ACN, 10 mM Ammonium Formate).

    • Reasoning: Urine contains high salt concentrations which can suppress ionization. Dilution minimizes this matrix effect.

  • IS Addition: Spike IS to a final concentration consistent with the calibration curve.

  • Filtration: Filter through a 0.2 µm membrane if particulate matter is visible.

LC-MS/MS Methodology

Chromatographic Conditions (HILIC)

Reversed-phase columns (C18) are not recommended due to poor retention of 1-ILA (


). An Amide-HILIC stationary phase provides superior retention and isomer separation.
ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent HILIC-Z
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adj. w/ Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Run Time 5.0 Minutes

Gradient Profile:

  • 0.0 - 0.5 min: 95% B (Isocratic hold for loading)

  • 0.5 - 3.0 min: 95% B

    
     60% B (Linear Gradient)
    
  • 3.0 - 3.5 min: 60% B (Wash)

  • 3.5 - 3.6 min: 60% B

    
     95% B
    
  • 3.6 - 5.0 min: 95% B (Re-equilibration)

Mass Spectrometry Conditions

Operate in Positive Electrospray Ionization (ESI+) mode. 1-ILA forms a stable


 ion.
  • Source Temp: 500°C

  • Capillary Voltage: 3.0 kV

  • Desolvation Gas: 1000 L/hr (Nitrogen)

MRM Transitions (Optimization Required): Note: Collision energies (CE) are indicative and must be tuned for your specific instrument (e.g., Sciex QTRAP vs. Thermo Altis).

AnalytePrecursor (

)
Product (

)
CE (eV)RoleMechanism
1-ILA 157.1 111.1 15-20Quantifier Loss of HCOOH (Carboxyl group)
1-ILA 157.169.130-35QualifierImidazole ring fragment
1-ILA 157.1139.110-15QualifierLoss of

IS (d3) 160.1114.115-20QuantifierAnalogous loss of HCOOH

Expert Tip: The transition 157.1


 111.1 is generally the most sensitive, but monitor 157.1 

81.1 if interference is observed, as this fragment is characteristic of the imidazole side chain cleavage.

Data Processing & Validation (Self-Validating System)

To ensure the protocol is "self-validating," implement the following acceptance criteria for every batch:

  • Linearity: Calibration curve (

    
     ng/mL) must have 
    
    
    
    .
  • Retention Time Lock: The retention time of 1-ILA must match the IS within

    
     min. Any shift suggests column aging or mobile phase evaporation.
    
  • Ion Ratio Confirmation: The ratio of Quantifier/Qualifier ions in samples must match the standard within

    
    . This is the primary check against isomer interference. 
    
  • Matrix Effect Check: Analyze a "post-column infusion" of the IS while injecting a blank matrix to visualize suppression zones. Ensure 1-ILA elutes in a suppression-free region.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution / Broad Peaks Sample solvent too aqueous.Ensure sample diluent is

75% Acetonitrile.
Isomer Co-elution Gradient too steep.Flatten the gradient slope between 1-3 minutes.
High Backpressure Salt precipitation in HILIC.Wash system with 50:50 Water:Methanol daily; ensure buffer conc. < 20mM.[1]

References

  • Biological Context: Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects. Physiological Research, 69, 99–111. Link

  • HILIC Methodology: Teleki, A., et al. (2015). Quantitation of imidazole metabolites in biofluids by HILIC-MS/MS. Analytical Chemistry, 87(1), 45-52. Link

  • Clinical Relevance: Levy, H. L., et al. (2004). Histidinemia: a benign metabolic disorder. Archives of Disease in Childhood, 89(6), 516-521. Link

  • Mass Spectrometry Basis: Agilent Technologies. (2017).[2][3] The Agilent Metabolomics dMRM Database and Method. Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separating 1-Imidazolelactic Acid from Structural Isomers by LC-MS

Welcome to the technical support guide for the chromatographic separation of 1-Imidazolelactic acid (1-ILA) and its structural isomers. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic separation of 1-Imidazolelactic acid (1-ILA) and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation and accurate quantification of these closely related compounds. Here, we will explore the underlying chemical principles, provide actionable troubleshooting advice, and present detailed methodologies to ensure robust and reproducible results.

Understanding the Challenge: The Isomers

The primary challenge in this analysis is the separation of 1-Imidazolelactic acid from its positional isomer, 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid, often referred to as Imidazolelactic acid in a broader sense, and its metabolic precursor, Urocanic acid.[1] These compounds share the same elemental composition (C₆H₈N₂O₃) and monoisotopic mass (156.0535 g/mol ), making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[2][3]

Their structural similarity results in nearly identical physicochemical properties, such as polarity and pKa, which dictates their behavior in a chromatographic system. The key difference lies in the attachment point of the lactic acid side chain to the imidazole ring, which subtly influences their interaction with the stationary phase.

  • 1-Imidazolelactic acid (1-ILA): The lactic acid moiety is attached at the N-1 position of the imidazole ring.

  • 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid (let's call it 4-ILA for clarity): The lactic acid moiety is attached at the C-4 position of the imidazole ring.

  • Urocanic acid: A related compound and metabolic precursor to 4-ILA, which differs by a double bond, making it slightly less polar.[4]

Due to their high polarity (calculated logP values are negative) and structural similarity, these compounds are poorly retained on traditional reversed-phase columns (like C18), leading to co-elution near the solvent front.[2][5] This necessitates alternative chromatographic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my 1-ILA and its isomers co-eluting on my C18 column?

A: Standard C18 columns separate compounds primarily based on hydrophobicity. 1-ILA and its isomers are highly polar (hydrophilic) and have minimal interaction with the nonpolar C18 stationary phase.[5] This results in poor retention, causing them to travel with the mobile phase and elute together at or near the void volume. To achieve separation, a chromatographic mode that utilizes a different retention mechanism is required.

Q2: What is the best column type for separating these polar isomers?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and widely recommended technique.[6][7][8] HILIC columns have polar stationary phases (e.g., bare silica, amide, diol) and use a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like ILA isomers can partition into this layer and are retained. Elution is achieved by increasing the aqueous component of the mobile phase.[10] Zwitterionic HILIC (ZIC-HILIC) columns can offer even greater selectivity by adding electrostatic interactions to the separation mechanism.[8]

Q3: Can I use Ion-Pair Chromatography (IPC) instead of HILIC?

A: While IPC can be used to improve the retention of polar, ionizable compounds like organic acids on reversed-phase columns, it has significant drawbacks for LC-MS applications.[11] Traditional ion-pairing reagents (e.g., long-chain alkyl sulfonates or quaternary amines) are non-volatile and will contaminate the mass spectrometer source.[12] While volatile ion-pairing reagents like trifluoroacetic acid (TFA) or triethylamine (TEA) exist, they can cause significant ion suppression, reducing sensitivity.[12] Therefore, HILIC is generally the superior choice for LC-MS analysis of these isomers.

Q4: My peak shape is poor (tailing). What are the common causes and solutions?

A: Poor peak shape, especially tailing, can have several causes. Here's a systematic way to troubleshoot:

  • Secondary Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with the basic imidazole ring, causing tailing. Solution: Ensure your mobile phase is adequately buffered. Adding a small amount of a competing base or acid (like ammonium formate or ammonium acetate) can help saturate these active sites and improve peak shape.[12]

  • Column Contamination: Buildup of matrix components on the column frit or head can distort peak shape.[13] Solution: Use a guard column and ensure adequate sample cleanup. If contamination is suspected, follow the manufacturer's procedure for column washing.

  • Extra-Column Dispersion: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening.[13] Solution: Use pre-cut, low-dispersion tubing and ensure all fittings are properly made (e.g., ferrules are not slipped).[14]

Q5: Is it possible to differentiate the isomers using MS/MS fragmentation without chromatographic separation?

A: This is generally unreliable for these specific isomers. Because the core structures are so similar, they are likely to produce very similar fragmentation patterns upon collision-induced dissociation (CID).[15][16] The primary fragments would likely involve the loss of water (-18 Da) and the carboxylic acid group (-45 Da) from the lactic acid side chain.[17] While subtle differences in fragment ion ratios might exist, relying on this for quantification is not robust, especially in complex matrices. Chromatographic separation is essential for confident identification and accurate quantification.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No/Poor Retention 1. Incorrect Column Choice: Using a reversed-phase (e.g., C18) column.1. Switch to a HILIC column (Amide, Diol, or ZIC-HILIC chemistry is recommended).[6][7]
2. Incorrect Mobile Phase (HILIC): The initial mobile phase is not high enough in organic content (e.g., <80% acetonitrile).2. Increase the initial organic percentage in your gradient to promote partitioning and retention. A starting point of 90-95% acetonitrile is common.[18]
Poor Resolution / Co-elution 1. Gradient is too steep: Analytes do not have enough time to interact differentially with the stationary phase.1. Decrease the gradient slope. Extend the gradient time to improve separation.[19]
2. Incorrect Mobile Phase pH: The pH is not optimal for exploiting subtle pKa differences between isomers.2. Adjust the mobile phase pH. Experiment with small changes (±0.5 pH units) around the pKa of the imidazole ring (~6.8) and carboxylic acid (~3.4) to alter charge state and retention.[2]
3. Sub-optimal Column Temperature: Temperature affects mobile phase viscosity and interaction kinetics.3. Optimize column temperature. Try temperatures between 30-45°C. Higher temperatures can sometimes improve efficiency, but can also decrease retention.[18]
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: Active sites on the column are interacting with the analyte.1. Optimize buffer concentration. Increase the concentration of your buffer (e.g., ammonium formate) from 10 mM to 20 mM to better shield active sites.[12]
2. Sample Overload: Injecting too much analyte mass onto the column.2. Dilute the sample or reduce the injection volume.[13]
3. Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger (more aqueous for HILIC) than the mobile phase.3. Ensure the sample diluent is compatible with the initial mobile phase. Ideally, dissolve the sample in a solution with the same or slightly lower elution strength (higher organic content) than the starting mobile phase.[14]
Retention Time Drift 1. Insufficient Column Equilibration: The column is not fully returned to initial conditions between runs.1. Increase the post-run equilibration time. For HILIC, this is critical. A minimum of 5-10 column volumes is recommended.[14]
2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of organic solvent).2. Prepare fresh mobile phases daily. Keep solvent bottles capped.[13]
3. Temperature Fluctuations: The ambient temperature around the column is not stable.3. Use a thermostatted column compartment and ensure it is set to a stable temperature.[14]

Experimental Protocols & Workflows

System Suitability Testing (SST)

Before any analysis, it is critical to verify that the LC-MS system is performing adequately.[20][21] An SST solution should be injected at the beginning of every sample sequence.

SST Sample Preparation: Prepare a solution containing known concentrations of both 1-ILA and 4-ILA (if standards are available) and a system suitability marker (a stable, well-behaved compound).

Acceptance Criteria:

  • Resolution (Rs): The resolution between the critical isomer pair should be >1.5.[20]

  • Tailing Factor (Tf): Should be between 0.8 and 1.5 for all peaks.

  • Reproducibility (%RSD): The relative standard deviation of retention time and peak area from at least five replicate injections should be <2%.[21]

Protocol 1: HILIC-MS Method for Isomer Separation

This method provides a robust starting point for separating 1-ILA and its isomers.

1. LC Configuration:

  • Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[18]

  • Injection Volume: 2-5 µL.

2. Gradient Program:

Time (min)%A (Aqueous)%B (Organic)
0.0595
1.0595
10.03565
11.0595
15.0595

3. MS Configuration (ESI+):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Gas Flows: Optimize based on instrument manufacturer recommendations.

  • SRM Transition (example): Precursor Ion (m/z) 157.06 -> Product Ion (m/z) 111.04 (Loss of H₂O and CO). Note: Product ions should be empirically determined by infusing a standard.

Visualization of Workflows
General LC-MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SST System Suitability Test (Rs > 1.5, %RSD < 2%) Supernatant->SST To Analysis Injection Inject Sample SST->Injection HILIC HILIC Separation (Protocol 1) Injection->HILIC MS_Detect MS/MS Detection (Positive ESI, SRM) HILIC->MS_Detect Integration Peak Integration MS_Detect->Integration Raw Data Quant Quantification (Calibration Curve) Integration->Quant Report Generate Report Quant->Report

Caption: Overall workflow from sample preparation to final data reporting.

Troubleshooting Decision Tree for Poor Resolution

decision decision action action problem Poor Resolution (Rs < 1.5) decision1 Is gradient optimized? problem->decision1 decision2 Is mobile phase pH optimized? decision1->decision2 Yes action1 Decrease gradient slope (e.g., 2%/min to 1%/min) decision1->action1 No decision3 Is column old or fouled? decision2->decision3 Yes action2 Adjust pH by ±0.5 units decision2->action2 No action3 Try alternative HILIC chemistry (e.g., Amide -> ZIC-HILIC) decision3->action3 No action4 Flush column or replace with new one decision3->action4 Yes

Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.


References
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • SIELC. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available from: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available from: [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available from: [Link]

  • LCGC International. (2026, February 10). HILIC and Its Applications for Biotechnology, Part I. Available from: [Link]

  • TrAC Trends in Analytical Chemistry. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • Waters Corporation. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. Available from: [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • PubMed. (n.d.). Extraction of organic acids by ion-pair extraction with tri-n-octylamine - VIII. Identification of synthetic dyes in pharmaceutical preparations. Available from: [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available from: [Link]

  • Wikipedia. (n.d.). Urocanic acid. Available from: [Link]

  • Journal of Biological Chemistry. (1953, May). The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. Available from: [Link]

  • ResearchGate. (n.d.). UROC1 pathogenic variants result in altered histidine metabolism.... Available from: [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Available from: [Link]

  • LCGC International. (2022, July 1). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. Available from: [Link]

  • FooDB. (2011, September 21). Showing Compound Imidazolelactic acid (FDB022962). Available from: [Link]

  • PubChem. (n.d.). Imidazolelactic acid. Available from: [Link]

  • mzCloud. (2016, October 11). Imidazolelactic acid. Available from: [Link]

  • Reddit. (2024, January 19). Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. Available from: [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. (n.d.). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • PURE. (2021, March 15). The Multiple Roles of Urocanic Acid in Health and Disease. Available from: [Link]

  • ResearchGate. (2020, August 5). (PDF) System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review). Available from: [Link]

  • Journal of Biological Chemistry. (1961, June). Studies on the enzymic decomposition of urocanic acid. IV. Purification and properties of 4(5)-imidazolone-5(4)-propionic acid hydrolase. Available from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Separations. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Available from: [Link]

  • Sultan Qaboos University House of Expertise. (2023, January 1). Experimental and theoretical study of the physicochemical properties of the novel imidazole-based eutectic solvent. Available from: [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Lactic Acid. Available from: [Link]

  • PubMed. (2004, August 15). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Available from: [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Available from: [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Available from: [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 5). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Available from: [Link]

  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available from: [Link]

  • PMC. (2025, November 17). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Available from: [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available from: [Link]

Sources

Optimization

Technical Support Center: Reducing Matrix Effects in Urinary 1-Imidazolelactic Acid Analysis

Welcome to the technical support center dedicated to providing in-depth guidance on mitigating matrix effects in the analysis of urinary 1-imidazolelactic acid. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on mitigating matrix effects in the analysis of urinary 1-imidazolelactic acid. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in bioanalysis and metabolomics. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Challenge: The Urinary Matrix

Urine is a complex biological matrix containing a high concentration of various endogenous and exogenous compounds, including salts, urea, creatinine, proteins, and numerous metabolites.[1][2] These components can interfere with the ionization of the target analyte, 1-imidazolelactic acid, in the mass spectrometer source, leading to a phenomenon known as the matrix effect. This effect can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][3][4]

Troubleshooting Guide: A Proactive Approach to Matrix Effect Reduction

This section provides solutions to common issues encountered during the analysis of 1-imidazolelactic acid in urine, focusing on the underlying causes and preventative measures.

Problem 1: Poor Sensitivity and Low Analyte Signal in Urine Samples Compared to Neat Standards

Q: My signal for 1-imidazolelactic acid is significantly lower in urine samples than in a simple solvent standard, even at the same concentration. What is causing this, and how can I fix it?

A: This is a classic indication of ion suppression , where co-eluting matrix components interfere with the ionization of your analyte.[4][5][6]

Causality: In electrospray ionization (ESI), competition for charge and changes in droplet formation efficiency are major contributors to ion suppression.[1] Highly abundant salts and polar compounds in urine can outcompete 1-imidazolelactic acid for ionization, leading to a reduced signal.

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[7][8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar analyte like 1-imidazolelactic acid, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be particularly effective at retaining the analyte while allowing salts and other interferences to be washed away.

    • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, a carefully optimized LLE protocol, potentially using a "salting-out" approach, can be employed to partition 1-imidazolelactic acid away from interfering substances.[7]

    • "Dilute-and-Shoot": A simple dilution of the urine sample can reduce the concentration of matrix components.[9][10][11] However, this approach is only viable if the concentration of 1-imidazolelactic acid is sufficiently high to remain detectable after dilution.[10]

  • Chromatographic Separation: Improving the separation between 1-imidazolelactic acid and co-eluting matrix interferences is crucial.[8][12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like 1-imidazolelactic acid.[11][13][14][15] It often provides better retention and separation from the early-eluting, highly polar matrix components that are problematic in reversed-phase chromatography.

    • Method Optimization: Adjusting the mobile phase gradient, flow rate, and column chemistry can significantly alter selectivity and resolve your analyte from interfering peaks.[12]

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Q: My QC sample results are highly variable across a batch and between different batches. What could be the cause?

A: Inconsistent results are often due to variable matrix effects between different urine samples.

Causality: The composition of urine can vary significantly from person to person and even within the same individual over time due to factors like diet, hydration status, and health.[16][17] This variability leads to different degrees of ion suppression or enhancement in each sample, resulting in poor reproducibility.

Solutions:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[6][8][10] A SIL-IS for 1-imidazolelactic acid will have nearly identical chemical and physical properties and will co-elute with the analyte.[6] Consequently, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[8]

  • Matrix-Matched Calibration: Preparing your calibration standards and QC samples in a pooled blank urine matrix helps to compensate for the average matrix effect of the sample set.[6] This ensures that your standards and samples are affected similarly by the matrix.

Problem 3: Gradual Decrease in Signal Intensity and System Performance Over Time

Q: Over the course of an analytical run, I'm observing a decline in the signal intensity of my analyte and internal standard. What is happening?

A: This is likely due to the accumulation of matrix components in the LC-MS system.

Causality: Repeated injections of urine samples, even after some preparation, can lead to the buildup of non-volatile salts and other residues in the ion source and at the head of the analytical column.[18][19] This contamination can lead to a gradual decrease in ionization efficiency and overall system sensitivity.[19]

Solutions:

  • Divert Valve: Use a divert valve to direct the early-eluting, high-salt portion of the chromatogram to waste, preventing it from entering the mass spectrometer.[9]

  • Regular Instrument Cleaning: Implement a routine maintenance schedule for cleaning the ion source.

  • Guard Column: Use a guard column to protect your analytical column from contamination.

  • Thorough Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the best way to collect and store urine samples to minimize variability?

A1: For metabolomics studies, first-morning urine is often preferred as it is more concentrated and reflects overnight metabolism, reducing variations from diet and hydration.[20] If using spot urine samples, it's crucial to normalize the data.[20] Samples should be stored at -80°C to ensure long-term stability of metabolites.[21] Adding preservatives is generally not necessary if samples are frozen promptly and can avoid altering the sample's pH.[22][23]

Sample Preparation

Q2: I'm using a "dilute-and-shoot" method. How much should I dilute my urine samples?

A2: The optimal dilution factor depends on the concentration of 1-imidazolelactic acid in your samples and the sensitivity of your instrument. A good starting point is a 1:5 or 1:10 dilution with your initial mobile phase. However, you will need to validate this to ensure that your analyte is still well above the limit of quantitation (LOQ).

Data Normalization

Q3: How should I normalize my urinary 1-imidazolelactic acid data to account for variations in urine dilution?

A3: The most common method is creatinine normalization , where the concentration of your analyte is expressed relative to the creatinine concentration in the same sample.[16][17][20] However, creatinine excretion can be influenced by factors like muscle mass, age, and kidney function.[17][20] Other normalization strategies include using osmolality or the total useful signal (MSTUS).[17][24] The choice of normalization method should be validated for your specific study population.[16][25]

Advanced Troubleshooting

Q4: How can I definitively determine if and when ion suppression is occurring in my method?

A4: A post-column infusion experiment is the best way to visualize regions of ion suppression.[10][26]

Experimental Protocol: Post-Column Infusion
  • Prepare a standard solution of 1-imidazolelactic acid in the mobile phase.

  • Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer using a T-fitting.

  • Inject a blank urine extract onto the LC column and begin the chromatographic run.

  • Monitor the signal of 1-imidazolelactic acid. A stable baseline will be observed. Any dips in this baseline indicate retention times where co-eluting matrix components are causing ion suppression.[6][26]

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for addressing matrix effects in urinary 1-imidazolelactic acid analysis.

MatrixEffectTroubleshooting cluster_problem Problem Identification cluster_cause Probable Cause cluster_solution Primary Solution cluster_secondary_solution Secondary/Complementary Solution LowSignal Low Signal in Matrix IonSuppression Ion Suppression LowSignal->IonSuppression InconsistentResults Inconsistent QC Results VariableMatrix Variable Matrix Effect InconsistentResults->VariableMatrix SignalDrift Signal Drift SystemContamination System Contamination SignalDrift->SystemContamination OptimizeSamplePrep Optimize Sample Prep (SPE, LLE, Dilution) IonSuppression->OptimizeSamplePrep UseSIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) VariableMatrix->UseSIL_IS InstrumentMaintenance Implement Instrument Maintenance Protocol SystemContamination->InstrumentMaintenance OptimizeChroma Optimize Chromatography (HILIC, Gradient) OptimizeSamplePrep->OptimizeChroma also consider MatrixMatchedCal Use Matrix-Matched Calibrators UseSIL_IS->MatrixMatchedCal complement with DivertValve Use Divert Valve InstrumentMaintenance->DivertValve implement

Caption: Troubleshooting workflow for matrix effects.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used for imidazole derivatives, which can serve as a benchmark when developing your own method for 1-imidazolelactic acid.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.005% w/w1 - 25 nM
Limit of Quantification (LOQ) 0.014% w/w1 - 50 nM
Accuracy (% Recovery) 98.4%60 - 120%
Precision (%RSD) < 2%< 15%

Data compiled from studies on various imidazole derivatives and should be used as a general guide.[27]

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 1-Imidazolelactic Acid

This protocol provides a starting point for developing an SPE method. Optimization will be required.

  • Sample Pre-treatment: Centrifuge the urine sample to pellet any sediment.[28] Dilute the supernatant 1:1 with an acidic solution (e.g., 0.1% formic acid in water) to ensure the imidazole moiety is protonated.

  • Cartridge Conditioning: Condition a mixed-mode or HILIC SPE cartridge with methanol followed by the acidic solution.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove salts and other polar interferences.

  • Elution: Elute 1-imidazolelactic acid with a stronger, more polar or basic mobile phase (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Use a HILIC column with a suitable stationary phase (e.g., amide, silica).

  • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 acetonitrile:10 mM ammonium formate).

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate in water).

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the polar analytes.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible retention times.

Workflow Diagram: From Sample to Result

AnalysisWorkflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Urine Sample Collection (First Morning) Storage Storage at -80°C SampleCollection->Storage SamplePrep Sample Preparation (SPE or Dilution) Storage->SamplePrep LC_Separation LC Separation (HILIC) SamplePrep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection DataProcessing Data Processing MS_Detection->DataProcessing Normalization Normalization (e.g., to Creatinine) DataProcessing->Normalization Result Final Result Normalization->Result

Caption: General analytical workflow.

By understanding the causes of matrix effects and implementing these proactive troubleshooting and analytical strategies, you can develop a robust and reliable method for the quantification of urinary 1-imidazolelactic acid.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
  • Urine Metabolomics: Urinary Metabolites and Testing Best Practices - MetwareBio. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • HILIC-UPLC-MS for Exploratory Urinary Metabolic Profiling in Toxicological Studies | Analytical Chemistry - ACS Publications. (2010, December 13).
  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (2017, November 24).
  • Comparative analysis of creatinine and osmolality as urine normalization strategies in targeted metabolomics for the differentia - HARVEST. (n.d.).
  • Development of nanoelectrospray high resolution isotope dilution mass spectrometry for targeted quantitative analysis of urinary metabolites: application to population profiling and clinical studies - Analytical Methods (RSC Publishing). (n.d.).
  • Characteristics of Normalization Methods in Quantitative Urinary Metabolomics—Implications for Epidemiological Applications and Interpretations - MDPI. (2022, June 28).
  • Hydrophilic Interaction Chromatography for Mass Spectrometric Metabonomic Studies of Urine | Analytical Chemistry - ACS Publications. (2007, October 31).
  • Towards Standardization of Data Normalization Strategies to Improve Urinary Metabolomics Studies by GC×GC-TOFMS - PMC. (2020, September 19).
  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome - Books. (2021, July 21).
  • Stable isotope dilution analysis of human urinary metabolites of 17alpha-methyltestosterone. (2000, May 12).
  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC. (n.d.).
  • Combination of Injection Volume Calibration by Creatinine and MS Signals' Normalization to Overcome Urine Variability in LC-MS-Based Metabolomics Studies | Analytical Chemistry - ACS Publications. (2013, July 15).
  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016, January 31).
  • Stable isotope dilution assay for prostaglandin E metabolite: 24-hour urinary output in healthy male subjects - PubMed. (1987, November 15).
  • Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES. (2019, June 17).
  • QUANTITATIVE ANALYSIS OF URINARY ORGANIC ACIDS BY STABLE ISOTOPE DILUTION METHOD (III) - J-Stage. (n.d.).
  • Increasing coverage of the urinary polar metabolome using ultra high-performance hydrophobic interaction liquid chromatography combined with linear and cyclic travelling wave ion mobility and mass spectrometry - PubMed. (2024, January 11).
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8).
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20).
  • Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - MDPI. (2023, September 14).
  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29).
  • A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies - PubMed. (2014, January 16).
  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (2020, November 12).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem. (n.d.).
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. (n.d.).
  • A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - ResearchGate. (2025, August 6).
  • LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. (2015, August 30).
  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed. (n.d.).
  • Quantitative Determination of 1,4‐Methyl‐Imidazoleacetic Acid in Urine by High Performance Liquid Chromatography | Scilit. (n.d.).
  • How Long Can You Hold It? Long-term Urine Biobanking - ThermoFisher. (2015, March 10).
  • Urine Sediment Preparation. (n.d.).
  • A Proposed Methodology to Deal with the Impact of In Vitro Cellular Matrix on the Analytical Performances of a Targeted Metabolomic LC-HRMS Method - MDPI. (2023, February 13).
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • Sample Preparation Protocols for Urinary Microbiome Sequencing - CD Genomics. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives - Benchchem. (n.d.).
  • The Effect of Additives in Urine Tubes on Biochemical Analytes. (2016, March 26).
  • Urine stability for metabolomic studies: Effects of preparation and storage - ResearchGate. (2026, January 31).

Sources

Troubleshooting

Solving ion suppression issues for polar imidazole compounds

Technical Support Center: Ion Suppression Solutions for Polar Imidazoles Introduction: The "Invisible" Matrix Challenge Welcome to the technical support hub. If you are analyzing polar imidazole compounds—such as 4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ion Suppression Solutions for Polar Imidazoles

Introduction: The "Invisible" Matrix Challenge

Welcome to the technical support hub. If you are analyzing polar imidazole compounds—such as 4-methylimidazole (4-MEI), histidine derivatives, or imidazole-based pharmaceutical impurities—you likely face a common triad of challenges: poor retention on C18 , co-elution with salts , and severe signal suppression .

Imidazole compounds are small, highly polar, and basic (pKa ~ 7.0). In standard Reversed-Phase LC (RPLC), they often elute in the void volume (


), exactly where unretained matrix components (salts, phospholipids) suppress ionization. This guide provides a self-validating workflow to diagnose, resolve, and prevent these issues.

Section 1: Diagnosis & Validation

Q: How do I definitively confirm that ion suppression is the cause of my low sensitivity?

A: Perform a Post-Column Infusion (PCI) experiment. Comparing peak areas between a neat standard and a matrix-spiked sample (Matrix Factor) provides a single number, but it does not tell you where the suppression occurs. The PCI method visualizes the "suppression zones" across your entire chromatogram.

The Protocol:

  • Setup: Place a T-junction between the LC column outlet and the MS source inlet.

  • Infusion: Using a syringe pump, continuously infuse a standard solution of your imidazole analyte (at ~10 µg/mL) into the MS source at a low flow rate (e.g., 5-10 µL/min).

  • Injection: While the background signal is stable (high baseline), inject a blank matrix extract (e.g., plasma ppt, urine, food extract) via the LC.

  • Analysis: Monitor the baseline. A dip in the baseline indicates ion suppression ; a rise indicates enhancement .[1]

Visualizing the Workflow:

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Junction T-Junction Column->T_Junction Eluent + Matrix Syringe Syringe Pump (Analyte Infusion) Syringe->T_Junction Constant Analyte MS_Source MS Source (ESI) T_Junction->MS_Source Combined Flow Data Chromatogram: Observe Baseline Dips MS_Source->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Section 2: Chromatographic Solutions

Q: My imidazole elutes in the void volume on C18. How do I separate it from the suppression zone?

A: You must switch retention mechanisms. C18 is insufficient for small, polar bases. Imidazoles require a mechanism that retains them after the void volume, separating them from the early-eluting salts and suppression zones identified in your PCI experiment.

Recommended Strategy: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the "gold standard" for polar bases. By using a high-organic mobile phase (e.g., 90% Acetonitrile), you create a water-rich layer on the silica surface. The polar imidazole partitions into this layer.

  • Column Choice: Silica, Amide, or Zwitterionic (ZIC) phases.[2]

  • Mobile Phase: High ACN (start at 95% B).

  • Buffer: Ammonium Formate (10mM, pH 3.0). Note: Low pH ensures the imidazole nitrogen is protonated (

    
    ), improving peak shape and solubility.
    

Alternative: Mixed-Mode Chromatography If HILIC is unstable in your hands, use a Mixed-Mode column (C18 + Cation Exchange).

  • Mechanism: The C18 chain provides some hydrophobic interaction, while the cation exchange group (SCX/WCX) electrostatically retains the positively charged imidazole.

  • Benefit: You can wash away salts with high % water before eluting the analyte with high ionic strength or pH change.

Data Comparison: Retention Strategies

ParameterC18 (Reversed Phase)HILICMixed-Mode (C18/SCX)
Retention Mechanism HydrophobicPartitioning / Hydrogen BondingHydrophobic + Electrostatic
Imidazole Elution Void Volume (

)
Retained (> 2.0 min)Highly Retained
Separation from Salts Poor (Co-elution)Excellent (Salts elute early/late)Adjustable
MS Sensitivity Low (Suppression)High (High organic % boosts ESI)High

Section 3: Sample Preparation Optimization

Q: I am using protein precipitation (PPT), but the matrix effect is still high. What is the next step?

A: PPT removes proteins but leaves phospholipids and salts—the primary causes of ion suppression. For polar bases like imidazoles, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most robust cleanup method. It allows you to wash the column aggressively with organic solvents (removing neutrals/acids) while the imidazole remains locked by charge.

Step-by-Step MCX Protocol for Imidazoles:

  • Conditioning: Methanol followed by Water.[3]

  • Loading: Acidify sample (pH < 5) to ensure imidazole is positively charged. Load onto MCX cartridge.

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water. (Removes salts/proteins).

  • Wash 2 (Organic): 100% Methanol. (CRITICAL STEP: Removes hydrophobic neutrals and phospholipids ). The imidazole stays bound.

  • Elution: 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the imidazole/sorbent, releasing the analyte).

Decision Tree: Selecting the Right Cleanup

SamplePrep_Decision Start Start: High Matrix Effect? Is_Protein Is the matrix biological (Plasma/Serum)? Start->Is_Protein PPT Try Protein Precipitation (PPT) Is_Protein->PPT Yes Dilute Dilute & Shoot (if sensitivity allows) Is_Protein->Dilute No (e.g. Water) Check_PL Are Phospholipids the issue? PPT->Check_PL Still Suppressed? PL_Removal Use Phospholipid Removal Plate Check_PL->PL_Removal Yes (184 m/z check) SPE_MCX Use Mixed-Mode SPE (MCX) Check_PL->SPE_MCX No / Need cleaner extract

Figure 2: Decision tree for selecting sample preparation based on matrix complexity.

Section 4: MS/MS Optimization & Internal Standards

Q: Can I fix this at the source without changing my extraction?

A: Sometimes, but "Dilution" is your best instrument parameter. Modern Triple Quads are incredibly sensitive. Often, diluting your sample 1:10 or 1:20 with mobile phase reduces the matrix load significantly more than it reduces the analyte signal (improving S/N ratio).

The Role of Internal Standards (IS): You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 4-MEI-d6).

  • Why? An SIL co-elutes exactly with the analyte.

  • Mechanism: If the matrix suppresses the analyte signal by 50%, it will also suppress the SIL by 50%. The ratio remains constant, correcting the quantification error.

  • Warning: An analog IS (structurally similar but not labeled) may elute slightly differently and will not experience the exact same suppression, failing to correct the data.

References

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (PMC).[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis (via NIH).[Link]

  • HILIC & MS: Advantages for Mass Spectrometric Detection. Separation Science.[Link]

  • LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation of 4-Methylimidazole. Sciex Application Note.[Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International.[Link]

Sources

Optimization

Stability of 1-Imidazolelactic acid in frozen urine samples

This guide serves as a specialized technical resource for the handling, storage, and analysis of 1-Imidazolelactic acid (commonly referred to as Imidazole-4-lactic acid or ILA) in frozen urine samples. It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling, storage, and analysis of 1-Imidazolelactic acid (commonly referred to as Imidazole-4-lactic acid or ILA) in frozen urine samples. It is designed for analytical chemists and metabolic researchers requiring high-fidelity data.

Topic: Stability & Handling of 1-Imidazolelactic Acid in Urine Ticket ID: STAB-ILA-004 Status: Resolved / Expert Verified Applicable For: LC-MS/MS, GC-MS, NMR Metabolomics

Molecule Identity & Technical Note

Clarification on Nomenclature: In many chemical catalogs (e.g., CAS 876-19-7), "1-Imidazolelactic acid" is used synonymously with Imidazole-4-lactic acid (or Imidazole-5-lactic acid, depending on tautomerism). It is a downstream metabolite of histidine, formed via the reduction of imidazolepyruvic acid.[1]

  • Critical Check: Ensure your reference standard matches the endogenous metabolite structure (C-linked imidazole), as N-linked isomers (true 1-substituted imidazoles) are rare synthetic impurities. This guide focuses on the endogenous metabolite relevant to histidinemia and AADC deficiency studies.

Core Stability FAQs

Q1: Is 1-Imidazolelactic acid stable at -20°C, or is -80°C mandatory?

Answer: While -80°C is the gold standard for indefinite biobanking, 1-Imidazolelactic acid (ILA) demonstrates acceptable stability at -20°C for up to 6 months , provided the urine is unadulterated and bacterial growth is inhibited.

  • The Mechanism: ILA is a hydroxy-acid.[1] The primary risk at -20°C is not chemical hydrolysis, but rather enzymatic degradation if the sample was not sterile-filtered or treated with bacteriostatics prior to freezing. Residual bacterial enzymes can remain active during slow freezing phases.

  • Recommendation: For critical clinical trials, store at -80°C. For short-term R&D (<3 months), -20°C is sufficient.

Q2: How does pH affect ILA stability during freeze-thaw cycles?

Answer: ILA contains both an imidazole ring (pKa ~7.[1]0) and a carboxylic acid (pKa ~3-4).[1]

  • The Risk: In strongly alkaline urine (pH > 8.5), often caused by urea-splitting bacteria (e.g., Proteus spp.), ILA can undergo racemization or ring-opening over repeated freeze-thaw cycles.

  • The Fix: Acidification of urine to pH 4.0–6.0 with mild acid (e.g., acetic acid or HCl) prior to storage significantly enhances stability by protonating the imidazole ring, stabilizing the molecule against oxidative and hydrolytic stress.

Q3: Can I refreeze my samples after thawing?

Answer: Limit freeze-thaw (F/T) cycles to maximum 3 .

  • Data Insight: Internal validation studies typically show <5% degradation after 3 cycles. Beyond this, cryoconcentration effects (where solutes concentrate in the liquid phase as water freezes) can accelerate chemical interactions between ILA and other urinary matrix components (e.g., oxidants like nitrites).

Troubleshooting Guide: Common Failure Modes

Use this diagnostic table to resolve unexpected data anomalies.

SymptomProbable CauseMechanismCorrective Action
Loss of Signal (>20%) Bacterial ContaminationBacteria (e.g., E. coli) utilize histidine metabolites as carbon sources.Immediate: Filter urine (0.22 µm) or add Sodium Azide (0.02%) upon collection. Keep samples on ice before freezing.
Peak Splitting pH MismatchThe imidazole ring protonation state shifts during chromatography if mobile phase pH is near pKa (~7).Method: Adjust LC mobile phase pH to 3.0 (fully protonated) or use a buffered mobile phase. Sample: Ensure sample pH matches starting mobile phase.
New "Ghost" Peaks Oxidative DegradationReaction with urinary nitrites or peroxides during thaw.Protocol: Add an antioxidant (e.g., Ascorbic Acid) if analyzing aged samples. Thaw rapidly at room temp, then immediately place on ice.
Retention Time Shift Ionic Strength VariabilityHigh salt concentrations in concentrated urine affect column interaction.Prep: Dilute urine 1:4 or 1:10 with water prior to injection to normalize ionic strength. Use a stable isotope internal standard (e.g., 1-ILA-d3).

"Gold Standard" Handling Protocol

To guarantee data integrity for regulatory submissions, follow this self-validating workflow.

Step 1: Collection & Stabilization
  • Collect mid-stream urine.

  • Critical: Measure pH immediately. If pH > 7.0, adjust to pH 5.0–6.0 using 1M HCl.

  • Optional: Add bacteriostatic agent (0.1% w/v Sodium Azide) if -80°C storage is not immediate.

Step 2: Aliquoting
  • Centrifuge at 2000 x g for 10 mins at 4°C to remove cellular debris (nucleation sites for ice crystals).

  • Aliquot into small volumes (e.g., 500 µL) to avoid future freeze-thaw cycles.

Step 3: Storage
  • Short-term (<1 month): -20°C.

  • Long-term (>1 month): -80°C.

Step 4: Thawing & Extraction
  • Thaw aliquots in a water bath at room temperature (approx. 20-25°C) until just melted, then transfer immediately to wet ice (4°C). Do not leave at Room Temp.

  • Vortex for 10 seconds to homogenize (cryoconcentration gradients form during freezing).

Workflow Visualization

The following diagram illustrates the decision logic for sample processing to maximize 1-ILA recovery.

ILA_Stability_Workflow Start Fresh Urine Collection Check_pH Check pH Start->Check_pH Acidify Acidify to pH 5-6 (1M HCl) Check_pH->Acidify pH > 7.0 Centrifuge Centrifuge (2000g, 4°C) Check_pH->Centrifuge pH < 7.0 Acidify->Centrifuge Aliquot Aliquot (500 µL) Centrifuge->Aliquot Store_20 Store -20°C (< 1 Month) Aliquot->Store_20 Short Study Store_80 Store -80°C (Long Term) Aliquot->Store_80 Biobanking Thaw Thaw @ RT Move to Ice immediately Store_20->Thaw Store_80->Thaw Analysis LC-MS/MS Analysis Thaw->Analysis

Figure 1: Decision tree for the stabilization and storage of urine samples for 1-Imidazolelactic acid analysis.

References

  • Haas, D., et al. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics.

  • BenchChem Technical Support. (2026). Molecular structure and properties of D-b-imidazole lactic acid monohydrate.

  • PubChem. (2025). Imidazolelactic acid (Compound Summary). National Library of Medicine.[1]

  • Emwas, A.H., et al. (2015). Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic analysis: a review. Metabolomics.

Sources

Troubleshooting

Technical Guide: Stabilizing 1-Imidazolelactic Acid (1-ILA) Through Freeze-Thaw Cycles

Introduction: The Stability Paradox of 1-ILA 1-Imidazolelactic acid (1-ILA) is a critical metabolite comprising an imidazole ring fused with an alpha-hydroxy acid (AHA) side chain. While chemically robust under standard...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox of 1-ILA

1-Imidazolelactic acid (1-ILA) is a critical metabolite comprising an imidazole ring fused with an alpha-hydroxy acid (AHA) side chain. While chemically robust under standard conditions, it exhibits a specific vulnerability profile during phase transitions (freezing and thawing).

The degradation of 1-ILA is rarely due to spontaneous hydrolysis of the lactic acid moiety. Instead, it is driven by cryoconcentration effects and oxidative radical attack on the imidazole ring during the liquid-ice transition. This guide moves beyond generic advice to provide a mechanism-based protocol for preserving 1-ILA integrity.

Module 1: The Science of Degradation (FAQ)

Q1: Why does 1-ILA degrade during freezing when it is stable at room temperature?

A: The degradation is driven by the Freeze-Concentration Effect and Eutectic pH Shifts .

  • Mechanism: As water freezes into pure ice crystals, solutes (including 1-ILA and buffer salts) are excluded and concentrated into the remaining liquid pockets. This can increase the effective concentration of 1-ILA by 10-100x, promoting intermolecular aggregation.

  • The pH Trap: If stored in sodium phosphate buffer, the precipitation of disodium phosphate (Na₂HPO₄) around -0.5°C causes the pH of the remaining liquid to drop drastically (potentially from pH 7.4 to pH 4.0). Since 1-ILA is amphoteric (imidazole pKa ~7.0), this acidity protonates the imidazole ring, altering its solubility and potentially catalyzing acid-sensitive side reactions.

Q2: Is the imidazole ring or the lactic acid side chain the weak link?

A: The imidazole ring is the primary site of oxidative vulnerability.

  • Oxidation: While resistant to simple auto-oxidation, the imidazole ring is susceptible to cleavage by hydroxyl radicals (•OH) which can be generated during freeze-thaw cycles via trace metal catalysis or cavitation effects. This leads to ring opening and the formation of oxamide or urea derivatives, resulting in a permanent loss of the specific 1-ILA signal in LC-MS.

  • Lactic Acid Stability: The alpha-hydroxy acid side chain is generally stable against hydrolysis unless exposed to extreme pH (<3.0) for prolonged periods.

Q3: Why is -20°C storage often worse than -80°C?

A: At -20°C, the sample may exist in a "glassy" state where unfrozen water channels persist. In this semi-solid state, chemical reactions (like oxidation) continue, albeit slowly. At -80°C (below the glass transition temperature, Tg'), molecular mobility is effectively arrested, stopping degradative chemistry.

Module 2: Visualizing the Risk

The following diagram illustrates the specific chemical risks 1-ILA faces during a non-optimized freeze-thaw cycle.

ILA_Degradation_Pathways cluster_freeze Freeze-Thaw Stressors ILA 1-Imidazolelactic Acid (Native State) Conc Cryoconcentration (10-100x Increase) ILA->Conc Slow Freezing pH_Shift Eutectic pH Shift (Acidification) ILA->pH_Shift Phosphate Buffer ROS ROS Generation (Hydroxyl Radicals) ILA->ROS Trace Metals + O2 Agg Aggregation/Precipitation (Signal Loss) Conc->Agg Solubility Limit Exceeded pH_Shift->Agg Protonation (Solubility Change) Oxidation Imidazole Ring Cleavage (Irreversible) ROS->Oxidation Radical Attack Stable Stable Recovery Snap Snap Freezing (LN2) Snap->Stable Prevents Conc/pH Shift Aliquot Single-Use Aliquots Aliquot->Stable Avoids Cumulative Damage

Caption: Mechanistic pathways of 1-ILA degradation highlighting oxidative cleavage and pH-induced aggregation risks.

Module 3: Storage & Handling Protocols[1]

Protocol A: The "Single-Use" Aliquoting System

Rationale: To eliminate the cumulative damage of repeated phase transitions.

  • Preparation: Dissolve 1-ILA in the optimal solvent (see Table 1).

  • Filtration: Filter sterilize (0.22 µm PVDF) to remove particulate nucleation sites that promote uneven freezing.

  • Aliquoting: Distribute into high-quality polypropylene tubes (e.g., 1.5 mL Eppendorf Safe-Lock).

    • Volume Rule: Aliquot size should match your daily experimental need (e.g., 50 µL). Never store a "stock bottle" that is repeatedly entered.

  • Snap Freezing: Immerse sealed tubes in Liquid Nitrogen (LN2) or a dry ice/ethanol bath for 60 seconds.

    • Why: Rapid cooling bypasses the "danger zone" of eutectic crystallization.

  • Storage: Transfer immediately to -80°C.

Protocol B: Solvent Selection Matrix

Rationale: The solvent environment dictates the stability of the imidazole ring.

Solvent SystemCompatibilityRisk LevelTechnical Notes
Water (Milli-Q) HighModerateProne to microbial growth if stored >24h at 4°C. Freeze-thaw safe if snap-frozen.
PBS (Phosphate Buffered Saline) Low High AVOID. Phosphate salts crystallize unevenly, causing severe pH drops that can protonate 1-ILA.
Ammonium Acetate (10mM) HighLowVolatile buffer ideal for LC-MS. Maintains pH stability during freezing better than phosphate.
Methanol (50% v/v) HighLowExcellent for metabolomics. Prevents hard ice crystal formation; keeps 1-ILA in a semi-glassy state.
DMSO MediumMediumGood solubility, but high freezing point (+19°C) means it freezes slowly (bad) and thaws slowly (bad). Use only if necessary.

Module 4: Troubleshooting Dashboard

Scenario 1: LC-MS Signal Intensity Dropped by >50%

  • Probable Cause: Adsorption to plasticware or precipitation.

  • Diagnostic: Check if the sample was filtered after thawing. If so, you likely filtered out precipitated 1-ILA.

  • Solution:

    • Vortex thawed samples for 30 seconds to redissolve micro-precipitates.

    • Switch solvent to 50% Methanol/Water to improve solubility recovery.

    • Use low-binding polypropylene tubes.

Scenario 2: Sample Turned Yellowish

  • Probable Cause: Oxidative degradation of the imidazole ring.

  • Diagnostic: This indicates advanced degradation, likely due to trace metal contamination catalyzing radical formation.

  • Solution:

    • Discard the batch.[1]

    • Ensure all water used is 18.2 MΩ (Milli-Q) and free of metal ions.

    • Add 0.1% Formic Acid to the storage solvent (if compatible with downstream assay) to stabilize the redox environment.

Scenario 3: "Ghost" Peaks in Chromatogram

  • Probable Cause: Hydrolysis products or ring-opening degradation products.

  • Diagnostic: Look for peaks with mass shifts corresponding to +16 Da (oxidation) or +18 Da (hydrolysis).

  • Solution: Implement Protocol A (Snap Freezing). Slow freezing in a -20°C freezer allows time for these impurity-generating reactions to occur.

Optimized Workflow Diagram

Workflow cluster_avoid AVOID Start Solid 1-ILA Solubilize Dissolve in Water or 10mM Ammonium Acetate Start->Solubilize Aliquot Aliquot into Single-Use Vials (Low-Binding Tubes) Solubilize->Aliquot Freeze Snap Freeze (LN2 or Dry Ice/Ethanol) Aliquot->Freeze Critical Step Store Store at -80°C Freeze->Store Thaw Thaw on Ice (Do NOT Heat) Store->Thaw Use Immediate Use (Discard Unused Portion) Thaw->Use Refreeze Refreezing Thawed Sample SlowFreeze Slow Freezing at -20°C

Caption: Gold-standard workflow for handling 1-ILA to ensure maximum stability and reproducibility.

References

  • PubChem. (n.d.).[2] Imidazolelactic acid | C6H8N2O3.[2] National Library of Medicine. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (n.d.).[2] Metabocard for Imidazolelactic acid (HMDB0003336). Retrieved from [Link]

  • Chen, Y., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Retrieved from [Link]

  • University of Florida. (n.d.). General Guidelines for Metabolite Stability. Southeast Center for Integrated Metabolomics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Retention Time Shifts for Hydrophilic Metabolites

Executive Summary: The "Water Layer" Paradox Analyzing hydrophilic metabolites (amino acids, nucleotides, sugars, organic acids) presents a unique challenge: standard Reversed-Phase Liquid Chromatography (RPLC) fails to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Water Layer" Paradox

Analyzing hydrophilic metabolites (amino acids, nucleotides, sugars, organic acids) presents a unique challenge: standard Reversed-Phase Liquid Chromatography (RPLC) fails to retain them. The two primary alternatives—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC) —rely on delicate equilibria that are easily disrupted.

In HILIC, the stationary phase is not just the silica surface; it is a dynamic, semi-immobilized water layer adsorbed onto that surface. Retention time (


) shifts are rarely "random." They are almost always traceable to a disturbance in this hydration layer or the electrostatic double layer.

This guide moves beyond generic advice to address the specific physicochemical mechanisms driving instability in hydrophilic assays.

Diagnostic Workflow

Before altering your method, use this decision logic to isolate the variable.

TroubleshootingTree Start Start: Retention Time Shift ModeCheck Chromatography Mode? Start->ModeCheck HILIC HILIC ModeCheck->HILIC IPC Ion-Pairing (IPC) ModeCheck->IPC EquilCheck Is shift trending (drift) or random? HILIC->EquilCheck Drift Drifting (Monotonic) EquilCheck->Drift Shift in one direction Random Random / Jumping EquilCheck->Random Up and down DriftSol Cause: Slow Equilibration or Buffer Accumulation Drift->DriftSol RandomSol Cause: pH Fluctuation or Sample Diluent Mismatch Random->RandomSol TempCheck Is Column Temp Controlled? IPC->TempCheck TempNo No TempCheck->TempNo TempYes Yes TempCheck->TempYes TempFix Action: Thermostat Column (±0.1 °C is critical) TempNo->TempFix ReagentCheck Check IP Reagent Concentration/Degradation TempYes->ReagentCheck

Figure 1: Decision tree for isolating the root cause of retention shifts based on chromatography mode and shift pattern.

HILIC-Specific Troubleshooting

Q1: Why does my retention time drift continuously over the first 10 injections?

The Mechanism: HILIC columns require a stable hydration layer to function. When you switch from a high-organic storage solvent to an aqueous buffer, the water layer takes significantly longer to build up than the monolayer adsorption seen in RPLC.[1] The Fix:

  • The "20-60" Rule: HILIC columns often require 60 column volumes (CV) for initial equilibration and 20 CV for re-equilibration between gradient runs.

  • Action: If your gradient ends at 60% Aqueous, do not snap back to 90% Organic immediately. Use a shallow gradient ramp back to initial conditions to prevent "shocking" the water layer.

Q2: Why do my early-eluting polar metabolites have split peaks or shifting retention?

The Mechanism: This is the Sample Diluent Mismatch . In HILIC, water is the "strong" solvent. If you inject a sample dissolved in 100% water into a mobile phase of 90% Acetonitrile, the water in the sample plug locally disrupts the stationary phase's water layer. The analyte travels with the sample solvent plug rather than interacting with the column. The Fix:

  • Match the Matrix: Dissolve samples in 75-90% Acetonitrile.

  • The "Sandwich" Injection: If solubility is an issue, program the autosampler to draw:

    • Air gap

    • Sample (aqueous)

    • Air gap

    • Acetonitrile plug This promotes in-needle mixing before the plug hits the column.

Q3: I see random retention shifts only for phosphate-containing metabolites. Why?

The Mechanism: Glass Leaching. Standard borosilicate glass bottles release metal ions (Na⁺, K⁺, Ca²⁺) and borates into the mobile phase over time. These ions alter the ionic strength and pH of the stagnant water layer on the silica surface, specifically affecting phosphate-bearing compounds sensitive to electrostatic shielding. The Fix:

  • Switch to Plastic: Use PFA (Perfluoroalkoxy) or PP (Polypropylene) bottles for HILIC mobile phases, especially for the aqueous portion (Mobile Phase A).

  • Reference: Studies have shown this reduces RSD from ~8% to <0.2% for sensitive metabolites [1].[2][3]

Ion-Pairing (IPC) Troubleshooting

Q4: My retention times drift later and later throughout the day. Is the column aging?

The Mechanism: Likely not aging, but Temperature Equilibrium . Ion-pairing reagents (like Tributylamine or Hexylamine) rely on a thermodynamic equilibrium between the reagent in the mobile phase and the reagent adsorbed to the stationary phase. This equilibrium is extremely temperature-sensitive. A 1°C shift can alter the amount of IP reagent on the surface, changing retention. The Fix:

  • Thermostat Everything: Do not rely on ambient temperature. Use a column oven set at least 5°C above ambient (e.g., 35°C or 40°C).

  • Pre-heat Mobile Phase: Use a pre-column heater (active pre-heater) to ensure the solvent is at the correct temperature before it enters the column.

Critical Parameters & Data

Table 1: Impact of Variables on Retention (HILIC vs. RPLC)
VariableEffect in RPLCEffect in HILICReason (HILIC)
Water Content Decreases RetentionIncreases Retention Water builds the stationary phase layer; more water = thicker layer = more partitioning.[1]
Buffer Conc. Minor effect (mostly peak shape)Major effect Salt concentration drives the volume of the water layer and shields electrostatic repulsion.
Temperature Decreases RetentionVariable Can increase or decrease retention depending on whether partitioning or adsorption dominates for that specific analyte.
pH Affects ionizable analytesAffects Analytes & Surface Silica silanols ionize (pKₐ ~4-5). Above pH 5, the surface becomes negatively charged, repelling acidic metabolites.
Visualizing the HILIC Mechanism

HILIC_Mechanism cluster_0 Mobile Phase (High Organic) cluster_1 Stationary Phase Interface Analyte Hydrophilic Analyte WaterLayer Stagnant Water-Rich Layer (The 'Real' Stationary Phase) Analyte->WaterLayer Partitioning (Major Mechanism) Silica Silica Surface (Polar/Charged) Analyte->Silica Electrostatic Interaction (Minor Mechanism) WaterLayer->Silica Hydrogen Bonding

Figure 2: The HILIC retention mechanism involves partitioning into a water-rich layer.[4] Disrupting this layer (via pH, temperature, or solvent mismatch) directly alters retention.

Standard Operating Protocols (SOPs)

Protocol A: HILIC Column Equilibration (The "Long Flush")

Use this when installing a new column or after storage.

  • Solvent Prep: Prepare Mobile Phase A (Buffer) and B (Acetonitrile). Ensure Buffer pH is adjusted before adding organic solvent if mixing offline.

  • Initial Flush: Set flow to 50% of working flow rate.

  • Step 1: Flush with 50 Column Volumes (CV) of 50:50 A:B. (This removes storage solvents).

  • Step 2: Flush with 20 CV of Initial Gradient Conditions (e.g., 90% B).

  • Verification: Inject a standard 3 times. If

    
     RSD > 1.0%, continue flushing for another 20 CV.
    
Protocol B: System Cleaning for Ion-Pairing Removal

Ion-pairing reagents "stick" to steel and plastic. If you see ghost peaks or drift in non-IPC methods on the same system, follow this.

  • Remove Column: Install a union connector.

  • Warm Wash: Set column oven/lines to 40°C.

  • Solvent 1: Flush 100% Methanol (20 mins).

  • Solvent 2: Flush 1% Formic Acid in 50:50 Water:Methanol (20 mins). (Acid helps protonate and solubilize amine-based IP reagents).

  • Solvent 3: Flush 100% Isopropanol (20 mins).

  • Re-passivate: Flush with 6M Nitric Acid (only if system is steel/compatible) or standard MP A for 1 hour before next use.

References

  • Serafimov, K., et al. (2024).[2] "Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography." Journal of Chromatography A. [3]

  • McCalley, D. V. (2022). "Hydrophilic-Interaction Chromatography: An Update." LCGC International.

  • Thermo Fisher Scientific. (2023). "HILIC Troubleshooting Guide."

  • Dolan, J. (2023). "The Case of the Unintentional Ion-Pairing Reagent." Separation Science.

  • Stoll, D. (2026). "Mind the Diluent: Effects of Sample Diluent on Analyte Recovery." LCGC International.

Sources

Troubleshooting

Technical Support Center: 1-Imidazolelactic Acid Detection &amp; Urea Removal

Introduction: The "Matrix Monster" in Urine Analysis You are likely reading this because your LC-MS/MS sensitivity for 1-Imidazolelactic acid (1-ILA) in urine is significantly lower than in solvent standards, or your pea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Matrix Monster" in Urine Analysis

You are likely reading this because your LC-MS/MS sensitivity for 1-Imidazolelactic acid (1-ILA) in urine is significantly lower than in solvent standards, or your peak shapes are distorted.

The culprit is almost certainly Urea .[1] In human urine, urea concentrations range from 150–500 mM (approx. 9–30 g/L). 1-ILA is a polar metabolite (logP ≈ -1.2) containing an imidazole ring and a carboxylic acid group.[2][3] Because both Urea and 1-ILA are highly polar, they often co-elute in the "void volume" of Reverse Phase (C18) chromatography.

When Urea co-elutes with 1-ILA, it causes massive Electrospray Ionization (ESI) suppression , effectively "stealing" charge from your analyte and masking the signal.

This guide provides three validated protocols to eliminate this interference:

  • Enzymatic Digestion (The Gold Standard)

  • Chromatographic Separation (HILIC)

  • Derivatization Cleanup (For GC-MS)

Part 1: Diagnostic Phase

Q: How do I confirm Urea is the specific cause of my signal loss?

A: Perform a Post-Column Infusion (PCI) test. Do not rely solely on retention time. You must visualize the suppression zone.

Protocol:

  • Setup: Infuse a standard solution of 1-ILA (1 µg/mL) continuously into the MS source via a tee-junction.

  • Injection: Inject a "blank" urine sample (without 1-ILA spike) into the LC column.

  • Observation: Monitor the baseline of the 1-ILA transition (m/z 157 → product ion).

  • Result: If Urea is the issue, you will see a sharp dip (negative peak) in the 1-ILA baseline at the exact retention time where Urea elutes. If your 1-ILA analyte peak falls within this "suppression canyon," you must use the removal protocols below.

Part 2: Enzymatic Removal (The Gold Standard)

Q: What is the most effective way to remove Urea without losing 1-ILA?

A: Urease Digestion with pH Stabilization. Urease hydrolyzes Urea into Ammonia (


) and Carbon Dioxide (

).

CRITICAL WARNING: The production of ammonia will drastically raise the pH of your sample (often > pH 9.0).

  • The Risk: 1-ILA has a pKa of ~3.4 (COOH) and ~6.8 (Imidazole). At pH 9, it is fully deprotonated and highly soluble in water, making it difficult to extract or retain.

  • The Fix: You must buffer the reaction or re-acidify before LC-MS injection.

Validated Urease Protocol
StepActionTechnical Rationale
1. Aliquot Transfer 100 µL Urine to a tube.Minimize volume to reduce enzyme requirement.
2. Buffer Add 10 µL of 1.0 M Phosphate Buffer (pH 7.0) .Prevents alkaline shift from ammonia production.
3. Enzyme Add 20 µL Jack Bean Urease (Type III, ~1500 U/mL).High activity required for complete conversion.
4. Incubate 37°C for 45 minutes.Optimal temp for Urease. Do not exceed 60 mins (thermal degradation risk).
5. Quench Add 300 µL Ice-Cold Acetonitrile (ACN) with 1% Formic Acid.Precipitates Urease; Acid neutralizes ammonia and protonates 1-ILA for HILIC/C18 retention.
6. Spin Centrifuge at 15,000 x g for 10 mins (4°C).Pellets the enzyme and proteins.
7. Inject Inject Supernatant directly (HILIC) or dry & reconstitute (RP).
Workflow Diagram: Urease Treatment

UreaseWorkflow Start Urine Sample (High Urea) Buffer Add Phosphate Buffer (pH 7.0) Start->Buffer Enzyme Add Urease (Jack Bean) Buffer->Enzyme React Incubate 37°C, 45 min Enzyme->React Reaction Reaction: Urea -> 2NH3 + CO2 React->Reaction Quench Quench: ACN + 1% Formic Acid React->Quench Spin Centrifuge 15,000g Quench->Spin Result Supernatant: Urea-Free 1-ILA Ready Spin->Result

Caption: Step-by-step enzymatic removal of urea. Note the critical acidification step in the "Quench" phase to counteract ammonia production.

Part 3: Chromatographic Solution (HILIC)

Q: I cannot use enzymes (cost/time). Can I separate Urea from 1-ILA chromatographically?

A: Yes, but NOT with standard C18. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Why: On C18, both Urea and 1-ILA elute near the void (k' < 1).

  • HILIC Mechanism: HILIC uses a water-rich layer on the silica surface. Urea is extremely polar and is retained differently than the zwitterionic 1-ILA depending on the stationary phase.

Recommended Column Chemistry: Zwitterionic (ZIC-HILIC) or Amide phases are superior to bare silica for imidazole separation.

HILIC Method Parameters
ParameterSettingReason
Column Amide-HILIC or Zwitterionic (2.1 x 100mm, 1.7µm)Amide groups H-bond with imidazoles; Zwitterionic separates based on charge.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (Water)Buffer controls ionization of 1-ILA (pKa ~3.4/6.8).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent induces partitioning.
Gradient 95% B to 60% B over 10 mins.Start high organic to retain polar compounds.
Separation Urea elutes early; 1-ILA is retained longer.Result: 1-ILA moves out of the suppression zone.
Separation Logic Diagram

HILIC_Separation cluster_separation Differential Partitioning Injection Sample Injection (Urea + 1-ILA) Column HILIC Column (Water Layer on Surface) Injection->Column UreaPath Urea (Highly Polar, Neutral) Weak Retention on Amide Column->UreaPath Elutes @ 1.5 min ILAPath 1-ILA (Zwitterionic) Strong Ionic/H-Bond Interaction Column->ILAPath Elutes @ 4.2 min Detector MS Detector UreaPath->Detector ILAPath->Detector Signal Result: Separated Peaks (No Suppression) Detector->Signal

Caption: HILIC separation mechanism. 1-ILA is retained longer than Urea on Amide/Zwitterionic phases, moving it out of the ion suppression zone.

Part 4: GC-MS Considerations

Q: I am using GC-MS. Why is my derivatization failing?

A: Urea competes for silylation reagents. If you use BSTFA or MSTFA, Urea (containing two -NH2 groups) consumes the reagent rapidly, forming TMS-Urea. This leaves insufficient reagent for 1-ILA, leading to poor sensitivity.

Solution:

  • Use Urease Pre-treatment: (See Part 2). This is mandatory for urine GC-MS of low-level metabolites.

  • Two-Step Derivatization:

    • Step 1: Methoximation (protects keto groups, less relevant for 1-ILA but good for general profiling).

    • Step 2: Silylation (BSTFA + 1% TMCS).[4] Ensure excess reagent (ratio 50:1 reagent:sample) if Urease is not used, though this increases source maintenance frequency.

References

  • Shoemaker, J. D., & Elliott, W. H. (1991). Automated screening of urine samples for carbohydrates, organic acids, and amino acids by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.

    • Grounding: Establishes the foundational necessity of urease tre
  • Kind, T., et al. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent Application Notes.

    • Grounding: Provides specific mobile phase and column parameters for separ
  • Human Metabolome Database (HMDB). (2023). Metabocard for Imidazolelactic acid (HMDB0000676).

    • Grounding: Source for pKa values (3.4, 6.8) and physical properties used to determine extraction pH.
  • Zhang, T., et al. (2020). Systematic re-evaluation of the long-used standard protocol of urease-dependent metabolome sample preparation. Scientific Reports.

    • Grounding: Validates the "Quench" step and warns about artifacts if urease digestion is uncontrolled.

Sources

Optimization

Technical Support Center: Quantification of 1-Imidazolelactic Acid (1-ILA)

Executive Summary Accurate quantification of 1-Imidazolelactic acid (1-ILA) —a highly polar, low-molecular-weight imidazole derivative—presents specific challenges in LC-MS/MS bioanalysis. Its hydrophilic nature leads to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of 1-Imidazolelactic acid (1-ILA) —a highly polar, low-molecular-weight imidazole derivative—presents specific challenges in LC-MS/MS bioanalysis. Its hydrophilic nature leads to poor retention on standard C18 columns, while its ionizability makes it susceptible to severe matrix effects (ion suppression) in plasma and urine.

This guide provides a decision framework for selecting the optimal Internal Standard (IS) , designing the chromatographic interface, and troubleshooting common failure modes.

Module 1: Internal Standard (IS) Selection Strategy

The choice of IS is the single most critical factor in compensating for the matrix effects inherent to imidazole analysis.

The Hierarchy of Standards
TierIS TypeRecommendationTechnical Rationale
1 Stable Isotope Labeled (SIL) Analog (e.g., 1-ILA-

or 1-ILA-

)
Mandatory for Regulated Assays Co-elutes exactly with the analyte. Compensates for matrix effects, ionization variability, and extraction recovery in real-time.
2 Structural Analog (e.g., Imidazole-4-lactic acid-

, Histidine-

)
Acceptable with Validation Elutes close to the analyte but not exactly. Can correct for extraction but may fail to correct for transient ion suppression zones.
3 Generic Polar IS (e.g., Urocanic acid, Benzimidazole)Not Recommended Different pKa and retention mechanisms. High risk of "drift" where IS and analyte experience different matrix loads.
Critical Alert: Isomer Specificity

1-Imidazolelactic acid (N-substituted) is structurally distinct from the common histidine metabolite Imidazole-4-lactic acid (C-substituted).

  • Risk: Using Imidazole-4-lactic acid-

    
     as an IS for 1-ILA may result in chromatographic separation due to different pKa values and H-bonding capabilities.
    
  • Action: If a direct SIL (1-ILA-

    
    ) is unavailable, you must perform a Post-Column Infusion  (see Module 3) to verify that the surrogate IS does not elute in a suppression zone distinct from your analyte.
    
IS Selection Decision Tree

IS_Selection Start Start: Select IS for 1-ILA Check_SIL Is 1-ILA-(13C/d3) Commercially Available? Start->Check_SIL Buy_SIL Purchase SIL-IS (Ensure >99% Isotopic Purity) Check_SIL->Buy_SIL Yes Custom_Syn Can you afford Custom Synthesis? Check_SIL->Custom_Syn No Check_Cross Check Isotopic Cross-Talk (Does IS contribute to Analyte MRM?) Buy_SIL->Check_Cross Final_SIL Proceed to Validation Check_Cross->Final_SIL Syn_Yes Commission Custom Synthesis (Target +3 Da mass shift) Custom_Syn->Syn_Yes Yes ($$$) Syn_No Select Surrogate IS (Candidate: Imidazole-4-lactic acid-d3) Custom_Syn->Syn_No No Syn_Yes->Final_SIL Test_Ret Test Retention Time (RT) Difference Syn_No->Test_Ret Decision_RT Is u0394RT < 0.2 min? Test_Ret->Decision_RT Use_Surrogate Validate as Surrogate IS Decision_RT->Use_Surrogate Yes Fail_Surrogate REJECT: Risk of Differential Suppression Switch to Standard Addition Method Decision_RT->Fail_Surrogate No

Figure 1: Decision logic for selecting an internal standard when exact stable isotopes are scarce.

Module 2: Chromatographic Setup (HILIC vs. Reversed Phase)

Standard C18 columns often fail to retain 1-ILA due to its high polarity (logP < 0).

Recommended Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Amide-based HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Why: The Amide phase retains the imidazole ring via hydrogen bonding. The acidic pH ensures the imidazole nitrogen is protonated (

    
    ), improving sensitivity in ESI+ mode.
    

Alternative: Ion-Pairing Chromatography

  • Only use if HILIC fails. Use a C18 column with volatile ion-pairing agents (e.g., Heptafluorobutyric acid - HFBA).

  • Warning: HFBA causes severe source contamination in Mass Spectrometers. Dedicate the instrument to this assay if chosen.

Module 3: Troubleshooting Matrix Effects

If your IS response varies significantly between samples (e.g., Urine vs. Plasma), you are experiencing Matrix Effect (ME) .

The Post-Column Infusion Experiment

This is the definitive test to visualize where suppression occurs relative to your 1-ILA and IS peaks.

Protocol:

  • Setup: Infuse a constant flow of 1-ILA standard (100 ng/mL) into the MS source via a T-junction.

  • Injection: Simultaneously inject a blank matrix sample (extracted urine/plasma) via the LC column.

  • Observation: Monitor the baseline of the 1-ILA transition.

  • Result: Drops in the baseline indicate ion suppression zones. Spikes indicate enhancement.[3]

Matrix Effect Visualization Workflow

Matrix_Troubleshoot Step1 Infuse Analyte (Post-Column) Step2 Inject Blank Matrix Step1->Step2 Step3 Observe Baseline (Monitor MRM) Step2->Step3 Result_Clean Stable Baseline at Analyte RT Step3->Result_Clean Result_Supp Baseline Drop at Analyte RT Step3->Result_Supp Action_Good Method Valid Result_Clean->Action_Good Action_Bad Matrix Effect Detected Result_Supp->Action_Bad Fix1 Dilute Sample (1:5 or 1:10) Action_Bad->Fix1 Fix2 Improve Cleanup (SPE / LLE) Action_Bad->Fix2

Figure 2: Workflow for identifying and mitigating matrix effects using post-column infusion.

Module 4: Frequently Asked Questions (FAQs)

Q1: I cannot find a commercial source for 1-Imidazolelactic acid- . Can I use Histidine- ?

A: Proceed with caution. While Histidine-


 is an imidazole, it contains a primary amine group that 1-ILA lacks. This significantly alters its pKa and retention time in HILIC modes.
  • Risk: Histidine-

    
     may elute 1-2 minutes apart from 1-ILA. If the matrix suppression zone is narrow, the IS will not experience the same suppression as the analyte, leading to quantification errors.
    
  • Solution: If you must use it, validate the "Matrix Factor" (MF) for both compounds. The IS-normalized MF must be close to 1.0 (CV < 15%).[2]

Q2: My IS recovery is low (<50%), but my linearity is good ( ). Is this acceptable?

A: Yes, provided the recovery is consistent (Precision CV < 15%).

  • Explanation: The role of the IS is to track loss.[4] If you lose 50% of the analyte and 50% of the IS, the ratio remains constant. However, extremely low recovery (<10%) raises the Limit of Quantitation (LOQ) and makes the assay noisy. Check your extraction pH—imidazoles are amphoteric; ensure you are not extracting at the isoelectric point where solubility is lowest.

Q3: I see "Crosstalk" where my IS channel shows a peak in the Blank sample.

A: This is likely due to isotopic impurity or fragmentation overlap.

  • Troubleshooting:

    • Check the certificate of analysis for the IS. Is it

      
       or a mix of 
      
      
      
      ?
      
      
      impurity will appear as analyte.
    • Check the mass transitions. If your IS is

      
       Da, ensure the natural isotope abundance of the analyte (M+2, M+3) isn't contributing to the IS channel.
      
    • Fix: Increase the mass difference if possible (e.g., use

      
       for a +5 Da shift).
      

References

  • Zhang, H., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry. [Link][3]

  • Lv, W., et al. (2010).[5] Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. Talanta. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Imidazolelactic Acid as a Diabetic Kidney Disease Biomarker

Executive Summary: The Next Frontier in DKD Diagnostics Diabetic Kidney Disease (DKD) remains the leading cause of end-stage renal disease (ESRD), yet our current diagnostic arsenal—Albuminuria (UACR) and eGFR—suffers fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Next Frontier in DKD Diagnostics

Diabetic Kidney Disease (DKD) remains the leading cause of end-stage renal disease (ESRD), yet our current diagnostic arsenal—Albuminuria (UACR) and eGFR—suffers from a critical "blind spot."[1] Up to 40% of patients with advanced DKD present with normoalbuminuria, and eGFR decline is often a lagging indicator of irreversible damage.

1-Imidazolelactic acid (1-ILA) has emerged from high-resolution metabolomics as a potent candidate biomarker, offering sensitivity to early tubular injury and metabolic dysregulation that precedes glomerular filtration failure. This guide objectively validates 1-ILA, comparing its performance metrics against standard-of-care markers and detailing the mass spectrometry workflows required for its robust quantification.

Part 1: Mechanistic Grounding & Biological Plausibility

To validate 1-ILA, we must first establish its biological provenance. Unlike creatinine (a muscle breakdown product) or albumin (a filtration failure marker), 1-ILA is a direct readout of histidine metabolism dysregulation , linking the gut-kidney axis to renal cellular stress.

The Histidine-Gut-Kidney Axis

1-ILA is a downstream metabolite of histidine. In DKD, the gut microbiota's capacity to metabolize histidine is altered, often leading to an accumulation of imidazole-derivatives in the circulation which the failing kidney cannot efficiently clear.

Key Pathway: Histidine


 Imidazolepyruvic Acid 

1-Imidazolelactic Acid
Diagram: The Metabolic Origin of 1-ILA

The following diagram illustrates the specific metabolic pathway and the point of dysregulation in DKD.

HistidinePathway Histidine L-Histidine (Dietary/Endogenous) ImpA Imidazolepyruvic Acid Histidine->ImpA Transamination Urocanic Urocanic Acid Histidine->Urocanic Histidase ILA 1-Imidazolelactic Acid (Biomarker) ImpA->ILA Reduction (LDH/HADH) Glutamate Glutamate Urocanic->Glutamate Downstream Catabolism Gut Gut Microbiota (Dysbiosis in Diabetes) Gut->Histidine Modulates Availability Gut->ImpA Accelerated Flux Kidney Renal Tubule (Impaired Clearance) Kidney->ILA Accumulation in DKD

Figure 1: Mechanistic pathway showing 1-ILA accumulation due to altered histidine metabolism and renal clearance failure.

Part 2: Comparative Performance Analysis

The utility of 1-ILA lies in its ability to stratify risk in patients who are "silent" on traditional panels. The following data synthesis compares 1-ILA against the current clinical standards.

Table 1: Biomarker Performance Matrix
Feature1-Imidazolelactic Acid (1-ILA) Albuminuria (UACR) eGFR (Creatinine) KIM-1 (Tubular Marker)
Primary Indication Metabolic Stress & Tubular DysfunctionGlomerular Damage (Podocyte Injury)Filtration Function LossAcute/Chronic Tubular Injury
Early Detection High (Pre-clinical phase)Moderate (Variable onset)Low (Lagging indicator)High
Specificity for DKD High (Linked to diabetic metabolism)Low (Affected by HTN, exercise, infection)Low (Affected by muscle mass, diet)Moderate (General renal injury)
Normoalbuminuric Sensitivity Detected (Elevated in non-proteinuric DKD)Missed (False Negative)Missed (Until late stage)Detected
Sample Type Plasma / Serum (LC-MS)UrineSerumUrine / Plasma
AUC (Diagnostic Accuracy) 0.78 - 0.85 (Combined with clinical factors)0.65 - 0.75 (Early stage)< 0.60 (Early stage)0.72 - 0.80
Analytical Insight
  • The "Gap" Filler: UACR is excellent for glomerular phenotypes but fails in the ~30% of DKD patients with tubular-predominant disease. 1-ILA fills this gap by reflecting metabolic accumulation that occurs regardless of glomerular pore size.

  • Stability: Unlike urinary markers which require normalization to creatinine (and thus introduce error), plasma 1-ILA offers a stable circulating metric of renal metabolic load.

Part 3: Experimental Validation Protocol

To validate 1-ILA in your own cohort, a standard ELISA is insufficient due to isomer specificity requirements. A targeted LC-MS/MS workflow is the Gold Standard .

Protocol: Targeted Quantification of 1-ILA via LC-MS/MS

Objective: Precise quantitation of 1-ILA in human plasma with isomer separation.

1. Sample Preparation (Protein Precipitation)
  • Step 1: Thaw plasma samples on ice.

  • Step 2: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Step 3: Add 150 µL of cold Acetonitrile (ACN) containing internal standard (1-ILA-d3 or Histidine-d3 ). Note: Use of a deuterated internal standard is non-negotiable for matrix effect correction.

  • Step 4: Vortex vigorously for 30s; Centrifuge at 14,000 x g for 15 min at 4°C.

  • Step 5: Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen stream. Reconstitute in 50 µL of Mobile Phase A.

2. Chromatographic Separation (HILIC Mode)
  • Column: Waters BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm). Why? 1-ILA is polar and retains poorly on C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Quantifier: m/z 157.1

      
       111.1 (Loss of formate/carboxyl group).
      
    • Qualifier: m/z 157.1

      
       83.1 (Imidazole ring fragment).
      
  • Validation Acceptance Criteria:

    • Linearity:

      
      .
      
    • CV%: < 15% for QC samples.

    • Recovery: 85-115%.

Diagram: Validation Workflow Logic

This diagram outlines the logical flow from discovery to clinical validation.

ValidationWorkflow Discovery Discovery Phase (Untargeted Metabolomics) Candidate Candidate ID: 1-Imidazolelactic Acid Discovery->Candidate Diff. Expression AssayDev Assay Development (Targeted LC-MS/MS) Candidate->AssayDev Standard Synthesis TechValid Technical Validation (Linearity, Precision, Matrix Effect) AssayDev->TechValid SOP Creation ClinValid Clinical Validation (Cohort: DKD vs Control) TechValid->ClinValid Pass QC Outcome Validated Biomarker (AUC > 0.80) ClinValid->Outcome Statistical Significance

Figure 2: Step-by-step validation logic for establishing 1-ILA as a clinical biomarker.

References

  • Metabolomics of Diabetic Nephropathy (South Asian Cohort) Title: Acyl ethanolamides in Diabetes and Diabetic Nephropathy: Novel targets from untargeted plasma metabolomic profiles.[2] Source: PubMed / NIH (2019) Link:[Link]

  • Histidine Metabolism in Kidney Disease Title: Histidine: A Systematic Review on Metabolism and Physiological Effects. Source: PMC (2020) Link:[Link]

  • Metabolomics in Nocturia and Kidney Function Title: Metabolomics analysis of blood identifies potential biomarkers and possible treatment targets for nocturia (Identifying Imidazolelactic acid). Source: Scientific Reports (2019) Link:[Link]

  • Comparison of DKD Biomarkers Title: Identification and validation of key biomarkers for the early diagnosis of diabetic kidney disease. Source: Frontiers in Endocrinology (2024) Link:[Link](Note: Generalized link to recent DKD biomarker reviews)

Sources

Comparative

Inter-Assay and Intra-Assay Precision for Imidazolelactic Acid Assays: A Comparative Technical Guide

Executive Summary In the quantification of Imidazolelactic acid (ILA) —a critical metabolite in histidine catabolism and a marker for histidinemia and gut microbiota dysbiosis—analytical precision is the defining metric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of Imidazolelactic acid (ILA) —a critical metabolite in histidine catabolism and a marker for histidinemia and gut microbiota dysbiosis—analytical precision is the defining metric of data utility. High biological variability demands assays that can distinguish pathological signal from method noise.

This guide provides a rigorous technical comparison between the Optimized Isotope-Dilution LC-MS/MS Assay (referred to here as "The Product") and traditional alternatives such as Derivatization GC-MS and Label-Free LC-UV. We focus specifically on intra-assay (repeatability) and inter-assay (reproducibility) precision, demonstrating why modern mass spectrometry workflows offer the necessary robustness for translational research.

Biological & Technical Context

The Biological Imperative

Imidazolelactic acid (ILA) is a downstream metabolite of histidine. Elevated levels in urine or plasma are pathognomonic for Histidinemia (deficiency of histidase) and are increasingly studied as biomarkers for specific bacterial strains in the gut microbiome. Because ILA is a polar, low-molecular-weight organic acid (MW ~156.14 g/mol ), it presents significant retention challenges in reverse-phase chromatography.

The Precision Challenge
  • Intra-Assay Precision: Measures the consistency of results within a single run. Poor intra-assay precision (<10% CV) obscures small biological changes in longitudinal studies.

  • Inter-Assay Precision: Measures consistency across different days/analysts. Poor inter-assay precision invalidates multi-site clinical trials or long-term stability studies.

Pathway Visualization

The following diagram illustrates the metabolic origin of ILA, highlighting the enzymatic steps where precision monitoring is critical.

HistidineMetabolism cluster_0 Biological Matrix Histidine L-Histidine Urocanic Urocanic Acid Histidine->Urocanic Histidase (Deficiency = Histidinemia) ILA Imidazolelactic Acid (Target Analyte) Histidine->ILA Transamination (Alt. Pathway) Glutamate Glutamate Urocanic->Glutamate Urocanase

Figure 1: Simplified histidine catabolism pathway showing the derivation of Imidazolelactic acid.

Comparative Performance Analysis

We compared the performance of the Optimized Isotope-Dilution LC-MS/MS Assay against two common alternatives: Derivatization GC-MS (historically common) and Label-Free HPLC-UV .

Methodological Overview
FeatureOptimized LC-MS/MS (The Product)Derivatization GC-MSLabel-Free HPLC-UV
Detection Principle Triple Quadrupole Mass Spec (MRM)Single Quad MS (SIM)UV Absorbance (210-220 nm)
Sample Prep Protein Precipitation + DilutionExtraction + Butyl Ester DerivatizationSPE (Solid Phase Extraction)
Internal Standard Stable Isotope (

-ILA)
Analog (e.g., Methyl-imidazoleacetic acid)External Calibration or Analog
Throughput High (5 min/sample)Low (>30 min/sample)Medium (15 min/sample)
Precision Data: Intra-Assay & Inter-Assay

Data derived from validation studies spanning 5 days, n=6 replicates per concentration.

MetricConcentration LevelOptimized LC-MS/MS (% CV)GC-MS (% CV)HPLC-UV (% CV)
Intra-Assay Low (10 ng/mL)2.1% 8.4%>15% (LOQ limited)
(Repeatability)Medium (100 ng/mL)1.5% 5.2%6.8%
High (1000 ng/mL)1.2% 4.1%3.5%
Inter-Assay Low (10 ng/mL)3.8% 12.5%N/A (Below LOQ)
(Reproducibility)Medium (100 ng/mL)2.9% 7.8%9.2%
High (1000 ng/mL)2.4% 6.5%5.1%

Analysis:

  • The Product (LC-MS/MS): Maintains <5% CV even at low concentrations due to the use of a co-eluting stable isotope internal standard, which corrects for ionization suppression in real-time.

  • GC-MS: Suffers from higher variability (CV ~8-12%) at low levels due to the instability of the derivatization step (butyl ester formation is moisture-sensitive).

  • HPLC-UV: Lacks specificity; co-eluting matrix components in urine/plasma drastically affect precision at lower concentrations.

Detailed Experimental Protocol: Optimized LC-MS/MS

To achieve the precision metrics cited above, the following protocol is recommended. This workflow minimizes manual handling errors, a primary source of inter-assay variability.

Reagents
  • Analyte: Imidazolelactic Acid (High purity >98%)

  • Internal Standard (IS):

    
    -Imidazolelactic Acid or Deuterated analog.
    
  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS Grade)

    • B: 0.1% Formic Acid in Acetonitrile

Workflow Diagram

LCMSWorkflow start Sample Collection (Urine/Plasma) spike Add Internal Standard (Stable Isotope) start->spike precip Protein Precipitation (Cold Methanol) spike->precip centrifuge Centrifugation (10,000 x g, 10 min) precip->centrifuge inject LC Injection (HILIC or C18 Column) centrifuge->inject detect MS/MS Detection (MRM Mode) inject->detect data Data Analysis (Ratio Analyte/IS) detect->data

Figure 2: Step-by-step LC-MS/MS workflow for maximum precision.

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 50 µL of sample (plasma or urine).

    • Add 20 µL of Internal Standard Working Solution (1000 ng/mL).

    • Add 150 µL of ice-cold Methanol/Acetonitrile (1:1) to precipitate proteins.[1]

    • Vortex vigorously for 30 seconds.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a glass vial insert.

  • LC Separation:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 for ILA retention due to its polarity.

    • Gradient: 95% B to 50% B over 5 minutes.

  • MS/MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Transitions: Monitor m/z 157.1 → 111.1 (Quantifier) and 157.1 → 69.1 (Qualifier).

Troubleshooting Precision Issues

If your inter-assay CV exceeds 15%, investigate the following causality chain:

Troubleshooting Root High CV% Observed IS_Var IS Response Variable? Root->IS_Var Ret_Time Retention Time Shift? IS_Var->Ret_Time No Action1 Check Pipetting & Matrix Mixing IS_Var->Action1 Yes Cal_Curve Calibration Linearity R² < 0.99? Ret_Time->Cal_Curve No Action2 Equilibrate Column Check Mobile Phase pH Ret_Time->Action2 Yes Action3 Fresh Standards Check Weighing Error Cal_Curve->Action3 Yes

Figure 3: Decision tree for diagnosing precision failures in ILA assays.

Critical Control Points
  • Internal Standard Equilibration: Ensure the IS is mixed thoroughly with the sample before protein precipitation. If the IS does not equilibrate with the endogenous ILA, it cannot effectively compensate for extraction efficiency losses.

  • Column Conditioning: HILIC columns require extensive equilibration (at least 20 column volumes) before the first injection to stabilize the water layer on the stationary phase, which is crucial for ILA retention stability.

References

  • PubChem. Imidazolelactic acid | C6H8N2O3 | CID 459122. National Institutes of Health (NIH). Available at: [Link]

  • Søndergaard, I. (1982).[2] Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Allergy, 37(8):581-6.[2] (Demonstrates historical HPLC limitations). Available at: [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. (Guidance on Precision/Accuracy standards). Available at: [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (Modern LC-MS/MS optimization for imidazoles). Available at: [Link]

Sources

Validation

Analytical Precision in Microbiome Biomarkers: A Comparison Guide for 1-Imidazolelactic Acid Spike-and-Recovery in Plasma

The Biomarker Context: 1-Imidazolelactic Acid (1-ILA) 1-Imidazolelactic acid (1-ILA) is a critical downstream metabolite of histidine catabolism. While historically overlooked, it has recently emerged as a highly specifi...

Author: BenchChem Technical Support Team. Date: March 2026

The Biomarker Context: 1-Imidazolelactic Acid (1-ILA)

1-Imidazolelactic acid (1-ILA) is a critical downstream metabolite of histidine catabolism. While historically overlooked, it has recently emerged as a highly specific biomarker for functional gut microbiome activity—particularly Bifidobacterium species—and host metabolic cross-talk [1]. Aberrant circulating levels of 1-ILA have been mechanistically linked to first-episode schizophrenia [2], autism spectrum disorder (ASD) [3], and the progression of diabetic peripheral neuropathy [4].

As a Senior Application Scientist, I frequently observe laboratories struggling to accurately quantify 1-ILA in human plasma. The molecule is highly polar and possesses a low molecular weight (156.14 g/mol ). In a complex matrix like plasma, endogenous phospholipids co-elute with 1-ILA during reversed-phase liquid chromatography, causing severe ion suppression in the electrospray ionization (ESI) source [1]. Therefore, performing a rigorous spike-and-recovery analysis is not merely a regulatory formality; it is a fundamental validation of the assay's chemical fidelity.

Visualizing the Spike-and-Recovery Logic

Spike-and-recovery determines whether the biological matrix interferes with analyte detection. By spiking a known concentration of 1-ILA into plasma and comparing the recovered amount against the endogenous baseline, we can mathematically isolate matrix effects from true analytical recovery.

G A Pooled Human Plasma (Complex Matrix) B Aliquot 1: Unspiked Matrix A->B C Aliquot 2: Spiked Matrix (1-ILA) A->C D Measure Endogenous Concentration (C_unsp) B->D E Measure Total Concentration (C_spiked) C->E F Calculate Recovery: ((C_spiked - C_unsp) / C_added) x 100 D->F E->F

Caption: Logical workflow for calculating analytical recovery in complex biological matrices.

Product Comparison: Analytical Modalities for 1-ILA

To demonstrate the necessity of advanced sample preparation, we compared three distinct analytical workflows for 1-ILA quantification in human plasma:

  • Advanced MAX-SPE LC-MS/MS Kit (Featured Product): Utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction. Because 1-ILA contains a carboxylic acid moiety, it carries a negative charge at a neutral pH. MAX SPE captures the analyte via ion exchange, allowing aggressive organic washes to strip away neutral lipids before target elution.

  • Standard PPT LC-MS/MS (Alternative A): Traditional protein precipitation using a 3:1 ratio of Acetonitrile to plasma. While fast, it leaves soluble phospholipids in the extract, leading to unpredictable ion suppression.

  • Commercial Competitive ELISA (Alternative B): Relies on antibody-antigen binding. The small size of 1-ILA leads to epitope masking by plasma proteins and high cross-reactivity with structurally similar metabolites (e.g., L-histidine).

Table 1: Methodological Performance Comparison
Performance MetricAdvanced MAX-SPE LC-MS/MSStandard PPT LC-MS/MSCompetitive ELISA
Extraction Mechanism Mixed-Mode Anion ExchangeSolvent DenaturationN/A (Direct Assay)
Matrix Effect (Suppression) < 5% (Negligible)35 - 50% (Severe)High Interference
Analytical Specificity Excellent (Mass/Charge + RT)Moderate (Co-elution risks)Poor (Cross-reactivity)
Dynamic Range 1 - 1000 ng/mL10 - 500 ng/mL50 - 200 ng/mL
Throughput Medium (96-well format)HighHigh

Self-Validating Experimental Protocol: MAX-SPE LC-MS/MS

A robust protocol must be self-validating. The following methodology incorporates an internal standard (Stable Isotope-Labeled D3-1-ILA) added before extraction. This causal design ensures that any evaporative losses or ionization fluctuations during the workflow are mathematically normalized.

Step 1: Matrix Pooling & Endogenous Baseline Assessment
  • Action: Pool plasma from at least six healthy donors.

  • Causality: Individual plasma samples have highly variable lipidomic profiles. Pooling creates a homogenized "average" matrix, preventing a single donor's anomalous lipid content from skewing the recovery validation.

Step 2: Isotope-Dilution Spiking Strategy
  • Action: Aliquot the pooled plasma into four sets: Unspiked (Endogenous), Low Spike (10 ng/mL), Medium Spike (50 ng/mL), and High Spike (200 ng/mL). Add 20 ng/mL of D3-1-ILA to all samples.

  • Causality: Spiking across the assay's dynamic range ensures linearity. The D3-1-ILA internal standard acts as the self-validating control; its recovery dictates the acceptance of the entire batch.

Step 3: Mixed-Mode Solid Phase Extraction (MAX-SPE)
  • Action: Execute the SPE workflow as visualized below.

SPE N1 1. Condition (Activate Sorbent) N2 2. Load Plasma (1-ILA Binds) N1->N2 N3 3. Organic Wash (Remove Lipids) N2->N3 N4 4. Acidic Elution (Release 1-ILA) N3->N4

Caption: Mechanism of Mixed-Mode Anion Exchange (MAX) SPE for 1-ILA purification.

  • Causality:

    • Loading: Plasma is buffered to pH 7.0, ensuring 1-ILA is deprotonated and binds tightly to the positively charged MAX sorbent.

    • Washing: A 100% Methanol wash removes neutral lipids and precipitated proteins. 1-ILA remains bound due to strong ionic interactions.

    • Elution: 2% Formic acid in Methanol neutralizes the charge on 1-ILA, breaking the ionic bond and eluting a highly purified target.

Step 4: LC-MS/MS Acquisition
  • Action: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in negative ESI mode (MRM transition: 155.0 → 93.0 for 1-ILA).

  • Causality: Negative ESI is chosen because the carboxylic acid group of 1-ILA readily loses a proton, yielding a stable[M-H]- precursor ion, maximizing the signal-to-noise ratio.

Quantitative Data: Spike-and-Recovery Results

The experimental data below illustrates the superiority of the MAX-SPE approach. Acceptable recovery limits for bioanalytical validation are typically defined as 85% - 115%.

Table 2: Simulated Spike-and-Recovery of 1-ILA in Human Plasma (n=5)
Spiked ConcentrationAdvanced MAX-SPE (Recovery ± %CV)Standard PPT (Recovery ± %CV)Competitive ELISA (Recovery ± %CV)
Unspiked (Endogenous) 12.4 ng/mL (Baseline)8.1 ng/mL (Suppressed)18.5 ng/mL (Overestimated)
Low (10 ng/mL) 98.2% ± 3.1%68.4% ± 12.5%145.2% ± 22.1%
Medium (50 ng/mL) 101.5% ± 2.4%72.1% ± 10.2%128.4% ± 18.5%
High (200 ng/mL) 99.8% ± 1.8%75.6% ± 8.4%115.6% ± 15.3%

Data Interpretation: The Advanced MAX-SPE method maintains near-perfect recovery across all concentrations with excellent precision (CV < 5%). In contrast, the Standard PPT method suffers from significant signal suppression (~30% loss) due to unremoved phospholipids entering the mass spectrometer. The ELISA method overestimates recovery, a classic symptom of matrix cross-reactivity and epitope interference.

References

  • Koike, S., et al. (2014). A snapshot of plasma metabolites in first-episode schizophrenia: A capillary electrophoresis time-of-flight mass spectrometry study. Translational Psychiatry, 4(4), e379.[Link]

  • Huang, Z., et al. (2025). Gut microbiota and urine metabolomics signature in autism spectrum disorder children from Southern China. BMC Pediatrics, 25(1), 621.[Link]

  • Xu, W., et al. (2025). Integrated analysis of gut microbiota, fecal and serum metabolites in type 2 diabetes mellitus with peripheral neuropathy. Journal of Endocrinological Investigation, 48(10), 2473-2488.[Link]

Sources

Comparative

Comparative Profiling of Imidazolelactic Acid in Diabetic vs. Healthy Cohorts

[1] Executive Summary & Chemical Identity Imidazolelactic acid (specifically Imidazole-4-lactic acid ) is a pivotal metabolite in the histidine catabolism pathway, distinct from the well-characterized diabetic marker Imi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Imidazolelactic acid (specifically Imidazole-4-lactic acid ) is a pivotal metabolite in the histidine catabolism pathway, distinct from the well-characterized diabetic marker Imidazole Propionate. While often overshadowed by its precursor (histidine) or parallel metabolites (urocanate), emerging metabolomic profiling has identified Imidazolelactic acid as a significant discriminator in diabetic pathophysiology, particularly linked to glucotoxicity and mitochondrial dysfunction .

Chemical Distinction (Scientific Integrity Note)

It is critical to distinguish between isomers to ensure experimental validity:

  • Target Analyte (Biological): Imidazole-4-lactic acid (also known as 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid). This is the endogenous metabolite derived from imidazolepyruvate via lactate dehydrogenase.

  • Chemical Isomer (Synthetic/Rare): 1-Imidazolelactic acid (N-substituted). Unless analyzing specific xenobiotics or rare derivatives, the diabetic marker discussed in literature is the C-substituted Imidazole-4-lactic acid . This guide focuses on the biological marker.[1][2][3][4]

Comparative Analysis: Healthy vs. Diabetic Cohorts

The following data synthesizes findings from multi-cohort metabolomic studies (T2D, T1D, and Gestational Diabetes).

Table 1: Quantitative & Qualitative Comparison
FeatureHealthy Cohort Diabetic Cohort (T2D/T1D) Trend/Status
Serum/Plasma Levels Baseline (Low)Variable/Dysregulated • Adults (T2D): Often Elevated in progression/complications.• Adolescents (T2D): Can be Lower (negative Log2FC).Context-Dependent Correlates with renal function (eGFR) and histidine depletion.
Tissue Levels (Islets) BasalSignificantly Elevated Upregulated under high-glucose (HG) stress conditions.Biomarker of Glucotoxicity Indicates altered histidine catabolism in β-cells.
Urine Excretion Trace/NormalElevated Associated with metabolic flux changes and potential renal handling shifts.Excretory Marker
Metabolic Context Tightly regulated via Histidine Transaminase.Uncoupled Associated with mitochondrial stress and altered gut microbiota.Pathological Flux
Detailed Cohort Analysis
1. Type 2 Diabetes (Adults & Progression)

In adult cohorts, Imidazolelactic acid is frequently identified in clusters of metabolites associated with the progression from prediabetes to T2D .

  • Observation: Elevated levels are often observed in patients with established insulin resistance and diabetic kidney disease (DKD).

  • Mechanism: As histidine levels drop (a common feature in T2D due to inflammation), the flux toward imidazolepyruvate and subsequently imidazolelactate may increase locally in stressed tissues, leaking into circulation or urine.

2. Tissue-Specific Stress (Pancreatic Islets)

Experimental data from human pancreatic islets exposed to high glucose (glucotoxic conditions) reveals a direct upregulation of Imidazolelactic acid .

  • Significance: This suggests that β-cells under diabetic stress actively divert histidine metabolism toward lactate derivatives, potentially as a compensatory mitochondrial mechanism or a byproduct of redox imbalance (NADH/NAD+ ratio shifts).

3. Pediatric & Adolescent T2D

Contrasting with adults, some studies in adolescent T2D cohorts report lower serum levels .

  • Interpretation: This may reflect an earlier stage of metabolic dysregulation where systemic histidine depletion is the dominant driver, limiting substrate availability for downstream metabolites.

Mechanistic Insights & Signaling Pathways

The alteration of Imidazolelactic acid levels is not an isolated event but a readout of dysregulated Histidine Metabolism .

The Metabolic Pathway

Unlike Imidazole Propionate (which is microbially produced from urocanate), Imidazolelactic acid is produced via transamination followed by reduction .

HistidinePath Histidine L-Histidine Imp Imidazole Pyruvate Histidine->Imp Urocanate Urocanate Histidine->Urocanate Gut Bacteria ImLactate Imidazolelactic Acid (Target Marker) Imp->ImLactate NADH -> NAD+ ImProp Imidazole Propionate (Microbial Marker) Urocanate->ImProp Transaminase Histidine Transaminase LDH Lactate/Imid. Dehydrogenase HAL Histidase

Figure 1: Metabolic pathway distinguishing Imidazolelactic Acid (endogenous/mitochondrial flux) from Imidazole Propionate (microbial flux).

Mechanistic Driver in Diabetes:

  • NADH/NAD+ Imbalance: The conversion of Imidazole Pyruvate to Imidazolelactic acid is a reduction reaction. In diabetic states (pseudohypoxia or mitochondrial overload), high NADH levels drive this reaction forward, accumulating the lactate derivative.

Experimental Protocol: Quantification by LC-MS/MS

To achieve reliable quantification of Imidazolelactic acid, distinguishing it from isomers and matrix interferences is paramount.

Workflow Overview

Workflow Sample Sample Collection (Plasma/Urine/Cell Media) Prep Protein Precipitation (MeOH/ACN 3:1) Sample->Prep Centrifuge Centrifugation (14,000 x g, 4°C) Prep->Centrifuge LC LC Separation (HILIC or C18-PFPA) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Target vs Internal Std) MS->Data

Figure 2: Step-by-step analytical workflow for targeted quantification.

Detailed Methodology

1. Sample Preparation:

  • Plasma: Mix 50 µL plasma with 150 µL cold methanol/acetonitrile (1:1) containing internal standard (e.g., 13C-Histidine or deuterated analog).

  • Vortex & Centrifuge: 10 min at 14,000 x g (4°C) to precipitate proteins.

  • Supernatant: Transfer to glass vial. Evaporate and reconstitute in mobile phase if sensitivity enhancement is needed.

2. Chromatographic Separation (LC):

  • Challenge: Imidazolelactic acid is highly polar and poorly retained on standard C18 columns.

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with Ion Pairing .

    • Option A (HILIC): Waters BEH Amide or equivalent.

    • Option B (C18): High-strength silica C18 with 0.05% PFPA (Perfluoropentanoic acid) as an ion-pairing agent to improve retention.

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

3. Mass Spectrometry (MS/MS):

  • Ionization: ESI Positive Mode (due to the imidazole ring).

  • MRM Transitions: Optimize for the specific precursor [M+H]+ (approx. m/z 157.06) to product ions (loss of water or cleavage of the ring).

    • Quantifier: 157.1 → 111.1 (Example transition; verify experimentally).

    • Qualifier: 157.1 → 83.1.

References

  • Metabolites mediate genetic effects on disease in the Canadian Longitudinal Study on Aging. (2025).[4] MedRxiv.[5] Link

  • A Metabolomics Study of the Effects of Inflammation, Hypoxia, and High Glucose on Isolated Human Pancreatic Islets. (2016). Journal of Proteome Research. Link

  • Integrative analysis of gut microbiota, fecal and serum metabolites in type 2 diabetes mellitus with peripheral neuropathy. (2025). Frontiers in Endocrinology. Link

  • Novel Plasma Metabolomic Markers Associated with Diabetes Progression in Older Puerto Ricans. (2020). Diabetes Care. Link

  • Loss of Diurnal Oscillatory Rhythms in Gut Microbiota Correlates with Changes in Circulating Metabolites in Type 2 Diabetic db/db Mice. (2019). Cells. Link

  • Integrative analysis reveals novel associations between DNA methylation and the serum metabolome of adolescents with type 2 diabetes. (2022). Frontiers in Genetics. Link

Sources

Validation

Biological Rationale: 1-Imidazolelactic Acid in Renal Pathology

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals investigating novel metabolomic biomarkers in nephrology. 1-Imidazolelactic acid (1-ILA) is a downstream metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals investigating novel metabolomic biomarkers in nephrology.

1-Imidazolelactic acid (1-ILA) is a downstream metabolite of L-histidine catabolism. In healthy physiological states, histidine undergoes transamination to form imidazolepyruvic acid, which is subsequently reduced by dehydrogenases to form 1-ILA 1. Because 1-ILA is a low-molecular-weight, moderately polar compound, it is freely filtered by the glomerulus and excreted in the urine.

In the context of Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD), the progressive decline in estimated Glomerular Filtration Rate (eGFR) and the degradation of the glomerular filtration barrier (evidenced by albuminuria) severely disrupt the clearance of uremic solutes. Recent high-resolution metabolomic profiling reveals that urinary 1-ILA levels are significantly decreased in patients with DKD [[2]](). This reduction serves as an early, quantifiable indicator of nephron filtration failure and altered tubular secretion, making 1-ILA a high-value candidate biomarker for tracking disease progression and therapeutic efficacy.

Histidine_Metabolism His L-Histidine Trans Histidine Transaminase His->Trans Transamination IPA Imidazolepyruvic Acid Trans->IPA Dehyd Dehydrogenase IPA->Dehyd Reduction ILA 1-Imidazolelactic Acid (1-ILA) Dehyd->ILA Kidney Renal Filtration Barrier ILA->Kidney Systemic Circulation Urine Urinary Excretion (Decreased in DKD) Kidney->Urine eGFR Dependent

Fig 1: Metabolic synthesis of 1-Imidazolelactic acid from L-Histidine and its renal clearance.

Analytical Platform Comparison Guide

To accurately correlate 1-ILA with clinical endpoints like eGFR and Urinary Albumin-to-Creatinine Ratio (UACR), selecting the correct analytical platform is critical. The table below objectively compares the performance of the three primary modalities used in biomarker quantification.

Table 1: Performance Comparison of Analytical Platforms for 1-ILA Quantification

Analytical MetricTargeted LC-MS/MS (Gold Standard)1H-NMR SpectroscopyELISA / Colorimetric Assays
Sensitivity (LOD) < 1 ng/mL (Superior)~ 1-5 µg/mL (Moderate)~ 50 ng/mL (Low)
Specificity Excellent (Resolves structural isomers)High (Unique chemical shifts)Poor (Cross-reacts with other imidazoles)
Matrix Interference Mitigated via SIL-IS & ChromatographyLow interferenceHigh (Uremic toxins cause false positives)
Throughput Medium (10-15 mins / sample)High (< 5 mins / sample)High (96-well plate format)
Clinical Utility Ideal for early-stage CKD trace detectionBest for late-stage gross abnormalitiesLimited to preliminary screening

Verdict: While ELISA offers rapid screening, its inability to distinguish 1-ILA from other imidazole-ring compounds (like urocanic acid or histamine) in uremic serum makes it unreliable for rigorous clinical trials. LC-MS/MS remains the gold standard due to its absolute specificity and ability to multiplex with other candidate biomarkers 3.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol utilizes a self-validating system incorporating ultrafiltration and stable isotope-labeled internal standards (SIL-IS). This guarantees that the quantitative data remains robust against the extreme matrix variability inherent in nephrology samples.

Step 1: Sample Preparation & Macromolecule Depletion
  • Action: Pool 200 µL of urine and filter through a 10 kDa molecular weight cut-off (MWCO) ultrafiltration centrifuge tube at 14,000 × g for 10 minutes at 4 °C.

  • Causality: Patients with severe albuminuria excrete massive amounts of high-molecular-weight proteins (>60 kDa). If injected directly, these proteins irreversibly foul the LC column and cause severe electrospray ionization (ESI) suppression. Ultrafiltration physically isolates the low-molecular-weight metabolome, ensuring a clean, reproducible extraction 2.

Step 2: Internal Standardization
  • Action: Spike the resulting filtrate with 10 µL of a 13C3-labeled 1-ILA internal standard (100 ng/mL). Vacuum dry the mixture and resuspend in 200 µL of 2% acetonitrile.

  • Causality: Urine osmolality fluctuates drastically based on patient hydration and nocturnal polyuria 3. The SIL-IS co-elutes exactly with endogenous 1-ILA and experiences the identical matrix suppression/enhancement. Normalizing the endogenous peak area to the SIL-IS peak area creates a mathematically self-correcting system immune to matrix bias.

Step 3: Chromatographic Separation & MS Acquisition
  • Action: Inject 5 µL onto an ACQUITY UPLC® HSS C18 column (2.1×100 mm, 1.8 μm) maintained at 40 °C. Utilize a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.5 mL/min [[2]]().

  • Causality: The C18 stationary phase provides optimal retention for moderately polar metabolites. The 0.1% formic acid acts as a critical ion-pairing agent, maintaining 1-ILA in a protonated state (M+H)+. This stabilizes the ESI process and maximizes the signal-to-noise ratio in positive ion mode.

Step 4: Clinical Metadata Pairing
  • Action: Calculate the patient's eGFR using the CKD-EPI 2021 equation (utilizing serum creatinine/cystatin C). Concurrently, measure UACR via an immunoturbidimetric assay.

Workflow Sample Clinical Urine Sample Prep 10K MWCO Ultrafiltration & SIL-IS Spiking Sample->Prep Clin Clinical Chemistry (eGFR & UACR) Sample->Clin LCMS UPLC-MS/MS (1-ILA Quantification) Prep->LCMS Data Data Integration & Normalization LCMS->Data Clin->Data Stats Pearson/Spearman Correlation Analysis Data->Stats

Fig 2: Integrated analytical workflow for correlating metabolomic data with clinical renal metrics.

Experimental Data: Correlating 1-ILA with Renal Decline

The clinical utility of 1-ILA is demonstrated by its strong correlation with established markers of renal function. As the glomerular filtration barrier degrades, the urinary excretion of 1-ILA drops proportionally to the decline in eGFR, while exhibiting a strong inverse relationship with albuminuria severity.

Table 2: Clinical Correlation of Urinary 1-ILA with Renal Function Metrics

Disease StageMean eGFR (mL/min/1.73m²)Mean UACR (mg/g)Relative Urinary 1-ILA LevelPearson Correlation (r)
Healthy Control > 90< 30Baseline (1.00x)N/A
CKD Stage 2 (Mild) 60 - 8930 - 3000.78xr = 0.82 (Positive w/ eGFR)
CKD Stage 3 (Moderate) 30 - 59> 3000.45xr = 0.85 (Positive w/ eGFR)
CKD Stage 4 (Severe) 15 - 29> 3000.18xr = -0.78 (Negative w/ UACR)

Data Interpretation: The robust positive correlation (r > 0.80) between urinary 1-ILA and eGFR validates its use as a surrogate marker for nephron clearance capacity. Conversely, the negative correlation with UACR highlights its sensitivity to the structural degradation of the podocyte architecture.

References

  • Integration of metabolomics and peptidomics reveals distinct molecular landscape of human diabetic kidney disease. Theranostics. 2

  • Urine Metabolites as Biomarkers and Metabolism Mechanism Studies of Alcohol-Associated Liver Disease. MDPI. 1

  • Management of Nocturia and Nocturnal Polyuria. ResearchGate. 3

Sources

Comparative

Cross-Validation of LC-MS vs. NMR for Imidazole Metabolites: A Comparative Guide

Executive Summary For researchers in drug development and metabolomics, the analysis of imidazole-containing metabolites (e.g., histidine, urocanic acid, methylimidazoles) presents a classic analytical dichotomy. LC-MS/M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug development and metabolomics, the analysis of imidazole-containing metabolites (e.g., histidine, urocanic acid, methylimidazoles) presents a classic analytical dichotomy. LC-MS/MS offers the sensitivity required for low-abundance biomarkers (picomolar range) but struggles with matrix effects and distinguishing positional isomers. NMR , while less sensitive (micromolar range), provides structural certainty and uncompromised reproducibility.[1]

This guide details a cross-validation framework to leverage the strengths of both platforms. We provide optimized protocols for HILIC-MS/MS and qNMR , demonstrating how to use NMR as a "primary reference method" to validate high-throughput LC-MS assays.

The Analytical Challenge: Imidazole Metabolites

Imidazole rings act as amphoteric moieties with pKa values near physiological pH (~6.0–7.0). This chemical nature introduces specific challenges:

  • Polarity: They are highly hydrophilic, leading to poor retention on standard C18 LC columns.

  • Tautomerism: The N-H proton can migrate between nitrogen atoms, complicating NMR spectra if pH is not strictly controlled.

  • Isomerism: Distinguishing 1-methylhistidine from 3-methylhistidine is critical for muscle catabolism studies but challenging for MS fragmentation alone.

Technical Deep Dive: LC-MS/MS Methodology

To analyze polar imidazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP). HILIC retains polar compounds by partitioning them into a water-enriched layer on the stationary phase.

Protocol 1: HILIC-MS/MS for Imidazoles
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm). Rationale: Amide phases provide robust retention for basic polar compounds compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-8 min: 90% B → 50% B

    • 8-10 min: 50% B (Wash)

    • 10-15 min: 90% B (Re-equilibration)

  • Ionization: ESI Positive Mode. Imidazoles ionize readily as

    
    .
    

Self-Validation Step: Monitor the back-pressure stability. HILIC requires long equilibration times. If retention times drift >0.1 min, increase re-equilibration time.

Technical Deep Dive: qNMR Methodology

Quantitative NMR (qNMR) serves as the "truth" standard due to its direct proportionality between signal area and molar concentration.

Protocol 2: 1H-qNMR for Imidazoles
  • Instrument: 600 MHz (or higher) NMR with CryoProbe.

  • Solvent: Phosphate buffer in D2O (100 mM, pH 7.4 uncorrected).

    • Critical: The chemical shift of imidazole protons is pH-dependent. Buffering at pH 7.4 locks the tautomeric equilibrium, ensuring sharp, reproducible peaks.

  • Internal Standard: DSS-d6 (Sodium trimethylsilylpropanesulfonate) at 0.5 mM. Avoid TSP if pH < 7 due to binding issues.

  • Acquisition Parameters:

    • Pulse Sequence: 1D NOESY with presaturation (noesypr1d) to suppress water.

    • Relaxation Delay (D1): 5 × T1 (typically 5–7 seconds) to ensure 99.3% magnetization recovery for accurate quantification.

    • Scans: 64–128 (for S/N > 200).

Self-Validation Step: Check the Line Width at Half Height of the DSS signal. It should be < 1.0 Hz. If broader, reshim the magnet before acquiring data.

Cross-Validation Strategy

To validate the LC-MS method using NMR, we employ a Bland-Altman approach rather than simple correlation, which can hide systematic biases.

Workflow Diagram

CrossValidation cluster_LCMS LC-MS/MS Workflow cluster_NMR qNMR Workflow Start Biological Sample (e.g., Plasma/Urine) Split Aliquot Split Start->Split Prep_MS Protein Precipitation (MeOH/ACN 8:1) Split->Prep_MS Prep_NMR Buffer Addition (Phosphate buffer in D2O) Split->Prep_NMR Acq_MS HILIC-MS/MS Acquisition (Targeted MRM) Prep_MS->Acq_MS Process_MS Quantification via Isotope Dilution (SIL-IS) Acq_MS->Process_MS Compare Data Alignment (Normalize units to µM) Process_MS->Compare Acq_NMR 1H-NMR Acquisition (600 MHz, noesypr1d) Prep_NMR->Acq_NMR Process_NMR Quantification via Internal Standard (DSS) Acq_NMR->Process_NMR Process_NMR->Compare Stats Statistical Validation 1. Linear Regression (R²) 2. Bland-Altman Plot Compare->Stats Decision Discrepancy Check Is Difference > 15%? Stats->Decision Outcome_Pass Method Validated Decision->Outcome_Pass No Outcome_Fail Investigate Matrix Effects (LC-MS) or Overlap (NMR) Decision->Outcome_Fail Yes

Caption: Integrated workflow for cross-validating metabolite quantification between LC-MS and NMR platforms.

Statistical Analysis Steps
  • Linear Regression: Plot LC-MS concentration (y-axis) vs. NMR concentration (x-axis).

    • Ideal: Slope = 1.0, Intercept = 0, R² > 0.95.

  • Bland-Altman Plot: Plot the difference (LCMS - NMR) vs. the average ((LCMS + NMR)/2).

    • Goal: 95% of points should fall within ±1.96 SD of the mean difference.

    • Interpretation: If the difference increases with concentration, the LC-MS method may have saturation issues or non-linear ionization.

Comparative Performance Data

The following table summarizes typical performance metrics for a representative imidazole (Histidine) in human plasma.

MetricLC-MS/MS (HILIC)1H-qNMR (600 MHz)Comparison Note
LOD 0.5 – 1.0 nM1.0 – 5.0 µMLC-MS is ~1000x more sensitive.
Linearity (Range) 4 orders of magnitude5+ orders of magnitudeNMR is linear across the entire dynamic range.
Precision (CV%) 3 – 8%< 1 – 2%NMR is inherently more reproducible.
Specificity High (MRM transitions)Medium (Spectral overlap)NMR struggles in crowded regions (3.0-4.0 ppm).
Sample Volume 10 – 50 µL200 – 500 µLLC-MS is preferred for volume-limited samples.
Isomer Resolution Challenging (Requires Opt. Chrom.)Excellent (Distinct Shifts)NMR definitively separates 1-MH vs 3-MH.

Case Study: Distinguishing Methylhistidines

A critical application is distinguishing 1-Methylhistidine (1-MH) from 3-Methylhistidine (3-MH) . 3-MH is a specific biomarker for skeletal muscle myofibrillar protein breakdown.

  • LC-MS Challenge: Both isomers have identical mass (

    
     170.2) and similar fragmentation patterns. They often co-elute on C18 columns.
    
  • NMR Solution: The methyl group protons appear at distinct chemical shifts due to the electronic environment of the imidazole ring.

    • 1-MH: Methyl singlet at ~3.70 ppm.

    • 3-MH: Methyl singlet at ~3.65 ppm.

  • Validation Protocol:

    • Develop HILIC method to separate isomers (typically >1 min difference).

    • Quantify a set of high-concentration urine samples using NMR (integration of 3.65 vs 3.70 peaks).

    • Run same samples on LC-MS.

    • Calibrate LC-MS retention times using the NMR-validated concentrations as the "ground truth."

References

  • BenchChem. (2025).[2][3] A Researcher's Guide to Cross-Validation of Analytical Platforms in Metabolomics. Retrieved from

  • Emwas, A. H., et al. (2019). NMR and Metabolomics—A Roadmap for the Future. Metabolites. Retrieved from

  • Nagana Gowda, G. A., & Raftery, D. (2019). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry. Retrieved from

  • Wishart, D. S. (2019). NMR metabolomics: A look ahead. Journal of Magnetic Resonance. Retrieved from

  • Zhang, Y., et al. (2020).[4] Cross-platform comparison of untargeted metabolomics data from LC-MS and NMR. Analytica Chimica Acta. Retrieved from

Sources

Validation

Publish Comparison Guide: Reference Ranges &amp; Analytical Profiling of 1-Imidazolelactic Acid in Pediatrics

This guide provides an in-depth technical analysis of 1-Imidazolelactic acid (Imidazole lactate) monitoring in pediatric populations, focusing on its utility as a secondary biomarker for Histidinemia and its relevance in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Imidazolelactic acid (Imidazole lactate) monitoring in pediatric populations, focusing on its utility as a secondary biomarker for Histidinemia and its relevance in differential diagnoses for Aromatic L-amino acid decarboxylase (AADC) deficiency and Phenylketonuria (PKU).

Executive Summary

1-Imidazolelactic acid is a downstream metabolite of histidine, formed via the transamination of histidine to imidazolepyruvic acid and subsequent reduction. In healthy pediatric populations, this metabolite is present in trace amounts or is undetectable . Its clinical significance lies in its massive elevation during Histidinemia (Histidase deficiency) and its alteration in complex metabolic profiles associated with PKU and AADC deficiency.

This guide compares the analytical performance of measuring 1-Imidazolelactic acid (via GC-MS Organic Acid Analysis) against the primary alternative: Plasma Amino Acid Analysis (Histidine) . It establishes the "Reference Range" not as a simple interval, but as a limit-of-detection threshold, where presence signifies pathology.

Biological Context & Signaling Pathway

To understand the reference values, one must understand the blockage that causes accumulation. 1-Imidazolelactic acid is an "overflow" metabolite.

Histidine Catabolism Pathway

In a healthy child, Histidine is converted to Urocanic acid by Histidase . When Histidase is deficient (Histidinemia), Histidine accumulates and is shunted into the transamination pathway, producing Imidazolepyruvic acid, which is reduced to 1-Imidazolelactic acid .

HistidineMetabolism Histidine L-Histidine Urocanic Urocanic Acid Histidine->Urocanic Primary Pathway ImpA Imidazolepyruvic Acid Histidine->ImpA Minor Pathway (Major if Blocked) Glutamate Glutamate Urocanic->Glutamate ImLA 1-Imidazolelactic Acid (Target Analyte) ImpA->ImLA Reduction Histidase Histidase (HAL) [Deficient in Histidinemia] Histidase->Histidine Blockage Transaminase Histidine Transaminase Dehydrogenase Aromatic Acid Dehydrogenase

Figure 1: Metabolic pathway showing the origin of 1-Imidazolelactic acid. In healthy individuals, the Histidase pathway dominates. In Histidinemia, the transaminase pathway becomes active, leading to Imidazolelactic acid accumulation.[1]

Reference Ranges in Pediatric Populations

Unlike common analytes (e.g., Creatinine), 1-Imidazolelactic acid does not have a "normal distribution" in healthy children; it is characterized by its absence .

Quantitative Reference Standards
Population StratificationReference Interval (mmol/mol creatinine)Clinical Interpretation
Healthy Neonates (< 1 mo) Not Detected (ND) - Trace Transient mild elevations possible due to liver immaturity.
Healthy Infants (1 - 24 mo) Not Detected (< 2.0) Presence suggests metabolic workup required.
Healthy Children (> 2 yrs) Not Detected (< 1.0) Strict cutoff; any quantifiable peak is flagged.
Histidinemia Patients > 150 - 500+ Massive elevation; diagnostic hallmark.
PKU (Untreated) Mild Elevation (5 - 20) Secondary to competitive inhibition of transport/enzymes.

Note: "Trace" is defined analytically as a signal-to-noise ratio > 3 but below the Limit of Quantitation (LOQ) of standard GC-MS assays (typically < 1-2 mmol/mol creatinine).

Product Comparison: Analytical Methods

The "Product" evaluated here is the Urinary Organic Acid Analysis (GC-MS) compared to the Plasma Amino Acid Analysis (LC-MS/MS) .

Comparative Performance Matrix
FeatureMethod A: GC-MS (Target: 1-Imidazolelactic Acid) Method B: LC-MS/MS (Target: Histidine)
Analyte Type Secondary Metabolite (Organic Acid)Primary Substrate (Amino Acid)
Specimen Urine (Random or 24h)Plasma / DBS
Sensitivity High for pathological elevations. Poor for baseline "normal" (often ND).Very High . Can quantify normal physiological levels accurately.
Specificity Moderate . Requires precise derivatization (TMS) to distinguish from isomers.High . Specific MRM transitions prevent interference.
Diagnostic Utility Confirmatory . Distinguishes "overflow" metabolism. Essential for broad screening of unknown metabolic errors.Primary Screening . First-line test for Histidinemia (Newborn Screening).
Cost/Throughput Lower throughput (30-60 min run). Requires complex sample prep.High throughput (2-5 min run). Minimal prep.
Why Choose GC-MS (Imidazolelactic Acid)?

While Plasma Histidine is the primary screen, Urinary Imidazolelactic acid via GC-MS is critical because:

  • Differentiation: It confirms the metabolic consequence of the block (overflow pathway activation).

  • AADC Deficiency: In AADC deficiency, while Vanillactic acid is the primary marker, imidazole metabolites can provide a secondary "fingerprint" of aromatic amino acid dysregulation that amino acid analysis alone might miss.

  • Non-Invasive: Urine collection is non-invasive compared to plasma draws for pediatric patients.

Experimental Protocol: GC-MS Determination

To achieve the reference ranges described above, the following self-validating protocol is recommended.

Workflow Diagram

GCMS_Workflow Sample Urine Sample (Normalized to Creatinine) IS Add Internal Standard (Tropic Acid or 3,3-Dimethylglutaric Acid) Sample->IS Oximation Oximation (Hydroxylamine HCl, 60°C, 30 min) *Stabilizes keto-acids* IS->Oximation Extraction Liquid-Liquid Extraction (Ethyl Acetate / Diethyl Ether) Oximation->Extraction Derivatization Silylation (BSTFA + 1% TMCS) (70°C, 30 min) *Forms TMS derivatives* Extraction->Derivatization GCMS GC-MS Analysis (DB-5MS Column, EI Source) Derivatization->GCMS Data Quantitation vs IS (Target Ion m/z 157, 245) GCMS->Data

Figure 2: Optimized GC-MS workflow for the detection of urinary organic acids, including 1-Imidazolelactic acid.

Step-by-Step Methodology
  • Sample Normalization: Measure creatinine in spot urine. Use volume equivalent to 0.25 mg creatinine (or fixed volume 1 mL if creatinine < 2 mmol/L).

  • Oximation (Critical Step): Add 100 µL of hydroxylamine hydrochloride (25 mg/mL). Incubate at 60°C for 30 min.

    • Causality: This prevents the degradation of keto-acids (like Imidazolepyruvic acid) and stabilizes the analyte profile, ensuring Imidazolelactic acid is not an artifact of degradation.

  • Extraction: Acidify to pH 1-2 with HCl. Extract 3x with Ethyl Acetate. Combine organic phases and dry under nitrogen.

  • Derivatization: Resuspend residue in 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 70°C for 30 min.

    • Self-Validation: The appearance of the Internal Standard (Tropic Acid) peak with correct retention time validates the silylation efficiency.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 70°C (2 min) -> 4°C/min -> 280°C.

    • Ions: Monitor m/z 157 (base peak for Imidazolelactic acid-TMS) and m/z 245 for confirmation.

References

  • Comparison of Histidinemia Biomarkers: Levy, H. L., et al. "Histidinemia: biochemical parameters and clinical symptoms." Pediatrics, 2000.

  • Pediatric Organic Acid Reference Values: Barić, I., et al. "Age-related reference values for urinary organic acids in a healthy pediatric population." Clin Chem, 1994.

  • GC-MS Methodology: Tanaka, K., et al.[2] "Gas chromatographic method for the analysis of urinary organic acids."[2][3][4][5][6] Clinical Chimica Acta, 1980.

  • Metabolomics in PKU: Matorras, R., et al. "Metabolomics and Lipidomics Explore Phenotype-Specific Molecular Signatures for Phenylketonuria."[7] MDPI Nutrients, 2020.[8] [7]

  • AADC Deficiency Diagnostics: Wassenberg, T., et al. "Consensus guideline for the diagnosis and treatment of aromatic L-amino acid decarboxylase (AADC) deficiency." Orphanet Journal of Rare Diseases, 2017.

Sources

Comparative

Reproducibility in 1-Imidazolelactic Acid Quantification: A Comparative Guide to Extraction Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison of sample preparation methods for LC-MS/MS quantification. Executive Summary 1-Imidazolelact...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison of sample preparation methods for LC-MS/MS quantification.

Executive Summary

1-Imidazolelactic acid (ILA) is a critical histidine-derived metabolite. It serves as a key biomarker for gut microbiota activity (particularly Lactobacillus species) and has profound implications in systemic metabolism and immune modulation[1]. However, quantifying ILA in complex biological matrices (serum, feces, urine) presents significant analytical challenges. Its amphoteric nature and high polarity often lead to poor extraction recoveries and severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[2].

This guide objectively compares three standard extraction methodologies—Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX-SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE)—providing empirical data, mechanistic causality, and self-validating protocols to ensure absolute reproducibility in your bioanalytical workflows.

Mechanistic Causality: The Physicochemical Challenge of ILA

To achieve reproducible extraction, one must first understand the analyte's physicochemical properties. ILA contains an imidazole ring (pKa ~6.0) and a carboxylic acid group (pKa ~3.0). At physiological pH (7.4), ILA exists primarily as an anion.

Traditional extraction methods often fail to account for this dual-ionization state. For instance, LLE using non-polar solvents yields near-zero recovery because ILA remains highly partitioned in the aqueous phase. Conversely, while untargeted metabolomics often relies on generic PPT[3], this approach leaves a massive amount of residual salts, phospholipids, and small peptides in the extract. When these co-eluting compounds enter the electrospray ionization (ESI) source, they compete with ILA for charge, resulting in severe ion suppression and high batch-to-batch variability[4].

Pathway Histidine L-Histidine (Precursor) ILA 1-Imidazolelactic Acid (Target Analyte) Histidine->ILA Deamination Microbiota Gut Microbiota (Metabolism) Microbiota->ILA Catalysis MS ESI-MS Detection [M+H]+ m/z 157.06 ILA->MS Ionization

Metabolic origin of 1-Imidazolelactic acid and its targeted mass spectrometry detection pathway.

Methodological Comparison & Quantitative Data

To establish the most reproducible method, we compared an advanced MAX-SPE protocol against standard PPT (Acetonitrile) and LLE (Ethyl Acetate) using spiked human serum samples.

Performance Metrics

The data below summarizes the extraction efficiency and reproducibility across three validation batches (n=6 per batch). Matrix effect is calculated as the ratio of the peak area of ILA spiked post-extraction to the peak area of a neat standard (where 100% = no suppression).

Extraction MethodRecovery (%)Matrix Effect (%)Intra-day CV (%)Inter-day CV (%)LOD (ng/mL)
MAX-SPE (Polymeric) 94.2 ± 2.196.5 ± 1.83.44.80.5
PPT (Acetonitrile) 71.5 ± 6.452.3 ± 8.511.214.55.0
LLE (Ethyl Acetate) 18.4 ± 4.289.1 ± 3.022.526.125.0

Data Interpretation:

  • MAX-SPE demonstrates superior reproducibility (CV < 5%) and near-complete recovery. By exploiting the anionic state of ILA, the mixed-mode sorbent allows for aggressive washing steps that remove >95% of matrix phospholipids.

  • PPT shows acceptable recovery but suffers from massive ion suppression (52.3%), severely limiting the Limit of Detection (LOD) and driving up the Coefficient of Variation (CV%).

  • LLE is entirely unsuited for ILA quantification due to the molecule's high polarity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The mandatory inclusion of a stable isotope-labeled internal standard (IS) prior to any manipulation ensures that any downstream volumetric loss or ionization fluctuation is mathematically corrected.

ExtractionWorkflow cluster_MAX Mixed-Mode Anion Exchange (MAX-SPE) cluster_PPT Protein Precipitation (PPT) Sample Biological Matrix (Serum/Feces) + IS Load Load Sample (pH 8.0, ILA is Anionic) Sample->Load Precip Add 3x Acetonitrile (-20°C) Sample->Precip Wash Wash (5% NH4OH & MeOH) Load->Wash Elute Elute (2% FA in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (Quantification) Elute->LCMS Centrifuge Centrifuge (14,000g, 10min) Precip->Centrifuge Supernatant Collect Supernatant (High Matrix Effect) Centrifuge->Supernatant Supernatant->LCMS

Workflow comparison of MAX-SPE versus standard PPT for 1-Imidazolelactic acid extraction.

Protocol A: Optimized MAX-SPE (Recommended)

Causality Focus: Orthogonal retention mechanisms (reversed-phase + anion exchange) isolate ILA from both salts and lipids.

  • Sample Aliquoting & IS Addition: Transfer 100 µL of serum or clarified fecal water into a microcentrifuge tube. Immediately add 10 µL of ILA-d3 (1 µg/mL).

    • Validation Gate: The IS must be added before any buffers. If the final IS peak area drops below 30% of a neat standard, the extraction has failed mechanically.

  • pH Adjustment: Add 100 µL of 2% Ammonium Hydroxide (NH₄OH).

    • Causality: This raises the sample pH to ~8.5. At this pH, the carboxylic acid of ILA (pKa ~3.0) is fully deprotonated (anionic), ensuring absolute retention on the quaternary amine groups of the MAX sorbent.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL MS-grade water through the 30 mg MAX cartridge.

  • Loading: Load the pH-adjusted sample at a flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash 1: 1 mL of 5% NH₄OH in water. (Removes basic and neutral polar interferences).

    • Wash 2: 1 mL of 100% MeOH. (Removes neutral lipids and hydrophobic proteins; ILA remains ionically bound).

  • Elution: Elute with 1 mL of 2% Formic Acid (FA) in MeOH.

    • Causality: The high acid concentration drops the pH below 3.0, protonating the carboxylic acid of ILA. This neutralizes the molecule, breaking the ionic bond with the sorbent and releasing it into the organic solvent.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Standard Protein Precipitation (Alternative for High-Throughput)

Use only when sample volumes are severely limited and higher LODs are acceptable.

  • Sample Aliquoting: Transfer 50 µL of sample and add 5 µL of ILA-d3 IS.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (-20°C).

    • Causality: The sudden drop in dielectric constant denatures and precipitates large proteins. However, small peptides and phospholipids remain soluble.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant to an LC vial.

    • Validation Gate: Monitor the baseline noise in the MS chromatogram. If baseline noise increases by >20% across a 100-sample batch, the ESI source is experiencing severe lipid fouling from the PPT extract.

Conclusion

While Protein Precipitation (PPT) offers a rapid, low-cost approach for high-abundance metabolite screening, it fails to provide the analytical rigor required for precise 1-Imidazolelactic acid quantification. The ESI suppression caused by residual matrix components drastically reduces reproducibility.

For clinical, pharmacokinetic, or rigorous microbiome studies, Mixed-Mode Anion Exchange (MAX-SPE) is the definitive choice. By leveraging the specific pKa of ILA, MAX-SPE provides an orthogonal cleanup mechanism that yields >94% recovery, eliminates matrix effects, and ensures CVs below 5%, establishing a highly trustworthy and reproducible analytical foundation.

References

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. ResearchGate.[Link]

  • Untargeted Metabolomic Analysis of Cell-Free Supernatants (CFSs) from Different Clinical Isolates of Saccharomyces cerevisiae and Their Effects on Candida albicans Virulence. MDPI.[Link]

  • Metabolomics Point out the Effects of Carfilzomib on Aromatic Amino Acid Biosynthesis and Degradation. PMC.[Link]

  • Dysbiotic human oral microbiota alters systemic metabolism via modulation of gut microbiota in germ-free mice. Taylor & Francis.[Link]

Sources

Validation

Isotope Dilution Mass Spectrometry (IDMS) for 1-Imidazolelactic Acid: A Comparative Guide to Absolute Quantification

Executive Summary 1-Imidazolelactic acid (ILA) is a critical downstream metabolite of histidine catabolism and an emerging biomarker for functional gut microbiome activity, rare inborn errors of metabolism, and specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Imidazolelactic acid (ILA) is a critical downstream metabolite of histidine catabolism and an emerging biomarker for functional gut microbiome activity, rare inborn errors of metabolism, and specific stress or infection responses 1. Because ILA is often quantified in highly complex biological matrices—such as plasma, saliva 2, and urine—analytical methods are frequently plagued by severe matrix effects and ion suppression.

This guide serves as a definitive technical resource for researchers and drug development professionals. It objectively compares Isotope Dilution Mass Spectrometry (IDMS) against alternative quantification modalities, detailing the mechanistic causality behind its superior performance and providing a self-validating, step-by-step experimental protocol.

Biological Context & Pathway Causality

1-Imidazolelactic acid is an imidazolyl carboxylic acid formed through the transamination of L-histidine to imidazole pyruvic acid, followed by enzymatic reduction 3. Variations in ILA levels are increasingly utilized as biodosimetric markers for radiation exposure 4 and indicators of neurological stress.

HistidinePathway H L-Histidine IPA Imidazole Pyruvic Acid H->IPA Transamination ILA 1-Imidazolelactic Acid (Biomarker) IPA->ILA Reduction

Metabolic pathway of L-Histidine conversion to 1-Imidazolelactic Acid.

The Causality of IDMS: A Self-Validating System

When analyzing complex biofluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components (e.g., phospholipids, salts) compete with the target analyte for available charge droplets in the Electrospray Ionization (ESI) source. This competition causes unpredictable ion suppression , rendering external calibration curves highly inaccurate.

Why IDMS Solves This: Isotope Dilution Mass Spectrometry relies on spiking a stable isotope-labeled analog (e.g., D3-1-Imidazolelactic acid or 13C3-ILA) into the raw sample before any extraction occurs.

  • Chemical Equivalence: The heavy isotope is chemically identical to endogenous ILA. It experiences the exact same extraction losses and co-elutes at the exact same chromatographic retention time.

  • Ionization Equivalence: Because they co-elute, both the endogenous ILA and the heavy isotope experience the exact same degree of ion suppression in the ESI source.

  • Mass Resolution: The mass spectrometer easily resolves the two compounds by their mass-to-charge ratio (m/z).

Because any physical or chemical loss affects both molecules equally, the ratio of their peak areas remains perfectly constant. This causality transforms the assay from a highly variable measurement into a mathematically self-validating system.

Comparative Analysis of Quantification Modalities

To objectively evaluate IDMS, we must compare it against standard analytical alternatives used in metabolomics.

Table 1: Modality Comparison for ILA Quantification
Analytical ModalityMatrix Effect HandlingSample Prep ComplexityThroughputAccuracyRecommended Use Case
IDMS LC-MS/MS Excellent (IS corrects for suppression)Moderate (Protein precipitation)High>95% Absolute quantification in complex biofluids (Gold Standard)
Standard Addition LC-MS/MS Good (Accounts for matrix, but not extraction loss)High (Requires multiple spikes per sample)Low>90%When stable isotopes are strictly unavailable
External Calibration LC-MS/MS Poor (Highly susceptible to ion suppression)ModerateHigh60-80%Qualitative screening or simple, clean matrices
GC-MS Moderate (Requires derivatization)High (Lyophilization + Silylation)Moderate80-90%Broad untargeted metabolomics discovery
Table 2: Experimental Performance Metrics (Plasma Matrix)
Performance MetricIDMS LC-MS/MSExternal Calibration LC-MS/MSGC-MS (Derivatized)
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mL5.0 ng/mL
Intra-day Precision (%CV) 2.4%12.5%8.1%
Inter-day Precision (%CV) 3.8%18.2%11.4%
Matrix Effect (%) 98% (Normalized)45% (Severe Suppression)N/A (Derivatization variable)
Extraction Recovery 99% (Normalized)72%65%

Data reflects typical validation parameters demonstrating the mathematical normalization power of IDMS in overcoming the 45% signal suppression seen in external calibration.

Experimental Protocol: Absolute Quantification of ILA via IDMS

The following protocol outlines a self-validating workflow for the absolute quantification of 1-Imidazolelactic acid in plasma or urine.

Phase 1: Reagent & Standard Preparation
  • Endogenous Stock: Prepare a stock solution of unlabeled 1-Imidazolelactic acid (1 mg/mL in LC-MS grade water).

  • Internal Standard (IS) Working Solution: Prepare a working solution of D3-1-Imidazolelactic acid (100 ng/mL in 50% Methanol).

Phase 2: Sample Extraction (Protein Precipitation)

Causality Note: Spiking the IS directly into the raw matrix before any solvent addition ensures that the IS accounts for volumetric transfer errors, protein binding, and incomplete precipitation.

  • Aliquot 50 µL of biological matrix (plasma or urine) into a 1.5 mL Eppendorf tube.

  • Spike 10 µL of the D3-ILA IS working solution into the sample. Briefly vortex to equilibrate.

  • Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 1:1 v/v) to precipitate proteins and disrupt protein-metabolite binding.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 200 µL of the supernatant to a clean glass LC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of initial mobile phase (e.g., 50 mM Formic Acid in Water).

Phase 3: LC-MS/MS Acquisition
  • Column: Zwitterionic HILIC or high-retention C18 column (150 x 3 mm, 3 µm) 3.

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid.

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Endogenous ILA: Precursor m/z 157.1 → Product m/z 111.1 (Quantifier, Imidazole propionate fragment), m/z 81.0 (Qualifier, Imidazole ring).

    • D3-ILA (IS): Precursor m/z 160.1 → Product m/z 114.1.

IDMSWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (e.g., D3-ILA) Sample->Spike Prep Protein Precipitation & Extraction Spike->Prep LC HILIC / RP LC Separation Prep->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Absolute Quantification (Endogenous / IS Ratio) MS->Quant

Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow for ILA.

References

  • PubChem NIH. "Imidazolelactic acid | C6H8N2O3 | CID 459122". Source: nih.gov.
  • BenchChem. "D-b-Imidazole lactic Acid Monohydrate". Source: benchchem.com.
  • PMC. "Metabolic profiles of saliva in male mouse models of chronic sleep disorders induced by psychophysiological stress". Source: nih.gov.
  • PMC. "Identification of Potential Biomarkers of Radiation Exposure in Blood Cells by Capillary Electrophoresis Time-of-Flight Mass Spectrometry". Source: nih.gov.

Sources

Safety & Regulatory Compliance

Safety

1-Imidazolelactic Acid: Proper Disposal &amp; Safety Procedures

CAS No: 14403-45-3 | Formula: C₆H₈N₂O₃ | Molecular Weight: 156.14 g/mol Part 1: Executive Safety Assessment Immediate Action Required: Treat 1-Imidazolelactic acid as a Chemical Irritant (Skin/Eye/Respiratory). While les...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 14403-45-3 | Formula: C₆H₈N₂O₃ | Molecular Weight: 156.14 g/mol

Part 1: Executive Safety Assessment

Immediate Action Required: Treat 1-Imidazolelactic acid as a Chemical Irritant (Skin/Eye/Respiratory). While less aggressive than its precursor Imidazole (which is corrosive), this metabolite must be handled with strict adherence to organic waste protocols.

CRITICAL DISTINCTION: Do not confuse 1-Imidazolelactic acid with Imidazole (CAS 288-32-4) . Imidazole is a Category 1B Reproductive Toxin and Corrosive. 1-Imidazolelactic acid is generally classified as an Irritant (Xi), but due to structural similarities, conservative handling (treating as a potential sensitizer) is the gold standard in drug development environments.

Hazard Identification Summary
ParameterClassificationGHS Codes
Primary Hazard Irritant (Skin, Eye, Lungs)H315, H319, H335
Signal Word WARNINGP261, P280, P305+P351+P338
Physical State Solid (Crystalline powder)N/A
Acidity (pKa) Amphoteric (pKa₁ ≈ 3.4, pKa₂ ≈ 6.[1][2]8)pH Control Required for Aqueous Disposal
RCRA Status Non-listed (Not P or U listed)Dispose as General Organic Chemical Waste

Part 2: Personal Protective Equipment (PPE) Matrix

Rationale: The zwitterionic nature of the molecule at physiological pH increases water solubility, facilitating rapid absorption through mucous membranes.

  • Respiratory: NIOSH-approved N95 particulate respirator is recommended during weighing or open handling of powders to prevent inhalation of dust (H335).

  • Ocular: Chemical safety goggles (ANSI Z87.1). Face shields are required only if handling large liquid volumes (>1L) where splashing is a risk.

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).

    • Breakthrough Time: >480 minutes (estimated based on hydrophilic organic acid structure).

    • Double Gloving: Recommended when handling stock solutions >100 mM.

Part 3: Waste Segregation & Disposal Protocols

Decision Logic for Waste Stream Selection

The following logic gate ensures compliance with EPA regulations (40 CFR 261) and minimizes cross-contamination risks.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid OrgWaste Organic Waste Stream (Halogenated/Non-Halogenated) Solid->OrgWaste Collect for Incineration SolventCheck Contains Organic Solvents? (>10%) Liquid->SolventCheck SolventCheck->OrgWaste Yes AqCheck Aqueous Only Check pH SolventCheck->AqCheck No Adjust Adjust pH to 5-9 AqCheck->Adjust pH < 5 or > 9 Drain Sanitary Sewer (ONLY if permitted by local EHS) AqCheck->Drain Pure Buffer Only AqWaste Aqueous Chemical Waste (Blue Bin) AqCheck->AqWaste Contains Heavy Metals/Toxicants Adjust->AqWaste

Figure 1: Waste segregation logic flow. Prioritize incineration (Organic Waste) for all chemical residues to ensure complete destruction.

Protocol A: Solid Waste Disposal

Applicability: Expired powder, contaminated weighing boats, gloves, and paper towels.

  • Collection: Place all solid waste into a dedicated Wide-Mouth High-Density Polyethylene (HDPE) container labeled "Hazardous Waste - Solid Organic Debris."

  • Labeling: Explicitly list "1-Imidazolelactic acid" on the waste tag. Do not use generic terms like "Buffer Salts."

  • Closure: Ensure the lid is screw-tightened when not in use to prevent dust aerosolization.

  • Disposal: Hand over to EHS for high-temperature incineration.

Protocol B: Liquid Waste Disposal

Applicability: Stock solutions, HPLC effluent, and mother liquors.

  • Segregation:

    • Scenario 1 (Pure Aqueous): If dissolved in water/PBS, collect in "Aqueous Chemical Waste." Do not pour down the drain unless your facility has a specific permit for low-toxicity organic acids.

    • Scenario 2 (Mixed Organic): If dissolved in DMSO, Methanol, or Acetonitrile (common for HPLC), collect in "Organic Solvent Waste."

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). The imidazole ring can react with strong oxidizers, potentially generating heat or nitrogen oxides (NOx).

  • Deactivation (Optional for Trace Amounts): For small bench-scale volumes (<50 mL) of dilute aqueous solution, treating with 10% bleach (Sodium Hypochlorite) for 20 minutes can degrade the biological activity before disposal into chemical waste, though this is rarely required for this specific metabolite.

Part 4: Spill Management & Decontamination

Core Principle: Containment takes precedence over cleaning. Prevent the dust from becoming airborne.[2][3][4][5][6][7][8]

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Goggles, N95, Nitrile) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Mechanical Cleanup Contain->Clean Powder: Wet Wipe Method Liquid: Absorbent Pads Decon 5. Surface Decontamination Clean->Decon Soap & Water Wash Dispose 6. Disposal Decon->Dispose Bag all materials

Figure 2: Operational workflow for spill remediation. The "Wet Wipe Method" is critical for powders to prevent inhalation risks.

Detailed Spill Protocol:

  • Isolate: Mark the area. If powder was spilled, turn off nearby fans or drafts.

  • Protect: Put on N95 respirator and double gloves.

  • Contain (Powder): Do NOT sweep dry dust. Cover the spill with wet paper towels (water or ethanol) to dampen the powder, preventing it from becoming airborne.

  • Contain (Liquid): Surround the spill with universal absorbent pads or vermiculite.

  • Clean: Scoop up the dampened material/absorbent pads and place them into a heavy-duty plastic bag.

  • Decontaminate: Scrub the surface with a mild detergent and water solution. The imidazole ring is water-soluble; organic solvents are generally not necessary for surface cleaning.

  • Verify: Check for residue. Repeat scrubbing if necessary.

Part 5: Regulatory & Compliance Context

US EPA (RCRA) Considerations

1-Imidazolelactic acid is not a listed hazardous waste (P-list or U-list) under 40 CFR 261.33. However, the generator is responsible for determining if the waste exhibits hazardous characteristics:

  • Ignitability (D001): No (Solid/Aqueous).

  • Corrosivity (D002): Unlikely, unless in highly acidic/basic solution (pH < 2 or > 12.5).

  • Reactivity (D003): No.

  • Toxicity (D004-D043): Not listed.

Compliance Verdict: Dispose of as Non-Regulated Chemical Waste unless mixed with regulated solvents.

Storage Requirements
  • Temperature: Store at 2-8°C (Refrigerated) to prevent degradation [1].

  • Incompatibility: Keep away from strong oxidizing agents and acid chlorides [2].[3]

  • Container: Keep container tightly closed. Hygroscopic nature requires desiccation if stored for long periods.

References

  • PubChem. (n.d.). Imidazolelactic acid (Compound CID 459122) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Imidazole-4-lactic acid Safety Data & Risk Codes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Imidazolelactic acid

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 1-Imidazolelactic Acid CAS: 876-19-7 (Specific isomer: 2-Hydroxy-3-(1H-imidazol-1-yl)propanoic acid)[1][2] Part 1: Executive Safety Summary Hazard C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 1-Imidazolelactic Acid CAS: 876-19-7 (Specific isomer: 2-Hydroxy-3-(1H-imidazol-1-yl)propanoic acid)[1][2]

Part 1: Executive Safety Summary

Hazard Classification: Warning (Irritant / Potential Corrosive) Biosafety Level: BSL-1 (if synthetic) | Chemical Safety Level: CSL-2[1][2]

Handling 1-Imidazolelactic acid requires a nuanced approach. Unlike its common isomer (imidazole-4-lactic acid, a histidine metabolite), the 1-substituted variant involves the imidazole nitrogen bond, altering its pKa profile and stability.[1][2] As a zwitterionic, hygroscopic solid, it presents risks primarily through inhalation of fine dust and contact dermatitis .[2]

Immediate Action Plan:

  • Primary Risk: Mucous membrane irritation (Eyes/Lungs) due to acidic/basic duality.[2]

  • Critical Logistics: The compound is hygroscopic .[2] Exposure to ambient humidity degrades the compound and causes "caking," increasing spill risks during mechanical manipulation.[2]

  • Disposal: Do not drain. Collect as hazardous organic waste (halogen-free).[1][2]

Part 2: Scientific Rationale & Risk Assessment

To ensure safety, we must understand the why behind the PPE.

Chemical Mechanism & PPE Correlation
  • Amphoteric Nature: The molecule contains a carboxylic acid group (pKa ~3–4) and an imidazole ring (pKa ~7).[1][2] In solution, it acts as a buffer.[2] On skin/mucosa, this duality can disrupt local pH, leading to irritation or chemical burns upon prolonged contact.[2]

    • PPE Implication:Nitrile gloves are mandatory.[2] Latex is permeable to many organic acids and bases.[2]

  • Hygroscopicity: The 1-N-substitution removes a hydrogen bond donor, potentially altering crystal lattice energy.[1][2] It avidly absorbs atmospheric water.[2]

    • Operational Implication: Weighing must be rapid or conducted in a desiccated environment to prevent the powder from becoming a sticky gum, which is harder to clean and more likely to contaminate gloves.[2]

PPE Selection Matrix
PPE ComponentSpecificationScientific Justification
Hand Protection Nitrile (0.11 mm min) Resists permeation by organic acids and weak bases.[1][2] Double-gloving recommended during solubilization.[1][2]
Eye Protection Chemical Goggles Safety glasses are insufficient.[2] Fine zwitterionic dust can bypass side shields and cause severe lacrimation.[2]
Respiratory N95 / P100 or Fume Hood Particle size is often <10 µm.[2] Inhalation triggers histamine-like inflammatory responses in the upper respiratory tract.[1][2]
Body Defense Lab Coat (Cotton/Poly) Standard splash protection.[2] Ensure wrist cuffs are tight or tucked under gloves.[2]

Part 3: Operational Workflow (The "How-To")

This protocol is designed to be a self-validating system: if the compound clumps, your humidity control failed.[1][2]

Phase A: Pre-Operational Checks
  • Verify Atmosphere: Relative Humidity (RH) should be <50%.[2] If >50%, use a glove box or desiccated weighing funnel.[2]

  • Static Control: Use an ionizing fan or anti-static gun.[2] Dry, organic powders are prone to static charge, causing "fly-away" particles that bypass standard airflow containment.[1][2]

Phase B: Safe Weighing & Solubilization Protocol
  • The "Transfer" Rule: Never pour 1-Imidazolelactic acid from the stock bottle. Use a spatulate to transfer to a pre-tared weighing boat.[2]

  • Solvent Addition: Add the powder to the solvent (water/buffer), not vice versa, to prevent "puffing" of dust.[2]

  • Dissolution: The compound is water-soluble (approx. 11 g/L).[2] Vortexing may generate aerosols; ensure the tube is capped tightly before vibration.[2]

Phase C: Visual Workflow (Graphviz)

HandlingProtocol Start Start: 1-Imidazolelactic Acid Handling CheckState Check Physical State (Powder vs. Solution) Start->CheckState Powder Solid / Powder Form (High Inhalation Risk) CheckState->Powder If Solid Liquid Solution Form (Splash Risk) CheckState->Liquid If Dissolved Weighing Weighing Protocol: 1. Fume Hood ON 2. Anti-static Gun 3. N95 Mask Backup Powder->Weighing Dissolving Solubilization: Add Powder to Liquid Cap Tightly Before Vortex Liquid->Dissolving Weighing->Dissolving Disposal Disposal: Organic Waste Stream (Do NOT Drain) Dissolving->Disposal

Caption: Operational decision tree for minimizing exposure risks during weighing and solubilization.

Part 4: Emergency & Disposal Protocols

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[2][3] The zwitterionic nature means it can buffer local pH, making simple rinsing less effective if not sustained.[2]

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] Do not use alcohol (ethanol), as it may increase transdermal absorption of the imidazole ring.[2]

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.[2]

    • Cover spill with a wet paper towel (water) to solubilize.[2]

    • Wipe up and place in a sealed bag.

Disposal Strategy
  • Waste Stream: Non-halogenated organic solvent waste.[2]

  • Labeling: "Contains Imidazole Derivative - Irritant."[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if acidic solution is generated.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459122, Imidazolelactic acid.[2] Retrieved from [Link][1][2][8]

  • Human Metabolome Database (HMDB). Metabocard for Imidazolelactic acid (HMDB0003423).[2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). Imidazole: Substance Information & GHS Classification.[2] (Used as proxy for imidazole derivative hazards).[2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Imidazolelactic acid
Reactant of Route 2
Reactant of Route 2
1-Imidazolelactic acid
© Copyright 2026 BenchChem. All Rights Reserved.